3,5-Dimethoxyphenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPAFDDLAGTGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196918 | |
| Record name | 3,5-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4670-10-4 | |
| Record name | (3,5-Dimethoxyphenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 3,5-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3,5-Dimethoxyphenyl)acetic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3,5-Dimethoxyphenylacetic Acid
An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyphenylacetic Acid
This compound (DMPAA), with the CAS Number 4670-10-4, is a highly valuable and versatile carboxylic acid derivative.[1][2] Its molecular structure, featuring a phenylacetic acid core with two methoxy groups at the 3 and 5 positions, imparts unique chemical properties that make it an indispensable building block in several high-value scientific fields. In pharmaceutical development, DMPAA serves as a crucial intermediate for the synthesis of novel analgesics and anti-inflammatory drugs.[3] Its structure is also leveraged in neuroscience research to probe neurotransmitter systems and in the synthesis of complex natural products.[3] Furthermore, its utility extends to the agrochemical industry as a precursor for innovative herbicides and pesticides.[3]
Given its strategic importance, a deep understanding of its synthesis is paramount for researchers and process chemists. This guide provides an in-depth analysis of the most reliable and field-proven synthetic routes to DMPAA. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and a comparative analysis of the primary methodologies, empowering you to select and execute the optimal synthesis for your specific application.
Part 1: Foundational Synthesis Pathways
The synthesis of DMPAA can be approached from several distinct starting materials. We will focus on three robust and well-documented classical pathways: the Willgerodt-Kindler reaction, the hydrolysis of a benzyl cyanide intermediate, and the carboxylation of a Grignard reagent.
Route 1: The Willgerodt-Kindler Reaction from 3,5-Dimethoxyacetophenone
This pathway is a powerful method for converting aryl alkyl ketones into their corresponding terminal carboxylic acids. The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed.
Principle and Mechanistic Insight: The Willgerodt-Kindler reaction is a fascinating rearrangement and oxidation process.[4] Named after Conrad Willgerodt and Karl Kindler, the modern variation typically employs an amine (like morpholine) and elemental sulfur.[5][6] The mechanism is initiated by the formation of an enamine from the starting ketone (3,5-dimethoxyacetophenone) and morpholine.[7] This enamine then acts as a nucleophile, attacking elemental sulfur. The key rearrangement cascade proceeds, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain, ultimately forming a thiomorpholide derivative.[4][7] The choice of morpholine is strategic; it serves as both the amine source for the initial enamine formation and often as the reaction solvent. The final, indispensable step is the vigorous hydrolysis of the stable thioamide intermediate to yield the desired carboxylic acid.[8]
Experimental Protocol: Willgerodt-Kindler Synthesis of DMPAA
-
Step 1: Synthesis of the Thiomorpholide Intermediate
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyacetophenone (1.0 eq.), elemental sulfur (2.2 eq.), and morpholine (3.0 eq.).
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a beaker of ice-cold water.
-
A crude solid or oil (the thiomorpholide) will precipitate. Isolate this crude product by filtration or decantation and wash thoroughly with water.
-
-
Step 2: Hydrolysis to this compound
-
Transfer the crude thiomorpholide to a flask containing a 10-15% solution of sodium hydroxide in 1:1 ethanol/water.
-
Heat the mixture to reflux for 10-12 hours to ensure complete hydrolysis.
-
After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or toluene) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 using concentrated hydrochloric acid.
-
The this compound will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.
-
Data Summary: Willgerodt-Kindler Route
| Parameter | Details |
| Starting Material | 3,5-Dimethoxyacetophenone |
| Key Reagents | Sulfur, Morpholine, Sodium Hydroxide |
| Number of Steps | 2 (Thioamide formation, Hydrolysis) |
| Typical Yield | 50-65% (Yields can vary; a 50% yield is reported for the analogous 2,5-isomer[8]) |
| Key Considerations | The reaction involves heating with sulfur and morpholine, which should be performed in a well-ventilated fume hood due to the potential release of hydrogen sulfide during hydrolysis. |
Workflow Diagram: Willgerodt-Kindler Synthesis
Caption: Multi-step workflow from benzyl alcohol to DMPAA via a nitrile intermediate.
Route 3: The Grignard Carboxylation Pathway
This method represents a classic and powerful C-C bond-forming strategy, creating the carboxylic acid functionality directly from a benzyl halide via an organometallic intermediate.
Principle and Mechanistic Insight: The success of this route relies on the formation of a Grignard reagent, an organomagnesium halide. [9]3,5-Dimethoxybenzyl chloride reacts with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form 3,5-dimethoxybenzylmagnesium chloride. This reaction transforms the electrophilic benzylic carbon into a potent nucleophile. The subsequent step is carboxylation, where the Grignard reagent is reacted with a suitable electrophilic carbon source, most commonly solid carbon dioxide (dry ice). [10]The Grignard reagent attacks the CO₂, forming a magnesium carboxylate salt. The final step is a simple acidic workup (e.g., with dilute HCl), which protonates the carboxylate to liberate the final this compound. The absolute requirement for anhydrous conditions is the most critical parameter; any trace of water will protonate and destroy the highly basic Grignard reagent. [10] Experimental Protocol: Grignard Carboxylation
-
Step 1: Formation of the Grignard Reagent
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq.) in a flask equipped with a condenser and an addition funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. A small crystal of iodine can be added to help initiate the reaction.
-
Dissolve 3,5-dimethoxybenzyl chloride (1.0 eq., prepared as in Route 2) in additional anhydrous ether/THF and add it to the addition funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and heat evolution. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir (and reflux if necessary) for another 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Step 2: Carboxylation and Workup
-
In a separate large beaker, place an excess of crushed dry ice (solid CO₂).
-
Slowly and carefully pour the prepared Grignard solution onto the dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A viscous mass will form.
-
Slowly add dilute hydrochloric acid (~2M) until the mixture is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product. Purify by recrystallization as needed.
-
Data Summary: Grignard Carboxylation Route
| Parameter | Details |
| Starting Material | 3,5-Dimethoxybenzyl Chloride |
| Key Reagents | Magnesium Turnings, Carbon Dioxide (Dry Ice) |
| Number of Steps | 2 (Grignard formation, Carboxylation/Workup) |
| Typical Yield | 75-85% (Based on the analogous synthesis of (3,5-dichlorophenyl)acetic acid)[10] |
| Key Considerations | Strictly anhydrous (water-free) conditions are mandatory for success. The reaction is also exothermic and should be conducted with care. |
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the synthesis of DMPAA via Grignard carboxylation.
Part 2: Comparative Analysis of Synthesis Routes
The choice of a synthetic route is dictated by factors beyond theoretical yield, including safety, cost, scale, and available expertise.
| Feature | Willgerodt-Kindler | Benzyl Cyanide Hydrolysis | Grignard Carboxylation |
| Starting Material | 3,5-Dimethoxyacetophenone | 3,5-Dimethoxybenzyl Alcohol | 3,5-Dimethoxybenzyl Alcohol |
| Overall Yield | Moderate (50-65%) | High (70-80%) | High (75-85%) |
| Number of Steps | 2 | 3 | 2 (from benzyl chloride) |
| Reagent Hazards | Moderate (H₂S evolution) | Severe (Highly toxic cyanide) | Moderate (Exothermic, pyrophoric potential) |
| Scalability | Good | Good, but hazard management is critical | Excellent |
| Ease of Execution | Moderate (requires reflux) | Moderate (multiple steps) | Difficult (requires strict anhydrous technique) |
Expert Recommendation:
-
For Safety and Simplicity: The Willgerodt-Kindler reaction is a strong candidate if the starting acetophenone is readily available. It avoids the use of highly toxic cyanides and does not require the stringent anhydrous conditions of the Grignard route.
-
For Highest Yield (with proper controls): The Benzyl Cyanide pathway often provides excellent overall yields. However, it should only be undertaken in laboratories equipped to handle and dispose of cyanide waste safely.
-
For Scalability and C-C Bond Efficiency: The Grignard Carboxylation route is highly efficient and scalable. Its primary challenge is the technical demand for maintaining an inert, water-free environment, which is standard practice in process chemistry but can be challenging in less-equipped research labs.
Part 3: A Note on Modern Coupling Strategies
While the classical routes described are the most direct and common methods for synthesizing DMPAA, it is important to acknowledge the power of modern palladium-catalyzed cross-coupling reactions. Methods like the Suzuki, Heck, or Sonogashira couplings are central to modern organic synthesis. [11]However, for a relatively simple target like DMPAA, they are generally less efficient. For instance, a Suzuki coupling might involve preparing a 3,5-dimethoxyphenylboronic acid and coupling it with a two-carbon synthon like ethyl bromoacetate, followed by hydrolysis. [12]This adds steps and complexity compared to the classical routes. The true power of these modern methods lies in their ability to rapidly generate diverse libraries of analogues of DMPAA, where different aryl groups or side chains are required.
Conclusion
This compound is a key synthetic intermediate accessible through several well-established chemical pathways. The Willgerodt-Kindler reaction offers a direct route from the corresponding acetophenone, while the Grignard carboxylation and benzyl cyanide hydrolysis pathways provide high-yielding alternatives starting from the benzylic alcohol. The ultimate choice of synthesis depends on a careful evaluation of starting material availability, safety protocols, required scale, and the technical capabilities of the laboratory. By understanding the causality and procedural details of each route, researchers and drug development professionals can confidently and efficiently produce this critical chemical building block.
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Topic: 3,5-Dimethoxyphenylacetic Acid: A Mechanistic Exploration of its Potential Anti-Inflammatory and Antioxidant Actions
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) is an aromatic carboxylic acid widely utilized as a versatile building block in the synthesis of pharmaceuticals, notably analgesics and anti-inflammatory agents.[1] Despite its prevalence as a synthetic intermediate, direct and comprehensive studies elucidating its intrinsic mechanism of action are not extensively documented in current literature. This guide addresses this knowledge gap by proposing a putative mechanism of action for 3,5-DMPAA, drawing from robust evidence available for the structurally and functionally related analogue, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA).
HDMPPA, an active metabolite derived from dietary phenolic compounds, exhibits potent anti-inflammatory and antioxidant properties in neuro-inflammatory models.[2][3] The core hypothesis of this whitepaper is that 3,5-DMPAA likely shares a similar mechanistic framework. We posit that 3,5-DMPAA exerts its biological effects through the coordinated suppression of key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway. Furthermore, we explore its potential to mitigate cellular damage by reducing oxidative stress.
This document provides a detailed examination of these signaling pathways, presents validated experimental protocols for investigating this proposed mechanism, and offers a framework for data interpretation. The insights and methodologies contained herein are designed to empower researchers to systematically characterize the biological activity of 3,5-DMPAA and its derivatives.
Part 1: Introduction to this compound (3,5-DMPAA)
This compound is a dimethoxybenzene derivative with the molecular formula C₁₀H₁₂O₄.[4] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the phenyl ring, confers favorable reactivity and solubility, making it a valuable intermediate in medicinal chemistry and natural product synthesis.[1]
While its primary role has been in chemical synthesis, its structural similarity to naturally occurring bioactive phenolic acids, such as sinapic acid and its metabolites, suggests it may possess intrinsic biological activity.[1][5] Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a well-studied phytochemical known for its antioxidant, anti-inflammatory, and neuroprotective properties.[5][6] The metabolism of sinapic acid by intestinal microflora can generate a variety of related phenylpropionic and phenylacetic acid derivatives, lending credence to the hypothesis that 3,5-DMPAA could function as a bioactive molecule.[5]
Part 2: A Putative Mechanism of Action Based on a Structural Analogue
Given the limited direct data on 3,5-DMPAA, we turn to 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) as a well-characterized surrogate to construct a robust mechanistic hypothesis. Research on HDMPPA in lipopolysaccharide (LPS)-stimulated BV2 microglial cells provides a detailed blueprint of its anti-inflammatory action.[2][3]
Attenuation of Pro-Inflammatory Mediators
The inflammatory response is characterized by the production of signaling molecules like nitric oxide (NO) and prostaglandin E₂ (PGE₂). HDMPPA has been shown to significantly suppress the production of both NO and PGE₂ in a dose-dependent manner.[2] This effect is achieved by downregulating the expression of the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[2] This primary response suggests a targeted intervention at the core of the inflammatory cascade.
Inhibition of Key Inflammatory Signaling Pathways
The expression of iNOS, COX-2, and pro-inflammatory cytokines is controlled by upstream signaling pathways. The mechanism of HDMPPA involves the simultaneous inhibition of three critical, interconnected pathways.
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NF-κB Pathway: HDMPPA inhibits LPS-induced activation of NF-κB.[2][3] It achieves this by preventing the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This blockade prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby halting the transcription of target inflammatory genes.[2]
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MAPK Pathway: The mitogen-activated protein kinases (MAPKs)—including p38, ERK, and JNK—are crucial for transducing extracellular signals into cellular responses. HDMPPA markedly suppresses the LPS-induced phosphorylation of these kinases, effectively shutting down this pro-inflammatory signaling route.[2][3]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another significant regulator of inflammation. HDMPPA has been demonstrated to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, further contributing to the suppression of the inflammatory response.[2][3]
Reduction of Oxidative Stress
Inflammation and oxidative stress are inextricably linked. The anti-inflammatory effects of HDMPPA are associated with a significant reduction in the formation of intracellular reactive oxygen species (ROS).[2][3] By scavenging free radicals or inhibiting their production, the compound protects cells from oxidative damage, which can otherwise perpetuate the inflammatory cycle. This antioxidant capacity is a common feature of related phenolic acids.[5][7]
The diagram below illustrates the proposed convergent mechanism of action.
Part 3: Methodologies for Elucidating the Mechanism of Action
To validate the hypothesized mechanism for 3,5-DMPAA, a series of well-established, self-validating experimental protocols can be employed. The causality behind these experimental choices is to systematically dissect the compound's effect from the initial inflammatory trigger down to the nuclear transcriptional response.
Experimental Workflow Overview
The overall workflow involves stimulating an appropriate cell line (e.g., BV2 microglia or RAW 264.7 macrophages) with an inflammatory agent like LPS in the presence or absence of 3,5-DMPAA. Subsequent analyses quantify inflammatory mediators, protein expression, and oxidative stress.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine BV2 microglial cells or RAW 264.7 macrophages. These are standard, robust models for studying inflammation.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Plate cells at a density of 2.5 x 10⁵ cells/mL in appropriate culture plates (e.g., 96-well for viability/Griess, 6-well for Western Blot). Allow cells to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of 3,5-DMPAA (e.g., 1, 10, 50, 100 µM) for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus.
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 24 hours for mediator release, or shorter times like 30-60 minutes for phosphorylation events).
Protocol 2: Quantification of Nitric Oxide (NO)
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reagent: Use a commercial Griess Reagent kit, which typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Assay: Mix 50 µL of supernatant with 50 µL of each Griess reagent component in a 96-well plate.
-
Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine NO concentration by comparing absorbance values to a sodium nitrite standard curve. This provides a direct, quantitative measure of iNOS activity.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of target proteins.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
iNOS, COX-2
-
Phospho-p65, p65, Phospho-IκB-α, IκB-α
-
Phospho-p38, p38, Phospho-ERK, ERK, Phospho-JNK, JNK
-
Phospho-Akt, Akt
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis provides semi-quantitative data on protein expression and phosphorylation.
Part 4: Data Interpretation and Expected Outcomes
The data generated from these experiments should provide a clear picture of the compound's activity. A successful outcome, consistent with the proposed mechanism, would demonstrate a dose-dependent reduction in inflammatory markers by 3,5-DMPAA.
Table 1: Hypothetical Dose-Response Data for 3,5-DMPAA in LPS-Stimulated Cells
| Treatment Group | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | p-p65 Expression (Relative Density) | p-Akt Expression (Relative Density) |
| Vehicle Control | 5% | 8% | 0.15 | 0.12 |
| LPS (1 µg/mL) | 100% | 100% | 1.00 | 1.00 |
| LPS + 1 µM 3,5-DMPAA | 92% | 95% | 0.91 | 0.94 |
| LPS + 10 µM 3,5-DMPAA | 65% | 71% | 0.68 | 0.73 |
| LPS + 50 µM 3,5-DMPAA | 38% | 42% | 0.35 | 0.41 |
| LPS + 100 µM 3,5-DMPAA | 15% | 22% | 0.18 | 0.20 |
Data are presented as mean values and are for illustrative purposes.
Interpretation:
-
A dose-dependent decrease in NO and TNF-α production would confirm the compound's anti-inflammatory efficacy.
-
A corresponding dose-dependent reduction in the phosphorylation of key signaling proteins (p65, Akt, MAPKs) would validate the proposed mechanism of upstream signal inhibition.
-
It is crucial to run a parallel cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.[2]
Part 5: Broader Context and Future Directions
The exploration of 3,5-DMPAA's mechanism of action opens several avenues for further research. Validating the proposed anti-inflammatory and antioxidant activities would position it as a lead compound for developing novel therapeutics for inflammatory conditions.
Future Research:
-
Direct Target Identification: Employ techniques such as affinity chromatography, chemical proteomics, or computational docking to identify the primary molecular binding targets of 3,5-DMPAA.
-
In Vivo Validation: Test the efficacy of 3,5-DMPAA in animal models of inflammation (e.g., LPS-induced systemic inflammation or carrageenan-induced paw edema) to confirm its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of 3,5-DMPAA to understand how modifications to the phenyl ring or acetic acid side chain affect its biological activity.
-
Neuroscience Applications: Given its use in neuroscience research and the role of neuro-inflammation in various CNS disorders, investigate the effects of 3,5-DMPAA in models of neurodegenerative diseases.[1]
By systematically applying the principles and protocols outlined in this guide, the scientific community can fully elucidate the mechanism of action of this compound, transforming it from a simple chemical intermediate into a well-characterized bioactive compound with therapeutic potential.
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An In-depth Technical Guide to the Biological Activity of 3,5-Dimethoxyphenylacetic Acid
Abstract
3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) is a versatile aromatic carboxylic acid primarily recognized for its utility as a key intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] While extensive research has focused on its synthetic applications, direct investigations into its intrinsic biological activities are less prevalent. This technical guide provides a comprehensive overview of the known chemical properties and applications of 3,5-DMPAA. Furthermore, it delves into the potential biological activities of this compound by examining the well-documented effects of its structural isomers and derivatives. By presenting a framework of potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities based on analogous compounds, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies to explore the therapeutic potential of this compound.
Introduction to this compound
This compound, with the chemical formula C10H12O4, is a crystalline solid characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 5, and an acetic acid moiety.[2][3][4] This substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3,5-DMPAA is essential for its application in both synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 4670-10-4 | [2][3][4] |
| Molecular Weight | 196.2 g/mol | [1][4] |
| Appearance | White to cream or pale yellow crystalline powder | [2] |
| Melting Point | 101-106 °C | [2] |
| Purity | ≥97.5% | [2] |
| Solubility | Soluble in organic solvents |
Established Role as a Synthetic Intermediate
The primary application of 3,5-DMPAA is in the synthesis of more complex molecules. It serves as a crucial precursor for the development of analgesics and anti-inflammatory drugs.[1] Its reactivity and structural features are leveraged to construct novel therapeutic agents.[1] Additionally, its potential use in the agrochemical industry for creating new herbicides and pesticides is also being explored.[1]
Potential Anti-Inflammatory Activity: An Analog-Based Hypothesis
While direct studies on the anti-inflammatory properties of 3,5-DMPAA are limited, the activity of its structural analog, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), provides a strong rationale for investigation.
Evidence from a Structural Analog: HDMPPA
HDMPPA, a component of Korean cabbage kimchi, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[5] It effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
The anti-inflammatory mechanism of HDMPPA involves the blockage of multiple signaling pathways:[5]
-
NF-κB Pathway: HDMPPA inhibits the activation of nuclear factor-kappa B (NF-κB) by preventing the degradation and phosphorylation of its inhibitor, IκB-α.[5]
-
MAPK and PI3K/Akt Pathways: The phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, a downstream target of phosphatidylinositol-3-kinase (PI3K), is markedly suppressed by HDMPPA.[5]
-
Oxidative Stress Reduction: HDMPPA has been shown to reduce the formation of intracellular reactive oxygen species (ROS).[5]
Structural Comparison and Rationale for Investigation
3,5-DMPAA shares the core 3,5-dimethoxyphenyl moiety with HDMPPA. The primary difference lies in the side chain (acetic acid vs. propionic acid) and the presence of a hydroxyl group on the phenyl ring of HDMPPA. The shared dimethoxy substitution pattern suggests that 3,5-DMPAA may also possess the ability to modulate inflammatory signaling pathways. The absence of the hydroxyl group might alter its antioxidant capacity, which warrants direct experimental verification.
Proposed Experimental Workflow for Anti-Inflammatory Screening
To validate the hypothesized anti-inflammatory activity of 3,5-DMPAA, the following experimental workflow is proposed:
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An In-Depth Technical Guide to 3,5-Dimethoxyphenylacetic Acid Derivatives and Analogues: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3,5-dimethoxyphenylacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this class of compounds, with a focus on their synthesis, mechanisms of action, and structure-activity relationships (SAR). We delve into their potential as anticancer agents, particularly as tubulin polymerization inhibitors, and explore their anti-inflammatory and antioxidant properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Introduction: The Versatility of the this compound Scaffold
This compound is an aromatic carboxylic acid distinguished by the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. These methoxy groups significantly influence the molecule's electronic properties, solubility, and reactivity, making it an attractive starting material for the synthesis of a diverse array of derivatives.[1] The inherent structural features of this scaffold have positioned it as a valuable building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2]
In the realm of drug discovery, the this compound core has been incorporated into molecules targeting a range of therapeutic areas, including cancer, inflammation, and neurological disorders.[1] The substitution pattern of the phenyl ring, particularly the presence of the 3,5-dimethoxy groups, is a recurring motif in numerous natural and synthetic bioactive compounds, most notably in the class of tubulin polymerization inhibitors.
This guide will provide a detailed exploration of the chemical synthesis of key this compound derivatives, an in-depth analysis of their biological activities with a focus on their anticancer properties, and a critical examination of their structure-activity relationships.
Synthetic Strategies for this compound Derivatives
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, primarily through the formation of amides and esters.
Synthesis of 3,5-Dimethoxyphenylacetamide Derivatives
The synthesis of amide derivatives of this compound is a straightforward and widely employed strategy to generate libraries of compounds for biological screening. A general and efficient method involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Dimethoxyphenylacetamides
-
Acid Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add the desired amine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
This protocol can be adapted for a wide range of amines to generate a diverse library of 3,5-dimethoxyphenylacetamide derivatives.
Synthesis of this compound Ester Derivatives
Esterification of this compound is another common derivatization strategy. Fischer esterification, using an excess of the corresponding alcohol in the presence of a catalytic amount of strong acid, is a classical and effective method.
Experimental Protocol: Synthesis of Methyl 3,5-Dimethoxyphenylacetate
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield methyl 2-(3,5-dimethoxyphenyl)acetate.[3]
This method can be applied to various alcohols to synthesize a range of ester derivatives. For more sensitive substrates, milder esterification methods using coupling agents can be employed.
Biological Activities and Therapeutic Potential
The 3,5-dimethoxy substitution pattern is a key pharmacophore in a number of biologically active molecules. This section will focus on the anticancer, anti-inflammatory, and antioxidant activities of this compound derivatives and their analogues.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on the anticancer potential of compounds bearing the 3,5-dimethoxyphenyl moiety, with a primary mechanism of action being the inhibition of tubulin polymerization.[4][5] Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Numerous analogues of this compound, particularly those with a 3,4,5-trimethoxyphenyl "A-ring," have shown potent tubulin polymerization inhibitory activity by binding to the colchicine site on β-tubulin.[6][7][8] This interaction prevents the assembly of microtubules, thereby exerting a powerful antiproliferative effect on cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition
Structure-Activity Relationship (SAR) Insights for Tubulin Inhibitors:
While direct SAR studies on a broad range of this compound derivatives are limited, extensive research on related combretastatin analogues provides valuable insights:
-
The A-Ring (Dimethoxyphenyl/Trimethoxyphenyl Moiety): The 3,4,5-trimethoxyphenyl group is often considered optimal for potent tubulin inhibitory activity.[4][9] However, studies have shown that 3,4-dimethoxy and even 3-methoxy substitutions can retain significant activity.[10] The 3,5-dimethoxy substitution pattern, as seen in the parent acid, is also a key feature in some active compounds.
-
The Linker: The nature and length of the linker connecting the A-ring to a second aromatic "B-ring" are crucial. In many potent inhibitors, a cis-restricted conformational arrangement is essential for high affinity binding to the colchicine site.[10]
-
The B-Ring: The electronic and steric properties of the B-ring can be varied to modulate activity and selectivity.
Quantitative Data on Anticancer Activity of Analogues:
The following table summarizes the in vitro anticancer activity of selected analogues containing the dimethoxy- or trimethoxyphenyl moiety.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazole-3-carboxanilides | m-Anisidine derivative (4e) | MCF-7 | 7.79 | [10] |
| 1,2,4-Triazole-3-carboxanilides | o-Anisidine derivative (4f) | MCF-7 | 10.79 | [7][10] |
| 1,2,4-Triazole-3-carboxanilides | 3,5-Difluoroaniline derivative (4l) | MCF-7 | 13.20 | [7][10] |
| Trimethoxyphenyl Pyridine Derivatives | Compound VI | HCT-116 | 4.83 | |
| Trimethoxyphenyl Pyridine Derivatives | Compound VI | HepG-2 | 3.25 | [4] |
| Trimethoxyphenyl Pyridine Derivatives | Compound VI | MCF-7 | 6.11 | [4] |
| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | HepG2 | 0.536-1.206 | [2][11] |
| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | MCF-7 | 0.536-1.206 | [2][11] |
| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | HCT116 | 0.536-1.206 | [2][11] |
| EGFR/HDAC Hybrid Inhibitors | Hybrid 4b | A549 | 0.536-1.206 | [2][11] |
| Benzopyran-4-one Derivatives | Compound 16c | Various | 2.58-34.86 | [9][12] |
Anti-inflammatory Activity
This compound and its analogues have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with moieties containing the 3,4,5-trimethoxybenzyl group have shown enhanced anti-inflammatory activity compared to the parent drugs. This suggests that the dimethoxyphenylacetic acid scaffold could be a valuable component in the design of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.
Experimental Workflow for Assessing Anti-inflammatory Activity
Antioxidant Activity
The phenolic nature of hydroxylated derivatives of phenylacetic acids imparts them with antioxidant properties. A study on hydroxyalkyl esters of 4-hydroxy-3,5-dimethoxyphenylacetic acid demonstrated their ability to scavenge free radicals, as measured by DPPH and ABTS assays.[6] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the phenyl ring, as well as the lipophilicity of the ester side chain.
Future Directions and Conclusion
Derivatives of this compound continue to be a promising area of research in medicinal chemistry. While significant progress has been made in understanding the anticancer potential of related analogues, particularly as tubulin polymerization inhibitors, there remains a vast chemical space to be explored for derivatives of the parent this compound itself.
Future research should focus on:
-
Synthesis of diverse libraries: The generation of a wider range of amides, esters, and heterocyclic derivatives of this compound is crucial for comprehensive SAR studies.
-
Elucidation of specific mechanisms: While tubulin inhibition is a key mechanism for related compounds, further investigation is needed to confirm this for a broader range of this compound derivatives and to explore other potential biological targets.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
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Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. (2021). Molecules, 26(22), 6985. [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Molecules, 27(7), 2104. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxyphenylacetic Acid
Introduction
3,5-Dimethoxyphenylacetic acid (CAS No. 4670-10-4) is a valuable carboxylic acid derivative utilized as a key intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its molecular structure, featuring a phenylacetic acid core with two methoxy groups at the 3 and 5 positions, imparts specific chemical properties that are leveraged in medicinal chemistry.[2] Accurate structural confirmation and purity assessment are paramount for its application in research and drug development. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound.
The methodologies and interpretations presented herein are grounded in established analytical principles, designed to provide researchers and drug development professionals with a practical and scientifically rigorous framework for analysis.
Molecular Structure and Analytical Workflow
The structural integrity of this compound underpins its utility. The primary objective of spectroscopic analysis is to verify the connectivity of atoms and the presence of key functional groups as depicted in its structure.
Diagram 1: Molecular Structure of this compound
A typical analytical workflow involves a multi-technique approach to gather orthogonal data, ensuring an unambiguous structural assignment.
Diagram 2: Spectroscopic Characterization Workflow
Sources
Crystal structure of 3,5-Dimethoxyphenylacetic acid
An In-depth Technical Guide to the Crystal Structure of 3,5-Dimethoxyphenylacetic Acid: A Predictive and Investigative Approach
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds[1]. An understanding of its solid-state structure is paramount for controlling crystallization processes, ensuring batch-to-batch reproducibility, and optimizing its formulation. As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. This guide, therefore, serves a dual purpose: first, to provide a robust, field-proven experimental framework for researchers to determine this crystal structure, and second, to present a detailed predictive analysis of its likely molecular conformation and supramolecular architecture based on established crystallographic principles and comparative analysis of its structural analogues.
Introduction: The Significance of Solid-State Structure
In the pharmaceutical and materials science sectors, the three-dimensional arrangement of molecules in a crystal lattice dictates critical macroscopic properties, including solubility, dissolution rate, stability, and bioavailability. For an active pharmaceutical ingredient (API) intermediate like this compound, controlling its crystalline form is essential for process efficiency and final product quality. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development[2][3]. A thorough understanding of the primary crystal structure is the first step in identifying and controlling potential polymorphs.
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to approaching the crystal structure of this compound. We will outline the necessary experimental protocols to obtain and analyze single crystals and build a hypothesis of the expected structural features by examining its close chemical relatives.
Experimental Strategy for Crystal Structure Determination
The causality behind a successful crystal structure determination lies in a meticulous and logical workflow, from material synthesis to data refinement. Each step is designed to validate the next, ensuring the final structure is both accurate and reproducible.
Synthesis and Purification of this compound
High-purity starting material is a non-negotiable prerequisite for growing high-quality single crystals. The synthesis of the title compound is well-established. A common synthetic route involves the hydrolysis of the corresponding nitrile or ester. For the purpose of crystallographic studies, rigorous purification is critical.
Protocol for Synthesis and Purification:
-
Synthesis: A recommended starting point is the hydrolysis of 3,5-dimethoxybenzyl cyanide or a similar precursor under acidic or basic conditions.
-
Crude Purification: Following the reaction, the crude product should be isolated. If synthesized via hydrolysis of an ester, an acid-base extraction is an effective purification step. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. The aqueous layer, containing the sodium salt of the acid, is then acidified (e.g., with 1M HCl) to precipitate the purified acid.
-
Recrystallization: The precipitated solid should be collected by filtration and subjected to recrystallization. Based on its physical properties (melting point 102-103 °C, powder to crystal form), a solvent system such as an ethanol/water or toluene/heptane mixture is a logical starting point[4]. The goal is to produce a highly pure, crystalline powder.
-
Purity Validation: The purity of the bulk material must be confirmed (>98%) before proceeding to single crystal growth. This should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Single Crystal Growth: The Art and Science
Growing diffraction-quality single crystals is often the most challenging step. The principle is to allow molecules to transition from a disordered state (in solution or melt) to a highly ordered crystalline state slowly.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., methanol, ethyl acetate, or acetone) to near saturation in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized glass slide. Invert this slide over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting slow crystallization.
-
Temperature Gradient: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or below. The decrease in solubility upon cooling can induce crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Workflow
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the following self-validating workflow is employed to determine its structure.
Experimental Workflow for Structure Determination
Caption: Figure 1: A standardized workflow for single-crystal X-ray structure determination.
Predictive Structural Analysis
In the absence of experimental data, we can construct a scientifically rigorous hypothesis for the crystal structure of this compound by analyzing its molecular features and comparing it to known structures of its isomer and an ester derivative.
Anticipated Molecular Geometry
The molecule consists of a planar phenyl ring substituted with two methoxy groups and an acetic acid moiety. The acetic acid side chain possesses rotational freedom around the C(phenyl)-C(methylene) bond. The conformation will likely be influenced by minimizing steric hindrance and optimizing intramolecular interactions. In the related structure of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate, the dimethoxy phenyl ring is essentially planar[5]. We can anticipate a similar planarity for the core ring system in the parent acid.
Predicted Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by the strong hydrogen-bonding capability of the carboxylic acid group.
-
The Carboxylic Acid Dimer Synthon: The most probable and stable interaction is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is one of the most robust and predictable synthons in crystal engineering. The crystal structure of the isomer, 3,4-dimethoxyphenylacetic acid, notably deviates from this, forming hydrogen-bonded chains instead of dimers[6]. This highlights that while the dimer is common, substituent effects can favor alternative arrangements. For the 3,5-isomer, the steric and electronic environment is different, and the classic dimer remains a strong possibility.
-
Weaker Intermolecular Interactions: Beyond the primary hydrogen bonds, the crystal packing will be consolidated by a network of weaker interactions[7].
-
C-H···O Interactions: The methoxy groups and the carbonyl oxygen of the carboxylic acid are potential acceptors for weak C-H···O hydrogen bonds from the phenyl and methylene C-H groups. These interactions are known to play a significant role in the crystal packing of related structures[8].
-
H···H and π-π Interactions: As observed in the Hirshfeld surface analysis of its ester derivative, H···H contacts are expected to be major contributors to the overall crystal packing[5][8]. Depending on the packing arrangement, offset π-π stacking between the phenyl rings of adjacent molecules may also occur.
-
Comparative Insights from Structural Analogues
-
Comparison with 3,4-Dimethoxyphenylacetic Acid: The crystal structure of the 3,4-isomer reveals that molecules are linked into chains by O-H···O hydrogen bonds[6]. The difference in the substitution pattern (meta- vs. ortho/para-positioning of the methoxy groups relative to each other) significantly impacts the electronic distribution and steric profile of the molecule. This electronic difference likely influences the hydrogen bonding, leading to the observed chain motif[9][10]. For the 3,5-isomer, the symmetric substitution pattern might reduce the polarity that favors a chain formation, potentially making the centrosymmetric dimer more favorable.
-
Comparison with Diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate: The crystal structure of this ester derivative provides crucial insight into the role of the weaker interactions[5][8]. In this structure, the primary O-H···O hydrogen bonding is absent. The packing is therefore dictated by C-H···O and H···H interactions[8]. This confirms that the methoxy groups and the phenyl ring in the 3,5-dimethoxyphenyl moiety are actively involved in forming the crystal lattice. When analyzing the parent acid, we can expect these same interactions to play a vital secondary role in consolidating the structure around the primary carboxylic acid hydrogen bonds.
Quantitative Data Summary (Predicted)
Should the crystal structure be determined, the data would be summarized in a standard crystallographic table. Below is a template table populated with predicted information where possible, based on common organic molecules.
| Parameter | Predicted Value / Information Needed | Rationale / Source |
| Chemical Formula | C₁₀H₁₂O₄ | From molecular structure[4] |
| Formula Weight | 196.20 g/mol | From molecular structure[4] |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules of this type. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are highly probable if the carboxylic acid dimer forms. |
| a, b, c (Å) | To be determined (TBD) | Dependent on experimental data. |
| α, β, γ (°) | TBD | Dependent on experimental data. |
| Volume (ų) | TBD | Dependent on experimental data. |
| Z (molecules/unit cell) | 2 or 4 | Common values for small organic molecules in these space groups. |
| Density (calculated) | TBD | Calculated from formula weight, Z, and unit cell volume. |
| Hydrogen Bonding Motif | Likely R²₂(8) cyclic dimer | Based on the common carboxylic acid synthon. |
Conclusion
While a definitive crystal structure for this compound is not yet in the public domain, a combination of robust experimental methodology and predictive analysis provides a powerful framework for its investigation. The protocols outlined in this guide offer a clear path for researchers to obtain and solve the structure. The predictive analysis, grounded in the known crystal structures of its isomer and ester derivative, strongly suggests that the supramolecular assembly will be driven by the formation of carboxylic acid hydrogen bonds—most likely the classic centrosymmetric dimer—supported by a network of weaker C-H···O and H···H interactions. The experimental determination of this structure will be a valuable contribution, providing the foundational data needed for rational control over the solid-state properties of this important chemical intermediate.
References
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IUCr. (n.d.). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Retrieved from [Link]
-
PubMed. (2014, May 21). Inter-hydrogen bond coupling in crystals with molecular chains in their lattices investigated by polarized IR spectroscopy: 4-Bromo-3,5-dimethylpyrazole and 3,4-dimethoxyphenylacetic acid. Retrieved from [Link]
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NIH. (n.d.). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
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NIST WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Inter-hydrogen bond coupling in crystals with molecular chains in their lattices investigated by polarized IR spectroscopy: 4-Bromo-3,5-dimethylpyrazole and 3,4-dimethoxyphenylacetic acid | Request PDF. Retrieved from [Link]
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LookChem. (n.d.). Cas 4385-56-2,3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID. Retrieved from [Link]
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MDPI. (n.d.). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. Retrieved from [Link]
-
mzCloud. (n.d.). 3 4 Dimethoxyphenyl acetic acid. Retrieved from [Link]
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Faraday Discussions (RSC Publishing). (n.d.). Intermolecular interactions in molecular crystals: what's in a name?. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dihydroxyphenylacetic acid. Retrieved from [Link]
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MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 3,5-Dimethoxyphenylacetic Acid in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethoxyphenylacetic acid, a key intermediate in pharmaceutical and agrochemical research.[1] In the absence of extensive published quantitative solubility data, this document focuses on the theoretical principles governing its solubility, drawing upon its structural features and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for applications ranging from reaction chemistry to formulation development.
Introduction: Understanding this compound
This compound (CAS No: 4670-10-4) is an aromatic carboxylic acid with a molecular weight of 196.20 g/mol .[2] Its structure, featuring a benzene ring substituted with a carboxymethyl group and two methoxy groups at the 3 and 5 positions, dictates its physicochemical properties and, consequently, its solubility. The presence of both a polar carboxylic acid group and moderately polar methoxy groups, combined with a nonpolar phenyl ring, results in a nuanced solubility profile across different solvent classes. This compound serves as a versatile building block in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.[1] An understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Melting Point | 102-103 °C | [2][3] |
| pKa | 4.08 ± 0.10 (Predicted) | [3] |
| Appearance | White to cream or pale yellow crystalline powder | [4] |
Theoretical Framework for Solubility Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[5] For this compound, the key structural features influencing its solubility are:
-
Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly contributes to the compound's solubility in polar protic solvents like water and alcohols.[6][7] The acidity of the carboxylic acid (predicted pKa ≈ 4.08) also implies that its solubility in aqueous solutions will be highly pH-dependent; it will be significantly more soluble in basic solutions where it is deprotonated to the carboxylate anion.[3][5]
-
Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. They generally enhance solubility in polar solvents compared to an unsubstituted benzene ring.[1]
-
Phenyl Ring and Methylene Group (-C₆H₃CH₂-): This part of the molecule is nonpolar and hydrophobic. Its presence will favor solubility in nonpolar or moderately polar solvents and limit solubility in highly polar solvents like water.[8]
Expected Solubility Trends:
Based on these structural features, we can predict the following general solubility trends for this compound:
-
High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar portions of the molecule.
-
Moderate to High Solubility: In polar protic solvents like methanol, ethanol, and acetone. The ability of these solvents to hydrogen bond with the carboxylic acid and methoxy groups will promote dissolution.
-
Low to Moderate Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane.
-
Low Solubility: In nonpolar solvents such as toluene and hexane, where the polar carboxylic acid group will significantly hinder dissolution.
-
pH-Dependent Aqueous Solubility: In pure water, the solubility is expected to be low due to the hydrophobic phenyl ring. However, in aqueous bases (e.g., sodium hydroxide, sodium bicarbonate solutions), the solubility will increase dramatically due to the formation of the highly soluble carboxylate salt.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires robust experimental methods. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.
The Shake-Flask Method for Equilibrium Solubility
This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
-
Preparation of Materials:
-
This compound (solid, high purity).
-
A range of solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO, DMF, ethyl acetate, dichloromethane, toluene, hexane).
-
Glass vials with screw caps.
-
An orbital shaker or rotator with temperature control.
-
A centrifuge.
-
Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions).
-
Volumetric flasks and pipettes for dilutions.
-
An analytical balance.
-
An analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
-
Experimental Procedure:
-
Step 1: Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial.
-
Step 2: Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Step 3: Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.
-
Step 4: Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the undissolved solid.
-
Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.
-
Step 6: Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Step 7: Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.
-
Step 8: Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Report the solubility in appropriate units, such as mg/mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
Several factors beyond the choice of solvent can influence the measured solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.
-
pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in water is highly dependent on the pH of the solution. In acidic conditions (pH < pKa), the compound will be in its less soluble neutral form. In basic conditions (pH > pKa), it will be deprotonated to the more soluble carboxylate anion.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a highly purified sample is essential for obtaining accurate and reproducible results.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound may cause skin and eye irritation and may cause respiratory irritation.[2][9] It is important to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
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This compound - Chem-Impex. (n.d.). Retrieved from [Link]
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Equilibrium Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]
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Predicting Solubility of Organic Compounds Based on Structure. (n.d.). Retrieved from [Link]
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Influence of methoxy group and carboxylic acid on solubility. (n.d.). Retrieved from [Link]
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QSAR models for solubility prediction. (n.d.). Retrieved from [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). Retrieved from [Link]
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Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Retrieved from [Link]
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The role of the methoxy group in approved drugs. (n.d.). Retrieved from [Link]
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Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. (n.d.). Retrieved from [Link]
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Physical Properties of Carboxylic Acids. (2022, September 15). Retrieved from [Link]
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Properties and Nomenclature of Carboxylic acids. (n.d.). Retrieved from [Link]
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Thermochemical properties of 3,5-Dimethoxyphenylacetic acid
An In-Depth Technical Guide to the Thermochemical Properties of 3,5-Dimethoxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound (DM PAA). While DM PAA is a valuable building block in pharmaceutical development, particularly in the synthesis of analgesics and anti-inflammatory agents, a significant gap exists in the public domain regarding its experimentally determined thermochemical data.[1] This guide addresses this gap not by presenting unsubstantiated values, but by providing researchers, scientists, and drug development professionals with the requisite theoretical understanding and detailed experimental protocols to determine these critical parameters. A thorough grasp of a compound's thermochemical properties—such as its enthalpy of formation, thermal stability, and phase change energetics—is paramount for ensuring process safety, optimizing manufacturing protocols, and enabling robust formulation development.[2][3] This document outlines the established methodologies, including combustion calorimetry, differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and the Knudsen effusion technique, empowering research teams to generate the high-quality data essential for advancing their development programs.
The Strategic Imperative of Thermochemical Data in Pharmaceutical Development
In the path from discovery to a marketable therapeutic, the physicochemical properties of an active pharmaceutical ingredient (API) and its intermediates are of critical importance.[4] While properties like solubility and lipophilicity are often at the forefront, a compound's thermodynamic and thermochemical characteristics provide a foundational layer of data that governs its behavior.[2] For a molecule like this compound, which serves as a key intermediate, understanding its energetics is crucial for several reasons[1]:
-
Process Safety and Hazard Analysis: The enthalpy of formation and decomposition are critical inputs for assessing the thermal hazards of chemical processes. An exothermic decomposition, if not properly understood and controlled, can lead to runaway reactions.[5]
-
Polymorph and Salt Form Screening: Phase transitions, such as melting and sublimation, are governed by enthalpy and entropy. Characterizing these transitions via techniques like DSC is fundamental in identifying and selecting the most stable crystalline form of a drug substance, which directly impacts bioavailability and shelf-life.[6]
-
Purification and Manufacturing Route Optimization: Sublimation is a viable purification method for many organic solids. Knowledge of the enthalpy of sublimation is essential for developing and optimizing such processes, for example, in high-vacuum drying or purification cycles.[7]
-
Computational Modeling and Drug Design: Accurate experimental data, particularly the gas-phase enthalpy of formation, serves as a crucial benchmark for validating and refining computational models used in drug design and discovery.[8]
Given the absence of a comprehensive thermochemical dataset for this compound in the literature, the following sections provide the established, authoritative protocols for its experimental determination.
Physicochemical Properties of this compound
While comprehensive thermochemical data is lacking, fundamental physicochemical properties have been reported and are summarized below. These values serve as a baseline for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 4670-10-4 | |
| Melting Point | 102-103 °C | [9] |
| Appearance | White to cream crystalline solid | [9] |
Experimental Determination of Thermochemical Properties
This section details the primary experimental workflows for determining the key thermochemical parameters for a solid organic compound like this compound.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is arguably the most fundamental thermochemical property. It is determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) using an isoperibolic oxygen bomb calorimeter and then applying Hess's Law.[10]
-
Oxygen Bomb: A high-pressure oxygen environment (typically 25-30 atm) is necessary to ensure the rapid and, most importantly, complete combustion of the organic sample to CO₂ (g) and H₂O (l).
-
Benzoic Acid Calibration: The heat capacity (Ccal) of the calorimeter is not an intrinsic property and must be determined experimentally. Benzoic acid is the universally accepted primary standard for this calibration because it is non-hygroscopic, of high purity, and its enthalpy of combustion is known with high accuracy.[11]
-
Auxiliary Materials: For compounds that may combust incompletely, an auxiliary material with a known enthalpy of combustion (like paraffin oil) is used to promote full oxidation.[12]
Caption: Workflow for determining the standard enthalpy of formation.
-
Calibration (with Benzoic Acid):
-
Prepare a pellet of certified benzoic acid (approx. 1.0 g) and weigh it accurately.
-
Measure and weigh a 10 cm piece of fuse wire (e.g., nickel-chromium).
-
Place the pellet in the crucible inside the bomb. Attach the fuse wire to the electrodes, ensuring it is in contact with the pellet.
-
Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion condenses to a liquid state.
-
Seal the bomb, flush it with oxygen to remove atmospheric nitrogen, and then pressurize to 25-30 atm of pure oxygen.
-
Submerge the bomb in water to check for leaks.
-
Place the bomb in the calorimeter bucket and add a precise volume of water (e.g., 2000 mL) to submerge the bomb.
-
Allow the system to reach thermal equilibrium while stirring, recording the temperature at 1-minute intervals for 5 minutes to establish a baseline.
-
Ignite the sample via the ignition circuit.
-
Record the temperature rise until a stable post-combustion temperature is reached.
-
Calculate the corrected temperature rise (ΔT) and use the known energy of combustion for benzoic acid to determine the heat capacity of the calorimeter (Ccal).
-
-
Sample Measurement (this compound):
-
Repeat the entire procedure from step 1, using a pellet of this compound (approx. 0.8-1.0 g).
-
Using the determined Ccal and the measured ΔT for the sample, calculate the specific energy of combustion (ΔcU) for DM PAA.
-
Apply corrections (e.g., for fuse wire combustion and nitric acid formation) to obtain the standard energy of combustion.[12]
-
Convert the energy of combustion to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn_gas(RT).
-
Finally, use the known standard enthalpies of formation for CO₂(g) and H₂O(l) and the balanced combustion reaction for DM PAA (C₁₀H₁₂O₄(s) + 11O₂(g) → 10CO₂(g) + 6H₂O(l)) to calculate the standard enthalpy of formation (ΔfH°) of the compound via Hess's Law.[12]
-
Thermal Stability, Melting Point, and Heat of Fusion via DSC/TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a wealth of information about a material's thermal behavior.[5] DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass.[13][14]
-
Inert Atmosphere: Experiments are typically run under an inert nitrogen or argon atmosphere to prevent oxidative degradation of the sample, ensuring that observed thermal events are due to physical transitions (like melting) or non-oxidative decomposition.[15]
-
Heating Rate: A controlled, linear heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to allow for clear separation of thermal events.[15]
-
Sample Encapsulation: Samples are sealed in aluminum pans to ensure good thermal contact and to contain the sample during melting. A pinhole may be used if volatile products are expected to be released.[15]
Caption: Combined DSC/TGA workflow for thermal analysis.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a tared aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
-
Instrument Setup and Execution:
-
Place the sample pan and an empty, sealed reference pan into the instrument's autosampler or cell.
-
Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
Program the instrument to heat the sample at a linear rate of 10 °C/min from ambient temperature to a temperature beyond any expected decomposition (e.g., 400 °C).
-
Initiate the experiment and record both the heat flow (DSC) and mass (TGA) simultaneously.
-
-
Data Analysis:
-
TGA Thermogram (Mass % vs. Temperature): The onset temperature of the major mass loss step indicates the beginning of thermal decomposition. This provides a measure of the compound's thermal stability.[16]
-
DSC Thermogram (Heat Flow vs. Temperature):
-
Locate the sharp, endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point.[15]
-
Integrate the area under the melting peak. This area is directly proportional to the enthalpy of fusion (ΔH_fus). The instrument software performs this calculation after calibration with a standard of known enthalpy of fusion (e.g., Indium).[15]
-
Observe any exothermic or endothermic events at higher temperatures and correlate them with the mass loss steps observed in the TGA curve to understand the energetics of decomposition.[6]
-
-
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°) is the energy required for a substance to transition from a solid to a gaseous state. For low-volatility solids like DM PAA, this is often determined by measuring the vapor pressure as a function of temperature using the Knudsen effusion technique.[17]
-
High Vacuum: The experiment is conducted under high vacuum to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter. This condition, known as molecular flow, is the basis of the technique.[18]
-
Effusion Orifice: A small, well-defined orifice allows a slow, controlled effusion of vapor from the cell. The rate of mass loss through this orifice is directly proportional to the vapor pressure of the substance at that temperature.[17]
-
Cell Preparation: Place a small amount of crystalline this compound into the Knudsen effusion cell.
-
System Setup: Mount the cell in a high-vacuum chamber and heat it to a precisely controlled temperature.
-
Mass Loss Measurement: The rate of mass loss from the cell is measured over time. This can be done discontinuously by weighing the cell before and after the experiment or, more commonly, continuously using a high-precision microbalance integrated into the vacuum system.[18]
-
Temperature Variation: Repeat the mass loss measurement at several different temperatures within a range where the vapor pressure is measurable but the compound is stable.
-
Data Analysis:
-
For each temperature (T), calculate the vapor pressure (p) from the rate of mass loss using the Hertz-Knudsen equation.
-
Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°/R, where R is the ideal gas constant.[17]
-
From the slope, calculate the standard enthalpy of sublimation.
-
Complementary Approach: Computational Estimation
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.
-
Gas-Phase Enthalpy of Formation: High-level ab initio methods, such as the Gaussian-n (e.g., G4) theories, can be used to calculate the gas-phase enthalpy of formation with a high degree of accuracy.[19] This involves optimizing the molecular geometry and performing frequency calculations to obtain the total electronic energy and thermal corrections.[8]
-
Solid-State Properties: Estimating solid-state properties is more complex due to the need to model intermolecular interactions in the crystal lattice. However, the gas-phase enthalpy of formation can be combined with an experimentally determined enthalpy of sublimation to derive the solid-phase enthalpy of formation:
ΔfH°(solid) = ΔfH°(gas) - ΔsubH°
This combined experimental-computational approach is a robust strategy for building a complete thermochemical profile.
Conclusion
While this compound is a commercially available and pharmaceutically relevant compound, its fundamental thermochemical properties are not well-documented in scientific literature. This guide provides the necessary intellectual framework and detailed, actionable protocols for researchers to determine these properties with high fidelity. The application of combustion calorimetry, DSC/TGA, and the Knudsen effusion method will yield the critical data on enthalpy of formation, thermal stability, and sublimation energetics. This information is indispensable for safe and scalable chemical synthesis, rational formulation design, and the overall successful development of new therapeutics derived from this versatile chemical building block.
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The Emerging Therapeutic Potential of 3,5-Dimethoxyphenylacetic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Versatility of a Phenylacetic Acid Scaffold
3,5-Dimethoxyphenylacetic acid is a versatile aromatic carboxylic acid that has garnered significant attention in medicinal chemistry. Its unique chemical structure, featuring two methoxy groups that enhance solubility and reactivity, makes it an invaluable synthetic intermediate.[1] While the compound itself is not typically the active therapeutic agent, it serves as a crucial building block for the synthesis of a diverse range of molecules with promising pharmacological activities.[1] This technical guide provides an in-depth analysis of the therapeutic applications of derivatives of this compound, with a primary focus on their anticancer properties, as well as their emerging potential as anti-inflammatory, analgesic, and neuroprotective agents. We will delve into the causality behind experimental choices, detail self-validating protocols, and provide a comprehensive overview for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting the Cytoskeleton
The most significant therapeutic potential of compounds derived from the this compound scaffold lies in their application as anticancer agents. A substantial body of research has demonstrated that incorporating this moiety into various heterocyclic structures can lead to potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which many of these derivatives exert their anticancer activity is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.
Derivatives containing the 3,5-dimethoxyphenyl group, or the structurally similar 3,4,5-trimethoxyphenyl moiety, have been shown to bind to the colchicine-binding site on the β-subunit of tubulin.[2] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules and leading to a net depolymerization of the microtubule network.
Caption: Proposed signaling pathway for apoptosis induction following tubulin polymerization inhibition.
Promising Derivatives and Their Antiproliferative Activity
A series of 1-(3,5-dimethoxyphenyl)azetidin-2-ones (β-lactams) have been synthesized and evaluated for their antiproliferative activity.[2] Notably, 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one was identified as a highly potent compound, demonstrating significant cytotoxicity in both breast cancer (MCF-7) and chemoresistant colon cancer (HT-29) cell lines.[2] The design of these molecules was inspired by the natural antimitotic agent combretastatin A-4, with the 3,5-dimethoxyphenyl group at the N-1 position proving to be a critical feature for activity.[2]
| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | MCF-7 (Breast Cancer) | 10 nM | [2] |
| HT-29 (Colon Cancer) | 3 nM | [2] | |
| 1-(3,5-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxyphenyl)azetidin-2-one | MCF-7 (Breast Cancer) | 1.5 nM | [2] |
| HT-29 (Colon Cancer) | 12 nM | [2] | |
| 1-(3,4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides | MCF-7 (Breast Cancer) | 7.79 - 13.20 µM | [3] |
Table 1: Antiproliferative Activity of Selected this compound Derivatives.
Anti-inflammatory and Analgesic Potential
While the anticancer applications are well-documented, this compound also serves as a precursor for the synthesis of compounds with anti-inflammatory and analgesic properties.[1] The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain. While specific studies on this compound derivatives as COX inhibitors are limited, the conjugation of related trimethoxybenzyl moieties to existing NSAIDs has been shown to enhance their anti-inflammatory activity and selectivity for COX-2.[4][5] This suggests that derivatives of this compound could be designed to target the COX pathway.
Caption: Generalized workflow for evaluating COX inhibition by test compounds.
Neuroprotective Applications: An Emerging Field
The potential for this compound derivatives in the treatment of neurological disorders is a less explored but promising area of research. Phenolic acids, as a class, are known to possess neuroprotective properties, and their ability to cross the blood-brain barrier makes them attractive candidates for central nervous system (CNS) drug discovery.
Recent studies have shown that certain derivatives of azetidinyl acetic acid exhibit neuroprotective effects in models of Parkinson's and Alzheimer's diseases.[6] These effects are attributed to a reduction in oxidative stress and caspase-3/7 activity.[6] Given that this compound can be used in the synthesis of various heterocyclic and amide structures, there is a strong rationale for exploring its derivatives for neuroprotective activity.
Experimental Protocols
Synthesis of 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one
This protocol is a representative example of the synthesis of a β-lactam derivative.
-
Imine Formation: React 3,5-dimethoxyaniline with 4-ethoxybenzaldehyde in a suitable solvent (e.g., dichloromethane) at room temperature for 20 hours to form the corresponding imine.
-
[2+2] Cycloaddition (Staudinger Reaction): To a solution of the imine in dichloromethane, add phthalimidoacetic acid, 2-chloro-1-methylpyridinium iodide, and triethylamine at 0°C. Allow the reaction to proceed for 2 hours at 0°C and then for 20 hours at room temperature.
-
Deprotection: Treat the resulting β-lactam with ethylenediamine in ethanol at 65°C for 1 hour to remove the phthalimido group.
-
Hydroxylation (if necessary): Further chemical modifications can be performed to introduce the hydroxyl group at the C-3 position.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[3][7][8][9]
Tubulin Polymerization Inhibition Assay
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the extent of inhibition.[10]
Conclusion and Future Directions
This compound is a highly valuable scaffold in modern drug discovery. Its derivatives have demonstrated remarkable potential, particularly as anticancer agents that function by inhibiting tubulin polymerization. The quantitative data and established mechanisms of action in this area provide a solid foundation for further development and optimization of these compounds.
The anti-inflammatory, analgesic, and neuroprotective applications of this compound derivatives represent exciting and underexplored frontiers. Future research should focus on synthesizing and screening novel derivatives for these activities, elucidating their mechanisms of action, and establishing structure-activity relationships. The versatility of this chemical scaffold, combined with the promising preliminary findings, suggests that this compound will continue to be a source of innovative therapeutic candidates for a wide range of diseases.
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Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. (2023). Medires. Retrieved from [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. (2023). MDPI. Retrieved from [Link]
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Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. (n.d.). PubMed. Retrieved from [Link]
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Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). MDPI. Retrieved from [Link]
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3,5-Dimethoxyphenylacetic acid as a building block in organic synthesis
An In-depth Technical Guide: 3,5-Dimethoxyphenylacetic Acid as a Core Building Block in Organic Synthesis
Introduction: The Strategic Value of the 3,5-Dimethoxyphenyl Scaffold
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound (3,5-DMPAA) emerges as a highly strategic and versatile building block, particularly for researchers in pharmaceutical and agrochemical development.[1] Its utility stems from a unique combination of structural features: a reactive carboxylic acid handle amenable to a multitude of classical transformations, and a phenyl ring electronically biased by two meta-directing methoxy groups.
This guide provides a technical exploration of 3,5-DMPAA, moving beyond simple reaction lists to explain the underlying principles and causalities that govern its application. We will detail field-proven protocols for its key transformations and illustrate the logical workflows that enable its conversion into complex, high-value molecules. This compound serves as a crucial intermediate in the synthesis of analgesics, anti-inflammatory drugs, and molecules for neuroscience research.[1]
| Property | Value | Reference |
| CAS Number | 4670-10-4 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [2] |
| Melting Point | 101-106 °C | [2][3] |
| Appearance | White to cream crystalline powder | [2][3] |
| pKa | ~4.08 (Predicted) | [2] |
Chapter 1: Core Reactivity—The Carboxylic Acid as a Synthetic Linchpin
The primary hub of reactivity for 3,5-DMPAA is its carboxylic acid functional group. While the phenyl ring is activated by the two electron-donating methoxy groups, the most direct and reliable synthetic manipulations target the -COOH moiety. These transformations are foundational for constructing larger, more complex molecular architectures.
The following sections detail three fundamental and high-utility transformations of the carboxylic acid group: amide bond formation, esterification, and conversion to an acyl chloride for subsequent Friedel-Crafts acylation.
Amide Bond Formation: Constructing the Bioactive Amide Linkage
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[4] The direct condensation of 3,5-DMPAA with an amine is thermodynamically unfavorable and requires "activation" of the carboxylic acid. This process transforms the hydroxyl group into a competent leaving group, priming the molecule for nucleophilic attack by an amine.
Causality and Experimental Rationale: Modern amide coupling protocols overwhelmingly favor uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for their efficiency and mild reaction conditions.[4][5] The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate. The role of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is twofold: it deprotonates the carboxylic acid to form the more nucleophilic carboxylate, and it neutralizes the acidic byproducts generated during the reaction, maintaining a favorable pH.[5]
Caption: General workflow for HATU-mediated amide coupling.
Experimental Protocol: HATU-Mediated Amide Coupling This protocol is a generalized procedure adapted from standard practices in medicinal chemistry.[4][5]
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. Successful activation is often indicated by a slight color change and complete dissolution of reagents.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, saturated aqueous sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel.
Fischer Esterification: A Classic and Robust Transformation
Esterification is a fundamental reaction that converts carboxylic acids into esters, which can serve as key intermediates, prodrugs, or final products with distinct physical and biological properties.[6] The Fischer-Speier esterification is a classic, acid-catalyzed method that is both robust and scalable.[7][8]
Causality and Experimental Rationale: The reaction is an equilibrium process.[8] To drive the equilibrium towards the ester product, Le Châtelier's principle is exploited. This is typically achieved in two ways: (1) using a large excess of the alcohol, which also serves as the solvent, and (2) removing the water byproduct as it is formed.[7][8] A strong protic acid, like sulfuric acid (H₂SO₄), acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.
Caption: Key mechanistic steps of acid-catalyzed esterification.
Experimental Protocol: Fischer Esterification to Synthesize Ethyl 3,5-Dimethoxyphenylacetate This protocol is based on established procedures for Fischer esterification.[6][8]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-5 mol%) to the mixture while stirring.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress can be monitored by TLC.
-
Cooling and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing and Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude ester can be purified by vacuum distillation if necessary.
Friedel-Crafts Acylation: Forging New Carbon-Carbon Bonds
The Friedel-Crafts acylation is a powerful method for forming C-C bonds by attaching an acyl group to an aromatic ring.[9] A highly effective strategy involves first converting 3,5-DMPAA to its more reactive acid chloride derivative, 3,5-dimethoxyphenylacetyl chloride. This acyl chloride can then be used to acylate another electron-rich aromatic substrate.
Causality and Experimental Rationale: The conversion of the carboxylic acid to the acyl chloride is necessary because the acid itself is not electrophilic enough for the Friedel-Crafts reaction. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[10] The subsequent acylation step requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion. This species is the active electrophile that undergoes electrophilic aromatic substitution with an arene.
Caption: Two-step logical workflow for Friedel-Crafts acylation.
Experimental Protocol: Two-Step Friedel-Crafts Acylation This protocol combines standard procedures for acid chloride formation and Friedel-Crafts acylation.[10]
Part A: Synthesis of 3,5-Dimethoxyphenylacetyl Chloride
-
Setup: In a fume hood, place this compound (1.0 eq) in a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) slowly to the flask. A few drops of anhydrous DMF can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 3,5-dimethoxyphenylacetyl chloride, which can often be used directly in the next step.
Part B: Friedel-Crafts Acylation of Anisole
-
Catalyst Suspension: In a dry, nitrogen-flushed, three-necked flask equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in a dry, inert solvent like dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension in an ice bath (0 °C).
-
Acyl Chloride Addition: Dissolve the crude 3,5-dimethoxyphenylacetyl chloride (1.0 eq) and anisole (1.1 eq) in the same dry solvent. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of starting materials.
-
Quenching: Carefully quench the reaction by pouring it slowly onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Workup and Isolation: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diaryl ketone product by column chromatography or recrystallization.
Chapter 2: Applications in the Synthesis of Biologically Active Molecules
The true power of 3,5-DMPAA as a building block is realized when these fundamental transformations are applied to the synthesis of complex molecular targets. The 3,5-dimethoxyphenyl motif is structurally related to the 3,4,5-trimethoxyphenyl moiety, a pharmacophore found in numerous natural products and potent therapeutic agents, including the anticancer agent Combretastatin A-4 and the psychoactive compound mescaline.[12][13][14] This structural analogy makes 3,5-DMPAA an invaluable precursor for developing novel analogs with potential antitumor, anti-inflammatory, antimicrobial, or central nervous system (CNS) activities.[1][12][14]
Derivatives synthesized from 3,5-DMPAA, especially amides and esters, are frequently explored in drug discovery programs to probe structure-activity relationships (SAR) and develop new chemical entities.[12]
Conclusion
This compound is more than a simple chemical reagent; it is a versatile platform for synthetic innovation. Its value is anchored in the predictable and high-yielding reactivity of its carboxylic acid group, which allows for reliable construction of amide, ester, and ketone functionalities. This, combined with the specific electronic properties conferred by the dimethoxy-substituted ring, provides chemists with a powerful tool to access complex molecular architectures relevant to the pharmaceutical and life sciences industries. The protocols and principles outlined in this guide serve as a foundational framework for leveraging this exceptional building block in a rational and effective manner.
References
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homoveratric acid . Organic Syntheses Procedure. [Link]
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Direct amide formation from unactivated carboxylic acids and amines . The Royal Society of Chemistry. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
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Esterification Experiment . AWS. [Link]
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Cas 4385-56-2,3,5-DIMETHOXY-4-HYDROXYPHENYLACETIC ACID . lookchem. [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives . PubMed Central. [Link]
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Fischer Esterification-Typical Procedures . OperaChem. [Link]
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Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones . Chemical Journal of Chinese Universities. [Link]
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Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . Beilstein Journal of Organic Chemistry. [Link]
- A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . Indo American Journal of Pharmaceutical Research. [Link]
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Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . Beilstein Journal of Organic Chemistry. [Link]
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3,4-Dimethoxyphenylacetic acid | Request PDF . ResearchGate. [Link]
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Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester . Erowid. [Link]
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Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
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2C-B . Wikipedia. [Link]
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Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]
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Tips and tricks for difficult amide bond formation? . Reddit. [Link]
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Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates . MDPI. [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives . PubMed. [Link]
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Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin . Iraqi Journal of Pharmaceutical Sciences. [Link]
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The Synthetic Journey of a Key Pharmaceutical Intermediate: A Technical Guide to 3,5-Dimethoxyphenylacetic Acid
Abstract
3,5-Dimethoxyphenylacetic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant position in the landscape of modern organic and medicinal chemistry. Its unique electronic and structural properties, conferred by the meta-disposed methoxy groups, render it a valuable precursor and building block in the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and, most critically, the synthetic methodologies and characterization of this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of Phenylacetic Acid Scaffolds
The phenylacetic acid motif is a cornerstone in pharmaceutical sciences, forming the structural backbone of numerous blockbuster drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[1] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological activity. This compound, with its specific substitution pattern, serves as a critical intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[2] Its utility extends to neuroscience research, where it aids in probing neurotransmitter systems, and in the intricate art of natural product synthesis.[2] The two methoxy groups not only enhance its solubility and reactivity but also direct further chemical transformations, making it a prized asset in the synthetic chemist's toolbox.[2]
While the precise moment of its initial discovery is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for phenylacetic acid derivatives throughout the 20th century. Early research into this class of compounds was driven by the quest for new dyes, perfumes, and eventually, therapeutic agents. The historical context of phenylacetic acid itself is rich, with its identification as a plant auxin and its role in microbial metabolism being significant milestones.[3] The synthesis of substituted analogues like this compound would have naturally followed the establishment of robust synthetic routes such as the hydrolysis of benzyl cyanides and the application of organometallic reagents.
Foundational Synthetic Strategies: A Mechanistic Perspective
The preparation of this compound can be approached through several synthetic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Here, we dissect the most prevalent and reliable method: the hydrolysis of 3,5-dimethoxybenzyl cyanide. This classic approach is favored for its high yields and relatively straightforward execution.
The Benzyl Cyanide Hydrolysis Route: A Tried and True Method
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry. This two-step process, involving the initial formation of an amide followed by its subsequent hydrolysis, can be catalyzed by either acid or base.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway to this compound via benzyl cyanide hydrolysis.
Causality Behind Experimental Choices:
-
Step 1: Chlorination of 3,5-Dimethoxybenzyl Alcohol: The conversion of the benzyl alcohol to the corresponding benzyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is often the reagent of choice due to its high reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. Anhydrous conditions are paramount to prevent the hydrolysis of thionyl chloride.
-
Step 2: Cyanation of 3,5-Dimethoxybenzyl Chloride: The nucleophilic substitution of the chloride with a cyanide anion is a classic Sₙ2 reaction. The choice of sodium or potassium cyanide is largely a matter of solubility and cost. The use of a polar aprotic solvent like DMSO or acetone facilitates the reaction by solvating the cation and leaving the cyanide anion "naked" and highly nucleophilic. The addition of a catalytic amount of sodium iodide can accelerate the reaction through the in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).
-
Step 3: Hydrolysis of 3,5-Dimethoxybenzyl Cyanide: This is the final and key transformation. Both acidic and basic conditions are effective.
-
Acid-catalyzed hydrolysis: Typically performed with aqueous sulfuric or hydrochloric acid under reflux. The nitrile is protonated, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a primary amide intermediate.
-
Base-catalyzed hydrolysis: Involves the use of aqueous sodium or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the final carboxylic acid.
-
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a robust and validated procedure adapted from established methodologies for the synthesis of phenylacetic acid derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethoxybenzyl alcohol | ≥98% | Sigma-Aldrich | |
| Thionyl chloride | ≥99% | Sigma-Aldrich | Handle in a fume hood with caution. |
| Sodium cyanide | ≥97% | Sigma-Aldrich | Highly toxic. Handle with extreme care. |
| Sulfuric acid, concentrated | ACS reagent | Fisher Scientific | Corrosive. |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich | |
| Sodium bicarbonate, saturated | ACS reagent | Fisher Scientific | |
| Sodium sulfate, anhydrous | ACS reagent | Fisher Scientific |
Step-by-Step Procedure
Step A: Synthesis of 3,5-Dimethoxybenzyl Chloride
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3,5-dimethoxybenzyl alcohol (16.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise over 30 minutes. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as a pale yellow oil. This product is often used in the next step without further purification.
Step B: Synthesis of 3,5-Dimethoxybenzyl Cyanide
-
Caution: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
In a 500 mL round-bottom flask, dissolve sodium cyanide (5.4 g, 0.11 mol) in 50 mL of water.
-
Add a solution of the crude 3,5-dimethoxybenzyl chloride from the previous step in 100 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to give crude 3,5-dimethoxybenzyl cyanide, which can be purified by vacuum distillation or used directly in the next step.
Step C: Hydrolysis to this compound
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine the crude 3,5-dimethoxybenzyl cyanide, 100 mL of water, and 50 mL of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot water or a mixture of ethanol and water to afford pure this compound as a crystalline solid.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through a battery of analytical techniques.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [2][4] |
| Molecular Weight | 196.20 g/mol | [4] |
| Appearance | Pale cream to cream crystalline solid | [2] |
| Melting Point | 100-107 °C (lit. 102-103 °C) | [2][4] |
| CAS Number | 4670-10-4 | [2][4] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹H NMR (500 MHz, CDCl₃) δ (ppm):
-
10.5-11.5 (br s, 1H, -COOH)
-
6.45 (d, J = 2.2 Hz, 2H, Ar-H)
-
6.38 (t, J = 2.2 Hz, 1H, Ar-H)
-
3.78 (s, 6H, -OCH₃)
-
3.60 (s, 2H, -CH₂-)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm):
-
178.5 (-COOH)
-
160.8 (Ar-C-OCH₃)
-
136.0 (Ar-C-CH₂)
-
107.5 (Ar-CH)
-
99.0 (Ar-CH)
-
55.3 (-OCH₃)
-
41.5 (-CH₂-)
-
IR (Infrared) Spectroscopy
-
IR (KBr, cm⁻¹):
-
3300-2500 (broad, O-H stretch of carboxylic acid)
-
2960, 2840 (C-H stretch)
-
1705 (strong, C=O stretch of carboxylic acid)
-
1600, 1460 (C=C aromatic ring stretch)
-
1205, 1065 (C-O stretch of ether)
-
MS (Mass Spectrometry)
-
EI-MS m/z (%): 196 (M⁺), 151 (M⁺ - COOH), 121, 91, 77.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of fundamental organic synthesis. Its preparation, primarily through the robust and scalable benzyl cyanide hydrolysis route, provides a gateway to a vast chemical space of potential therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their synthetic endeavors. As drug discovery continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly persist. Future research may focus on developing even more efficient and sustainable synthetic routes, perhaps leveraging novel catalytic systems to further streamline its production and expand its application in creating the next generation of innovative medicines.
References
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PubChem. (3,4-Dimethoxyphenyl)acetic acid.[Link]
-
Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 273–286. [Link]
-
Scribd. Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia.[Link]
-
Organic Syntheses. homoveratric acid.[Link]
Sources
In Silico Modeling of 3,5-Dimethoxyphenylacetic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the interactions between the small molecule 3,5-Dimethoxyphenylacetic acid and a putative protein target. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically flowing narrative that mirrors the scientific discovery process. We will delve into the rationale behind key experimental choices, from target selection and preparation to molecular docking, and culminating in molecular dynamics simulations to probe the stability of the predicted interactions. Each protocol is presented as a self-validating system, with an emphasis on reproducibility and scientific integrity. All claims are substantiated with citations to authoritative sources, and visual aids in the form of tables and Graphviz diagrams are provided to clarify complex workflows and data.
Introduction: The Rationale for In Silico Investigation of this compound
This compound is a versatile chemical entity utilized in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its structural similarity to metabolites in key neurotransmitter pathways, particularly those involving dopamine, suggests potential interactions with enzymes in these pathways.[2][3][4][5] Understanding the molecular interactions of this compound is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of novel therapeutics.
In silico modeling offers a powerful and cost-effective approach to explore these interactions at an atomic level. By simulating the binding of this compound to a potential protein target, we can generate hypotheses about its binding affinity, preferred orientation, and the stability of the resulting complex. This guide will use a human Aldehyde Dehydrogenase (ALDH) as a case study, given the role of this enzyme superfamily in metabolizing aldehydes and the established precedent for small molecule inhibition.[6][7][8]
Target Identification and Preparation: Laying the Foundation for Meaningful Simulation
The first critical step in any in silico investigation is the selection and preparation of a relevant biological target. The quality of the initial protein structure directly impacts the reliability of all subsequent modeling.
Target Selection: Why Aldehyde Dehydrogenase?
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes.[7][8] Their involvement in cellular detoxification and metabolism makes them attractive targets for therapeutic intervention. Given that this compound is a carboxylic acid, it is plausible to hypothesize that it may interact with the active site of an ALDH, potentially as an inhibitor or a substrate. For this guide, we will select a human cytosolic aldehyde dehydrogenase, for which a high-resolution crystal structure is available in the Protein Data Bank (PDB).[6][9]
Experimental Protocol: Protein Structure Preparation
The following protocol outlines the steps for preparing the ALDH protein structure for docking and simulation.
Objective: To obtain a clean, structurally sound protein model for subsequent in silico experiments.
Materials:
-
Protein Data Bank (PDB) accession code for the chosen human ALDH.
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera).
-
Protein preparation wizard in a molecular modeling suite (e.g., Schrödinger Maestro, AutoDockTools).
Procedure:
-
Structure Retrieval: Download the PDB file of the target ALDH from the RCSB PDB database.[6]
-
Initial Inspection and Cleaning:
-
Load the PDB file into a molecular visualization tool.
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands. The rationale here is to start with a clean apo structure to avoid any bias from existing ligands.
-
Inspect the protein for missing residues or atoms. If significant portions of the structure are missing, it may be necessary to use homology modeling to build a more complete model. For this guide, we assume a complete crystal structure.
-
-
Protonation and Optimization:
-
Utilize a protein preparation utility to add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is crucial as hydrogen bonds are key drivers of protein-ligand interactions.
-
Optimize the hydrogen bond network by flipping Asn, Gln, and His side chains to maximize favorable interactions.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The restraints ensure that the overall protein fold remains close to the experimentally determined structure.
-
Ligand Preparation: Characterizing the Small Molecule
Accurate representation of the small molecule is as critical as the protein preparation. This involves generating a 3D conformation and assigning correct chemical properties.
Experimental Protocol: this compound Preparation
Objective: To generate a low-energy 3D conformation of this compound with appropriate chemical properties for docking.
Materials:
-
SMILES string or 2D structure of this compound.
-
Ligand preparation software (e.g., LigPrep in Schrödinger Suite, Open Babel).
Procedure:
-
Structure Generation:
-
Input the SMILES string of this compound (COC1=CC(CC(=O)O)=CC(OC)=C1) into the ligand preparation software.
-
Generate a 3D structure from the 2D representation.
-
-
Ionization and Tautomerization:
-
Generate possible ionization states at a target pH of 7.4 ± 1.0. For a carboxylic acid, this will primarily involve the deprotonated carboxylate form.
-
Enumerate possible tautomers, although for this specific molecule, tautomerization is not a major consideration.
-
-
Stereoisomer Generation:
-
Generate stereoisomers if chiral centers are present. This compound is achiral, so this step is not applicable.
-
-
Energy Minimization:
-
Perform a conformational search and energy minimization to identify the lowest energy conformer of the ligand. This is the most probable conformation the molecule will adopt in solution.
-
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10] It provides valuable insights into the binding mode and a semi-quantitative estimate of the binding affinity.
The Causality Behind Docking Choices
The choice of docking algorithm and scoring function is critical. For this guide, we will employ a standard rigid receptor-flexible ligand docking approach. This is a computationally efficient method that allows the ligand to explore a wide range of conformations within the binding site while keeping the protein rigid. The scoring function will be a knowledge-based potential that estimates the binding free energy based on the docked pose.
Experimental Protocol: Molecular Docking of this compound to ALDH
Objective: To predict the binding pose and estimate the binding affinity of this compound to the active site of ALDH.
Materials:
-
Prepared ALDH protein structure.
-
Prepared this compound ligand structure.
-
Molecular docking software (e.g., AutoDock Vina, Glide).
Procedure:
-
Binding Site Definition:
-
Define the binding site on the ALDH protein. This is typically done by creating a grid box centered on the known active site residues. If the active site is unknown, blind docking can be performed where the grid box encompasses the entire protein surface.[10] For our known enzyme, we will center the grid on the catalytic pocket.
-
-
Docking Simulation:
-
Run the docking algorithm, allowing the ligand to flexibly explore the defined binding site. The program will generate a series of possible binding poses.
-
-
Pose Analysis and Scoring:
-
The docking software will rank the generated poses based on a scoring function, which provides an estimate of the binding affinity (e.g., in kcal/mol).
-
Visually inspect the top-scoring poses to assess their plausibility. Look for favorable interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the protein.
-
Data Presentation: Docking Results
| Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -7.5 | Cys302, Glu268, Asn169 | Hydrogen Bond, Hydrophobic |
| 2 | -7.2 | Trp177, Val121, Phe170 | Hydrophobic, Pi-Pi Stacking |
| 3 | -6.9 | Cys302, Gly249, Thr244 | Hydrogen Bond, van der Waals |
Molecular Dynamics Simulation: Assessing the Stability of the Predicted Complex
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can offer a more dynamic and realistic view.[2][3] MD simulations track the movements of atoms over time, allowing us to assess the stability of the docked pose and the overall dynamics of the complex.
Rationale for Molecular Dynamics
An MD simulation will allow us to observe whether the predicted binding pose from docking is stable over a simulated timescale (typically nanoseconds). It can reveal subtle conformational changes in both the protein and the ligand upon binding and provide a more rigorous assessment of the interaction strength.
Experimental Protocol: MD Simulation of the ALDH-Ligand Complex
Objective: To evaluate the stability and dynamics of the top-scoring docked pose of this compound in complex with ALDH.
Materials:
-
The top-scoring docked complex from the molecular docking experiment.
-
A suitable force field (e.g., CHARMM36, AMBER).
Procedure:
-
System Setup:
-
Place the protein-ligand complex in a simulation box.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a series of energy minimization steps to remove any steric clashes in the initial system setup.
-
-
Equilibration:
-
Gradually heat the system to the desired simulation temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.[3]
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include:
-
Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's position relative to the protein.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
-
Visualization of Workflows
To provide a clear overview of the in silico pipeline, the following diagrams are presented using the DOT language for Graphviz.
Caption: A high-level overview of the in silico modeling workflow.
Caption: A step-by-step diagram of the Molecular Dynamics simulation protocol.
Conclusion and Future Directions
This guide has provided a detailed, technically grounded framework for the in silico investigation of this compound's interactions with a putative protein target, human Aldehyde Dehydrogenase. By following the outlined protocols, researchers can generate robust and reproducible computational data to inform their drug discovery efforts.
The findings from these in silico studies can serve as a foundation for further experimental validation. For instance, the predicted binding affinity from molecular docking can be compared with experimentally determined values from techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Furthermore, the key interacting residues identified through docking and MD simulations can be targeted for site-directed mutagenesis studies to confirm their importance in ligand binding.
The integration of in silico modeling with experimental validation is a powerful paradigm in modern drug discovery. The methodologies detailed in this guide provide a solid starting point for researchers seeking to leverage computational approaches to accelerate their research and development pipelines.
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Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. PMC. Available at: [Link]
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This compound 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3,5-Dimethoxyphenylacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded walkthrough for performing quantum chemical calculations on 3,5-Dimethoxyphenylacetic acid (DMPAA). Moving beyond a simple procedural list, this document elucidates the scientific rationale behind methodological choices, offering a robust framework for computational analysis. We will explore the foundational principles of Density Functional Theory (DFT), justify the selection of the B3LYP functional and 6-31G** basis set, and provide a detailed, reproducible protocol for geometry optimization, frequency analysis, and the derivation of key electronic properties. The insights gleaned from these calculations are contextualized within their potential applications in drug discovery and medicinal chemistry, providing a bridge between theoretical data and practical utility.
Introduction: The Scientific Case for Computational Analysis of DMPAA
This compound (C₁₀H₁₂O₄, CAS No: 4670-10-4) is an aromatic carboxylic acid of significant interest in several scientific domains.[1][2][3] It serves as a versatile building block and synthetic intermediate in the development of pharmaceuticals, particularly analgesics and anti-inflammatory agents.[1][4] Its structural motifs are also explored in neuroscience research and natural product synthesis.[1] The molecule's reactivity, stability, and intermolecular interaction potential are dictated by its electronic structure—a landscape of electron densities, orbitals, and electrostatic potentials.
While empirical studies are indispensable, they are often complemented and guided by computational chemistry. Quantum chemical calculations allow us to probe the molecular world with a level of detail that is often inaccessible through experimentation alone. By solving approximations of the Schrödinger equation for a given molecule, we can reliably predict a wide array of properties.[5][6] For a molecule like DMPAA, this computational insight can:
-
Elucidate 3D Structure: Determine the most stable geometric conformation, including bond lengths, bond angles, and dihedral angles.
-
Map Electronic Properties: Understand the distribution of electrons, identify sites susceptible to electrophilic or nucleophilic attack, and analyze frontier molecular orbitals (HOMO and LUMO).
-
Predict Reactivity: Calculate the energy gap between the HOMO and LUMO, which is a key indicator of chemical reactivity and stability.
-
Simulate Vibrational Spectra: Predict infrared (IR) spectra, which can aid in experimental characterization.
This guide will provide the theoretical and practical framework to perform these calculations, empowering researchers to generate high-fidelity data for their drug development and chemical research endeavors.
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a medium-sized organic molecule like DMPAA, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[7]
Why Density Functional Theory (DFT)?
Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.[6] This approach is computationally less demanding, allowing for the study of larger and more complex molecular systems relevant to drug discovery.[7] DFT has proven to be a powerful tool for predicting various molecular properties, including geometries, reaction energies, and vibrational frequencies, for a wide range of chemical systems.[5][8]
The B3LYP/6-31G Model Chemistry: A Justified Choice**
Within the DFT framework, we must select a functional and a basis set. This combination is often referred to as the "model chemistry."
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP is a hybrid functional, meaning it mixes a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This approach has a long history of providing reliable results for a vast range of organic molecules and their properties.[9][10] While newer functionals exist, B3LYP remains a robust and well-benchmarked choice for routine calculations, making it an excellent starting point for studying systems like DMPAA.[11]
-
Basis Set: 6-31G ** A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G** (also written as 6-31G(d,p)) is a Pople-style split-valence basis set.[12]
-
6-31G: This indicates that core electrons are described by a single function (composed of 6 primitive Gaussians), while valence electrons are described by two functions (a "double-zeta" basis), providing more flexibility where it matters most—in the bonding regions.[12]
-
(** or (d,p)): These are polarization functions. The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is crucial for accurately describing chemical bonds, especially in systems with heteroatoms like the oxygen in DMPAA.[12] Using a basis set without polarization functions is not recommended for obtaining reasonable structures.
-
The B3LYP/6-31G** model chemistry is a widely accepted standard that provides a pragmatic and scientifically sound compromise between accuracy and computational expense for molecules of this nature.[9]
The Computational Workflow: A Step-by-Step Protocol
This section details the practical steps for conducting a quantum chemical analysis of DMPAA. The workflow is designed to be systematic and self-validating.
Caption: A typical workflow for quantum chemical calculations.
Protocol Details:
-
Molecular Structure Construction:
-
Using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw), construct the 2D structure of this compound.
-
Convert this to a 3D structure. Ensure that the initial bond lengths and angles are reasonable. The software's "clean-up" or "add hydrogens" tools are typically sufficient for this step.
-
-
Initial Pre-optimization (Optional but Recommended):
-
Causality: A full quantum mechanical optimization can be computationally expensive if the starting geometry is poor. A quick pre-optimization using a less demanding method, like a molecular mechanics force field (e.g., MMFF94), can refine the initial structure, leading to faster convergence in the subsequent DFT calculation.
-
Procedure: Perform a geometry optimization using the chosen force field. The resulting structure will be the input for the main DFT calculation.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy arrangement of the atoms on the potential energy surface, which corresponds to the most stable molecular structure.
-
Setup:
-
Software: Gaussian, ORCA, PySCF, or other quantum chemistry packages.[13]
-
Method: B3LYP
-
Basis Set: 6-31G**
-
Keywords: Opt (for optimization)
-
-
Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms until the forces on each atom are close to zero and the energy has converged.
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate vibrational frequencies.
-
Causality: A stationary point on the potential energy surface could be a minimum (a stable molecule) or a saddle point (a transition state). A frequency calculation differentiates between these. A true minimum will have all real (positive) vibrational frequencies. A transition state will have exactly one imaginary frequency.[8]
-
Setup:
-
Use the optimized geometry from the previous step as the input.
-
Method: B3LYP
-
Basis Set: 6-31G**
-
Keywords: Freq
-
-
Validation: Check the output of the frequency calculation. If all frequencies are positive, the optimized geometry is confirmed as a stable structure.
-
Results and Interpretation: From Raw Data to Chemical Insight
Upon successful completion of the calculations, the output files will contain a wealth of information. Here, we focus on interpreting the most chemically relevant data.
Molecular Geometry
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data (e.g., from X-ray crystallography) if available, to validate the accuracy of the computational model.
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The Synthesis of 3,5-Dimethoxyphenylacetic Acid: A Technical Guide for Chemical Researchers and Pharmaceutical Development
Abstract
3,5-Dimethoxyphenylacetic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds and complex natural products.[1] Its unique substitution pattern offers a versatile scaffold for drug design and development, particularly in the fields of analgesics and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The guide covers the biosynthetic context of phenylacetic acids, detailed protocols for prominent chemical synthesis routes, and a comparative analysis of these methodologies. Emphasis is placed on the causal relationships behind experimental choices to ensure both scientific integrity and practical applicability.
Introduction: The Significance of Phenylacetic Acids in Nature and Medicine
Phenylacetic acid (PAA) and its derivatives represent a class of naturally occurring auxins, a type of plant hormone that plays a crucial role in regulating plant growth and development. The biosynthesis of PAA in plants primarily originates from the amino acid phenylalanine, proceeding through intermediates such as phenylpyruvate and phenylacetaldehyde. While this compound itself has not been extensively documented as a widespread natural product, its hydroxylated analogue, 4-hydroxy-3,5-dimethoxyphenylacetic acid, is found in various plants. The core phenylacetic acid structure is a recurring motif in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] The dimethoxy substitution at the 3 and 5 positions of the phenyl ring in the target molecule significantly influences its electronic properties and lipophilicity, making it an attractive precursor for medicinal chemistry endeavors.
Biosynthesis of Phenylacetic Acids: Nature's Synthetic Blueprint
The natural synthesis of phenylacetic acids in plants provides a fascinating example of biochemical efficiency. The primary pathway mirrors that of the well-known auxin, indole-3-acetic acid (IAA), but utilizes phenylalanine as its precursor instead of tryptophan.
Caption: Generalized biosynthetic pathway of phenylacetic acids from phenylalanine.
This biosynthetic pathway, while elegant, is not practical for the large-scale production of specific derivatives like this compound. Therefore, efficient and scalable chemical synthesis routes are essential for its application in research and development.
Chemical Synthesis Methodologies
Several robust synthetic strategies can be employed to produce this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will detail three prominent and reliable synthetic routes.
Route 1: The Willgerodt-Kindler Reaction from 3,5-Dimethoxyacetophenone
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides or thioamides, which can then be hydrolyzed to the carboxylic acid. This method is particularly well-suited for the synthesis of phenylacetic acids from acetophenones.
Reaction Overview:
Caption: Willgerodt-Kindler reaction pathway for this compound synthesis.
Experimental Protocol:
Step 1: Synthesis of 2-(3,5-Dimethoxyphenyl)acetothiomorpholide
-
To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (4 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
The crude thiomorpholide will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(3,5-dimethoxyphenyl)acetothiomorpholide.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, suspend the purified thiomorpholide (1 equivalent) in a 10-20% aqueous solution of sodium hydroxide or sulfuric acid.
-
Heat the mixture to reflux for 6-10 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and, if basic hydrolysis was performed, carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The this compound will precipitate as a white to off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a solvent such as toluene or an ethanol/water mixture.
Route 2: Synthesis via Hydrolysis of 3,5-Dimethoxybenzyl Cyanide
This two-step route involves the preparation of the corresponding benzyl cyanide from benzyl alcohol or halide, followed by hydrolysis to the carboxylic acid. This is a classic and reliable method for ascending a homologous series by one carbon atom.
Workflow:
Caption: Synthetic pathway from 3,5-dimethoxybenzyl alcohol to the target acid.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dimethoxybenzyl Cyanide
-
From 3,5-Dimethoxybenzyl Alcohol: In a fume hood, cool a solution of 3,5-dimethoxybenzyl alcohol (1 equivalent) in an appropriate solvent (e.g., dichloromethane) in an ice bath. Slowly add thionyl chloride (1.2 equivalents). Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain crude 3,5-dimethoxybenzyl chloride, which can often be used without further purification.
-
Cyanation: Dissolve the crude 3,5-dimethoxybenzyl chloride in a suitable solvent such as acetone or ethanol. Add a solution of sodium or potassium cyanide (1.5 equivalents) in water. Heat the mixture to reflux for 2-4 hours. After cooling, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,5-dimethoxybenzyl cyanide. Purification can be achieved by vacuum distillation or column chromatography.
Step 2: Hydrolysis of 3,5-Dimethoxybenzyl Cyanide
-
Combine the 3,5-dimethoxybenzyl cyanide (1 equivalent) with a 20-30% aqueous solution of sulfuric acid or sodium hydroxide.
-
Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (in the case of basic hydrolysis) or by TLC.
-
After cooling, if basic hydrolysis was used, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Route 3: The Erlenmeyer-Plöchl Synthesis from 3,5-Dimethoxybenzaldehyde
The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of α,β-unsaturated azlactones from an aromatic aldehyde and an N-acylglycine, typically hippuric acid. The resulting azlactone can then be hydrolyzed to the corresponding phenylpyruvic acid, which is subsequently oxidized to the desired phenylacetic acid.
Reaction Sequence:
Caption: Erlenmeyer-Plöchl synthesis pathway to this compound.
Experimental Protocol:
Step 1: Synthesis of the Azlactone
-
In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde (1 equivalent), hippuric acid (1 equivalent), anhydrous sodium acetate (1 equivalent), and acetic anhydride (3 equivalents).
-
Heat the mixture with stirring at 100-120 °C for 1-2 hours.
-
Cool the reaction mixture and add ethanol to precipitate the azlactone.
-
Collect the solid by filtration, wash with cold ethanol and water, and dry.
Step 2: Hydrolysis to 3,5-Dimethoxyphenylpyruvic Acid
-
Suspend the azlactone in a 10% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours.
-
Cool the solution and acidify with hydrochloric acid to precipitate the pyruvic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Oxidative Decarboxylation to this compound
-
Dissolve the pyruvic acid in an aqueous solution of sodium hydroxide.
-
Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 40 °C.
-
After the addition is complete, stir the reaction for an additional 1-2 hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and recrystallize.
Comparative Analysis of Synthetic Routes
| Parameter | Willgerodt-Kindler Reaction | Benzyl Cyanide Hydrolysis | Erlenmeyer-Plöchl Synthesis |
| Starting Material | 3,5-Dimethoxyacetophenone | 3,5-Dimethoxybenzyl alcohol/halide | 3,5-Dimethoxybenzaldehyde |
| Number of Steps | 2 | 2 | 3 |
| Key Reagents | Sulfur, Morpholine | Thionyl chloride, NaCN/KCN | Hippuric acid, Acetic anhydride, H₂O₂ |
| Advantages | Good yields, tolerant of some functional groups. | Well-established, generally high-yielding. | Utilizes a common aldehyde starting material. |
| Disadvantages | Use of odorous sulfur compounds, requires relatively high temperatures. | Use of highly toxic cyanides, potential for side reactions during chlorination. | Multi-step process, potential for lower overall yield. |
| Typical Overall Yield | 60-80% | 70-90% | 40-60% |
Characterization of this compound
Proper characterization of the final product is crucial to ensure its purity and structural integrity.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 100-104 °C |
Spectroscopic Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10-12 (br s, 1H, COOH), 6.4-6.5 (m, 3H, Ar-H), 3.78 (s, 6H, 2 x OCH₃), 3.60 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~178 (C=O), 161 (Ar-C-O), 136 (Ar-C), 107 (Ar-CH), 99 (Ar-CH), 55 (OCH₃), 41 (CH₂).
-
IR (KBr, cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1600, 1470 (C=C aromatic stretch), 1205, 1065 (C-O stretch).
Applications in Drug Development and Research
This compound serves as a critical intermediate in the synthesis of a diverse array of molecules with potential therapeutic applications.[1] Its structure is a key component in the development of:
-
Analgesics and Anti-inflammatory Drugs: The phenylacetic acid moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Neuroscience Research: It is utilized in the synthesis of compounds that interact with neurotransmitter systems, aiding in the study of neurological disorders.
-
Natural Product Synthesis: It serves as a starting material for the total synthesis of more complex, biologically active natural products.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of this compound, a molecule of significant interest to the chemical and pharmaceutical industries. By detailing the biosynthetic origins of phenylacetic acids and presenting multiple, robust chemical synthesis routes with step-by-step protocols, this document aims to equip researchers with the knowledge to confidently and efficiently produce this valuable compound. The choice of synthetic pathway will ultimately be guided by the specific constraints and objectives of the research endeavor. The methodologies outlined herein, grounded in established chemical principles, offer a solid foundation for the successful synthesis and application of this compound in the advancement of science and medicine.
References
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Organic Syntheses. (n.d.). Phenylacetic Acid. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved January 11, 2026, from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Homoveratric Acid. Retrieved January 11, 2026, from [Link]
-
IJRTI. (2023). Progress in the Synthesis of Erlenmeyer Azlactone. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Synthesis of 3,5-Dimethoxyphenylacetic Acid: A Detailed Protocol and Mechanistic Insight
Abstract
3,5-Dimethoxyphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, notably in the development of analgesics, anti-inflammatory drugs, and novel herbicides.[1] This application note provides a detailed, reliable, and well-characterized protocol for the synthesis of this compound. Two primary synthetic routes are discussed: the Willgerodt-Kindler reaction followed by hydrolysis, and a nitrile-based pathway commencing from 3,5-dimethoxybenzyl alcohol. This guide offers step-by-step instructions, mechanistic explanations, and in-depth characterization data to ensure reproducibility and a high degree of purity for the final product. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, a derivative of phenylacetic acid, possesses a unique substitution pattern that imparts specific chemical properties, making it a crucial intermediate in organic synthesis.[1] Its applications are diverse, ranging from its use as a reactant in the synthesis of recyclable analogues of Benzotetramisole to its role in neuroscience research.[2] The strategic placement of the two methoxy groups on the benzene ring influences the molecule's reactivity and solubility, rendering it a versatile component in the construction of more complex molecular architectures.[1]
This document outlines two robust synthetic strategies for the preparation of this compound, providing a comprehensive guide for laboratory-scale synthesis.
Recommended Synthetic Protocol: Two-Step Synthesis via Willgerodt-Kindler Reaction
This protocol is a reliable and commonly employed method for the synthesis of aryl-substituted acetic acids. It involves the conversion of an acetophenone derivative to a thioamide via the Willgerodt-Kindler reaction, followed by hydrolysis to yield the desired carboxylic acid.[3][4][5]
Part 1: Synthesis of 2-(3,5-dimethoxyphenyl)-N,N-dimethylthioacetamide via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding amides or thioamides.[3][4] The reaction proceeds through the formation of an enamine intermediate, which then reacts with elemental sulfur.[4][6]
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3,5-Dimethoxyacetophenone | 98% purity |
| Sulfur (S₈) | Powdered |
| Morpholine | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar | |
| Ice bath |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-dimethoxyacetophenone (1 equivalent), powdered sulfur (2 equivalents), and morpholine (3 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature and then pour it into a beaker of ice-cold water.
-
A crude reddish-yellow solid of the thiomorpholide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[7]
-
The crude 2-(3,5-dimethoxyphenyl)-N,N-dimethylthioacetamide can be used in the next step without further purification.
Part 2: Hydrolysis of 2-(3,5-dimethoxyphenyl)-N,N-dimethylthioacetamide
The thioamide intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Crude Thioamide from Part 1 | |
| Sodium Hydroxide (NaOH) | Pellets or solution |
| Ethanol | 95% |
| Hydrochloric Acid (HCl) | Concentrated |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar | |
| pH paper or pH meter | |
| Beaker | |
| Ice bath | |
| Separatory funnel | |
| Ether or Ethyl Acetate | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Rotary evaporator |
Procedure:
-
Transfer the crude thioamide to a round-bottom flask. Add a 10% solution of sodium hydroxide in aqueous ethanol.[7]
-
Heat the mixture to reflux with stirring for 10-12 hours.[7]
-
After reflux, remove most of the ethanol by distillation or using a rotary evaporator.
-
Add water to the residue to dissolve the sodium salt of the carboxylic acid.
-
Cool the alkaline solution in an ice bath and acidify it to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.
-
The this compound will precipitate as a solid. If it oils out, extract the aqueous layer with a suitable organic solvent like ether or ethyl acetate.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., methanol/water or toluene) to afford pure this compound as a brown powder.[2]
Alternative Synthetic Protocol: Nitrile Pathway
An alternative route involves the conversion of 3,5-dimethoxybenzyl alcohol to the corresponding nitrile, followed by hydrolysis.
Part 1: Synthesis of 3,5-Dimethoxybenzyl Chloride
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3,5-Dimethoxybenzyl alcohol | |
| Thionyl Chloride (SOCl₂) | |
| Pyridine | Anhydrous |
| Diethyl Ether (Et₂O) | Anhydrous |
| Round-bottom flask | |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Ice bath |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) and a catalytic amount of pyridine in anhydrous diethyl ether.[8]
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.25 equivalents) dropwise via the addition funnel over 30 minutes.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[8]
-
Pour the reaction mixture into water and extract with diethyl ether.[8]
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.[8]
-
Remove the solvent under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid, which can often be used in the next step without further purification.[8]
Part 2: Synthesis of 3,5-Dimethoxybenzyl Cyanide
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3,5-Dimethoxybenzyl chloride | |
| Sodium Cyanide (NaCN) | |
| Sodium Iodide (NaI) | Catalytic amount |
| Acetone | Dry |
| Round-bottom flask | |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar |
Procedure:
-
In a round-bottom flask, combine 3,5-dimethoxybenzyl chloride (1 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of sodium iodide in dry acetone.[9]
-
Reflux the heterogeneous mixture with vigorous stirring for 20 hours.[9]
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Wash the filtered residue with acetone.
-
Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
The residue can be purified by column chromatography or used directly in the next step.
Part 3: Hydrolysis of 3,5-Dimethoxybenzyl Cyanide
Materials and Equipment:
| Reagent/Equipment | Specification |
| 3,5-Dimethoxybenzyl cyanide | |
| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 2M solution |
| Round-bottom flask | |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar |
Procedure:
-
Combine the 3,5-dimethoxybenzyl cyanide with a 2M solution of hydrochloric acid or sulfuric acid in a round-bottom flask.[9][10]
-
Heat the mixture to reflux with stirring for 1-2 hours.[9]
-
Cool the reaction mixture in a refrigerator overnight to allow for complete precipitation of the product.[9]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure this compound.[9]
Reaction Mechanisms and Scientific Rationale
Willgerodt-Kindler Reaction Mechanism
The Willgerodt-Kindler reaction is a complex process. It is initiated by the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately lead to the formation of the thioamide at the terminal carbon of the original alkyl chain.[4][6] The use of a secondary amine like morpholine is crucial for the formation of the initial enamine intermediate.
Caption: Simplified workflow of the Willgerodt-Kindler synthesis route.
Nitrile Hydrolysis Mechanism
The hydrolysis of the nitrile to a carboxylic acid proceeds in two stages under acidic conditions. First, the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This forms a protonated imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and ammonium ion.
Caption: Overview of the nitrile-based synthesis pathway.
Characterization and Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4670-10-4[2] |
| Molecular Formula | C₁₀H₁₂O₄[2] |
| Molecular Weight | 196.2 g/mol [2] |
| Appearance | Brown powder[2] |
| Melting Point | 96-98 °C |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 6.53 (d, J = 2.2 Hz, 2H), 6.40 (t, J = 2.2 Hz, 1H), 3.78 (s, 6H), 3.59 (s, 2H).
-
¹³C NMR (CDCl₃): δ 177.5, 161.0, 135.5, 107.0, 99.5, 55.5, 41.0.
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H), 1705 (C=O), 1600, 1460, 1205, 1155, 830.
Safety Precautions
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Cyanide: Highly toxic. Avoid contact with skin and inhalation. Handle with extreme caution in a fume hood. In case of contact, seek immediate medical attention. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Solvents: Diethyl ether and acetone are highly flammable. Avoid open flames and sparks.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Willgerodt-Kindler reaction | Incomplete reaction | Increase reaction time and ensure vigorous stirring. |
| Oily product after hydrolysis | Impurities or incomplete acidification | Ensure pH is 1-2. If it still oils out, perform an extraction. Purify by column chromatography if necessary. |
| Low yield in chlorination step | Degradation of thionyl chloride | Use freshly opened or distilled thionyl chloride. |
| Difficulty in nitrile hydrolysis | Incomplete reaction | Increase the concentration of the acid or the reflux time. |
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound. The Willgerodt-Kindler approach is a classic and effective method, while the nitrile pathway offers a viable alternative. By following the outlined procedures and safety precautions, researchers can confidently synthesize this important chemical intermediate for their research and development needs. The provided mechanistic insights and troubleshooting guide further support the successful execution of these syntheses.
References
-
SynArchive. Willgerodt-Kindler Reaction. [Link]
-
ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Michigan State University. Willgerodt-Kindler Reaction. [Link]
-
MDPI. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
-
Erowid. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. [Link]
-
Organic Syntheses. Benzyl Cyanide. [Link]
-
Scribd. Benzyl Cyanide Hydrolysis To Acid. [Link]
Sources
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- 2. This compound CAS#: 4670-10-4 [m.chemicalbook.com]
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- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 7. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 8. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. ijcea.org [ijcea.org]
- 10. scribd.com [scribd.com]
Application Note: High-Purity 3,5-Dimethoxyphenylacetic Acid via Optimized Recrystallization
Abstract
This application note provides a detailed, scientifically-grounded protocol for the purification of 3,5-dimethoxyphenylacetic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We move beyond a simple list of steps to explain the critical theoretical and practical considerations underpinning the recrystallization process. This guide is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material with excellent recovery rates. We will delve into solvent system selection, the rationale behind each step of the protocol, and troubleshooting common issues.
Introduction: The Importance of Purity
This compound is a versatile building block in organic synthesis, notably in the development of analgesics, anti-inflammatory agents, and novel herbicides.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical are directly dependent on the purity of its intermediates. Impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[2] This protocol has been developed to ensure a robust and reproducible method for obtaining this compound in a highly purified, crystalline form.
The Science of Recrystallization: A Self-Validating System
Recrystallization is a purification technique that relies on the principle that the solubility of a solid in a solvent generally increases with temperature.[3] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[4][5] Insoluble impurities can be removed at this stage by hot filtration.[6][7] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent (the "mother liquor").[5]
The success of recrystallization hinges on several key factors:
-
Solvent Selection: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[8][9] This differential solubility is the driving force for crystallization. For carboxylic acids like this compound, polar solvents are often a good starting point.[1][10] Water can be an excellent choice for compounds with sufficient polarity, offering the benefits of being non-toxic and non-flammable.[10][11] Alternatively, a mixed solvent system, such as toluene-hexane, can be employed for finer control over solubility.[4]
-
Controlled Cooling: The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling allows for the gradual and orderly arrangement of molecules into a crystal lattice, which tends to exclude impurities.[11][12] Rapid cooling can lead to the formation of smaller, less pure crystals by trapping impurities within the rapidly forming lattice.[11]
-
Nucleation: Crystal growth begins from a nucleation site. In a supersaturated solution, this can occur spontaneously or be induced by scratching the inside of the flask or adding a "seed crystal" of the pure compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., deionized water or a toluene/hexane mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirring)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Activated charcoal (optional, for colored impurities)
Solvent Selection and Justification
For this compound, a polar carboxylic acid, water is a primary candidate for a recrystallization solvent due to its ability to form hydrogen bonds with the carboxylic acid group. Its high boiling point allows for a wide temperature gradient, enhancing the solubility difference between hot and cold conditions. An alternative for less polar impurities is a mixed solvent system like toluene/hexanes.[4]
| Parameter | Rationale |
| Compound | This compound |
| Molecular Formula | C₁₀H₁₂O₄[1] |
| Molecular Weight | 196.20 g/mol |
| Melting Point | 102-103 °C[3] |
| Appearance | Pale cream to cream crystalline solid[1] |
| Primary Solvent Choice | Deionized Water |
| Alternative Solvent System | Toluene/Hexanes[4] |
Step-by-Step Purification Workflow
The following diagram illustrates the key stages of the recrystallization process.
Figure 1: Workflow for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.[5] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[4] Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Gravity Filtration: If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration.[7] This step must be done quickly to prevent premature crystallization in the funnel. Use a short-stemmed funnel and preheat it with hot solvent to minimize this risk.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.[11] Slow cooling is essential for the formation of large, pure crystals.[12] Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely. The purity of the final product can be assessed by its melting point, which should be sharp and close to the literature value.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation. | |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of a solvent in which the compound is less soluble to lower the saturation temperature. Reheat to dissolve the oil and cool slowly. |
| Low recovery yield | Too much solvent was used. | Reduce the amount of solvent in subsequent attempts. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are sufficiently hot. Use a short-stemmed funnel. |
Conclusion
This application note provides a comprehensive and scientifically-backed protocol for the purification of this compound by recrystallization. By understanding the principles of solvent selection, controlled cooling, and proper technique, researchers can consistently obtain high-purity material, which is essential for downstream applications in drug development and other scientific endeavors. The self-validating nature of this protocol, grounded in established chemical principles, ensures a reliable and reproducible method for achieving the desired product quality.
References
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hot gravity filtration | Resource. RSC Education. Retrieved from [Link]
-
Study.com. (n.d.). Explain why slow cooling tends to give "better" crystals in a recrystallization than the crystals obtained upon rapid cooling. Retrieved from [Link]
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 20). 2.5: Hot Filtration. Retrieved from [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Chemistry For Everyone. (2022, September 22). Why Does Fast Cooling Prevent Crystallization For Amorphous Solids? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
(n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
(n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
(n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. inventivapharma.com [inventivapharma.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application and Protocol Guide for the Quantitative Analysis of 3,5-Dimethoxyphenylacetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,5-Dimethoxyphenylacetic Acid Quantification
This compound (3,5-DMPAA) is a key chemical intermediate and building block in the synthesis of a variety of pharmaceutical compounds, including analgesics and anti-inflammatory agents.[1] Its unique chemical structure, featuring a phenylacetic acid core with two methoxy groups, also makes it a subject of interest in neuroscience research and natural product synthesis.[1] Accurate and precise quantification of 3,5-DMPAA is therefore critical for process optimization in drug manufacturing, quality control of raw materials and finished products, and in research settings to understand pharmacokinetic and pharmacodynamic properties of related compounds.
This comprehensive guide provides detailed analytical methods for the robust quantification of this compound. We will delve into the principles and practical protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering field-proven insights to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| Melting Point | 102-103 °C | [2][3] |
| Appearance | Pale cream to cream crystalline solid | [1] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and chloroform. | [4] |
Chapter 1: High-Performance Liquid Chromatography (HPLC) for 3,5-DMPAA Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 3,5-DMPAA. The method's versatility, robustness, and wide availability make it a primary choice for routine quality control and research applications.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for organic acids. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. 3,5-DMPAA, being a moderately polar compound, will partition between the stationary and mobile phases, and its retention will be influenced by the specific composition of the mobile phase. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]
Workflow for HPLC Analysis
Caption: General workflow for the quantification of 3,5-DMPAA by HPLC.
Detailed HPLC Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)[3]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Degas the mobile phases before use.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,5-DMPAA reference standard and dissolve it in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing 3,5-DMPAA.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[8]
5. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30-80% B; 15-20 min: 80% B; 20-21 min: 80-30% B; 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (based on typical absorbance maxima for dimethoxy-substituted aromatic compounds) |
6. Data Analysis and Quantification:
-
Integrate the peak area of 3,5-DMPAA in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.[9]
-
Determine the concentration of 3,5-DMPAA in the sample by interpolating its peak area from the calibration curve.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of 3,5-DMPAA at trace levels or in complex matrices. Due to the low volatility of the carboxylic acid, derivatization is typically required to convert 3,5-DMPAA into a more volatile and thermally stable compound.
Principle of Derivatization and Separation
Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The separation in the GC is based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.
Workflow for GC-MS Analysis
Caption: General workflow for the quantification of 3,5-DMPAA by GC-MS.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
BSTFA with 1% TMCS
-
Pyridine or Acetonitrile (GC grade)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as 3,4,5-Trimethoxyphenylacetic acid)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[5]
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using ethyl acetate as the solvent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with ethyl acetate. Spike each standard with a constant concentration of the internal standard.
4. Sample Preparation and Derivatization:
-
For solid samples, perform a solvent extraction (e.g., with ethyl acetate). For liquid samples, a liquid-liquid extraction may be necessary.[10]
-
Transfer a known volume of the extract to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add a known amount of the internal standard.
-
Add 50 µL of pyridine or acetonitrile and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. GC-MS Conditions:
| Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
6. Data Analysis and Quantification:
-
Identify the characteristic ions for the TMS-derivatized 3,5-DMPAA and the internal standard from the mass spectra obtained in full scan mode.
-
In SIM mode, monitor at least two to three characteristic ions for the analyte and the internal standard for enhanced sensitivity and selectivity.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3,5-DMPAA in the sample from the calibration curve.
Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity and High-Throughput Analysis
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for bioanalysis and trace quantification in complex matrices.
Principle of LC-MS/MS
After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the [M-H]⁻ of 3,5-DMPAA is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[11] The use of a stable isotope-labeled internal standard (e.g., 3,5-Dimethoxyphenylacetic-d5 acid) is highly recommended to compensate for matrix effects and variations in instrument response.[12]
Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantification of 3,5-DMPAA by LC-MS/MS.
Detailed LC-MS/MS Protocol
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., 3,5-Dimethoxyphenylacetic-d5 acid)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid
-
Trichloroacetic acid or perchloric acid (for protein precipitation in biological samples)
2. Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source.
-
A fast-separating reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
3. Preparation of Solutions:
-
Prepare mobile phases, diluents, and stock solutions as described in the HPLC section, using LC-MS grade reagents.
-
Prepare a working internal standard solution at a fixed concentration.
4. Sample Preparation (for biological matrices like plasma):
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Add 300 µL of cold acetonitrile or methanol containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial and dilute with water if necessary before injection.
5. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by infusing a standard solution of 3,5-DMPAA. A likely transition would be m/z 195 -> 151 ([M-H]⁻ -> [M-H-CO₂]⁻). |
6. Data Analysis and Quantification:
-
Integrate the peak areas of the MRM transitions for 3,5-DMPAA and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 3,5-DMPAA in the sample from the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is generally required.[9]
-
Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, with acceptable recovery typically in the range of 80-120%.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD), which should typically be <15%.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC with UV detection is a robust and reliable method for routine analysis. GC-MS, with a derivatization step, offers higher sensitivity for trace analysis. For the most demanding applications requiring high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Proper method validation is crucial to ensure the generation of accurate and reliable data.
References
-
Ribani, M., Bottoli, C. B. G., Collins, C. H., Jardim, I. C. S. F., & Melo, L. F. C. (2004). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 134(4), 2217-2223. [Link]
-
Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. [Link]
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]
-
Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]
-
Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. [Link]
-
University of Alabama at Birmingham. (n.d.). Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of California, Davis. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Wille, K., De Brabander, H. F., Van de Weghe, H., & De Wulf, E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Lee, J., Lee, J., Kim, J., & Kim, E. (2008). LC-MS analysis of trimethoxyamphetamine designer drugs (TMA series) from urine samples. Journal of Chromatography B, 867(1), 126-130. [Link]
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Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
-
Bruker. (n.d.). Instructions for Use - Bruker Guide to MALDI Sample Preparation - Revision E. Retrieved from [Link]
-
Musile, G., et al. (2014). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
Budaraga, I. K., et al. (2016). Analysis of Liquid Smoke Chemical Components with GC MS from Different Raw Materials Variation Production and Pyrolysis Temperaturelevel. International Journal of ChemTech Research, 9(6), 694-708. [Link]
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Application Notes and Protocols for the Derivatization of 3,5-Dimethoxyphenylacetic Acid for GC-MS Analysis
Abstract
This document provides a comprehensive guide for the derivatization of 3,5-Dimethoxyphenylacetic acid (DMPAA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of DMPAA is challenging due to its polarity and low volatility, stemming from the presence of a carboxylic acid functional group. Derivatization is a critical step to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity. This guide details two primary derivatization strategies: silylation to form the trimethylsilyl (TMS) ester and esterification to form the methyl ester. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the expected mass spectrometric fragmentation of the resulting derivatives. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for the quantitative and qualitative analysis of DMPAA.
Introduction: The Rationale for Derivatizing this compound
This compound (DMPAA) is an aromatic carboxylic acid with a molecular weight of 196.20 g/mol and the chemical formula C₁₀H₁₂O₄[1]. Its structure, characterized by a carboxylic acid group and two methoxy groups on the phenyl ring, makes it a polar and non-volatile compound. Direct analysis of such compounds by GC-MS often leads to poor chromatographic performance, including broad, tailing peaks and low sensitivity due to interactions with the stationary phase and potential thermal degradation in the injector port[2][3].
Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking the polar functional groups[4][5]. For DMPAA, the primary target for derivatization is the active hydrogen of the carboxylic acid group. This guide will focus on two of the most common and effective derivatization techniques for carboxylic acids:
-
Silylation: The replacement of the acidic proton with a trimethylsilyl (TMS) group.
-
Esterification (Alkylation): The conversion of the carboxylic acid into its corresponding methyl ester.
The choice between these methods depends on the specific analytical requirements, available reagents, and the complexity of the sample matrix.
Derivatization Strategies and Mechanisms
A foundational understanding of the chemical reactions involved in derivatization is crucial for troubleshooting and method optimization.
Silylation with BSTFA/TMCS
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids[5][6]. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4]. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for hindered functional groups[2].
The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating agent, leading to the formation of a trimethylsilyl ester. The byproducts of this reaction are neutral and volatile, making them compatible with GC-MS analysis.
Esterification with Diazomethane or BF₃-Methanol
Esterification, specifically methylation, is another robust method for derivatizing carboxylic acids[7][8]. This can be achieved through various reagents, with diazomethane and boron trifluoride-methanol being two common choices.
-
Diazomethane (CH₂N₂): This reagent reacts rapidly and cleanly with carboxylic acids to form methyl esters, with nitrogen gas as the only byproduct[9]. However, diazomethane is highly toxic and potentially explosive, requiring specialized handling procedures. The reaction involves the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the carboxylate anion on the resulting methyldiazonium cation[9].
-
Boron Trifluoride-Methanol (BF₃-Methanol): This reagent serves as a strong Lewis acid catalyst for the esterification of carboxylic acids with methanol[7][10]. The BF₃ activates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. This method is generally safer than using diazomethane.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted from established methods for the silylation of phenolic acids and related compounds[2][6].
Materials:
-
This compound (DMPAA) standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of DMPAA standard into a GC vial.
-
If working with a sample extract, ensure the solvent is completely evaporated under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent and lead to incomplete derivatization.
-
-
Reagent Addition:
-
To the dried sample, add 100 µL of anhydrous pyridine or acetonitrile. Vortex briefly to dissolve the DMPAA.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven[2].
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized solution.
-
Protocol 2: Esterification using Boron Trifluoride-Methanol
This protocol is a general method for the preparation of fatty acid methyl esters that is also applicable to other carboxylic acids[7][10].
Materials:
-
This compound (DMPAA) standard or dried sample extract
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol, anhydrous
-
Hexane, GC grade
-
Saturated sodium chloride solution
-
Reaction tubes with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Place approximately 1 mg of DMPAA into a reaction tube.
-
Add 1 mL of anhydrous methanol.
-
-
Reagent Addition:
-
Carefully add 1 mL of 14% BF₃-methanol solution.
-
-
Reaction:
-
Tightly cap the tube and heat at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
-
Analysis:
-
Carefully transfer the upper hexane layer to a GC vial.
-
Inject 1 µL of the hexane solution into the GC-MS.
-
GC-MS Analysis and Data Interpretation
Recommended GC-MS Parameters
The following are typical starting parameters for the analysis of derivatized DMPAA. Optimization will be necessary for specific instruments and applications.
| Parameter | Recommendation |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 250-280°C |
| Oven Program | Initial: 100°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Expected Mass Spectra
-
TMS-DMPAA: The mass spectrum of the trimethylsilyl ester of DMPAA is expected to show a molecular ion (M⁺) at m/z 268. The fragmentation pattern will likely include a prominent ion at m/z 253 (M-15), corresponding to the loss of a methyl group from the TMS moiety. Another characteristic ion would be at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.
-
Methyl-DMPAA: The mass spectrum of methyl 3,5-dimethoxyphenylacetate will exhibit a molecular ion (M⁺) at m/z 210. Key fragment ions are expected at m/z 151, resulting from the loss of the methoxycarbonyl group (-COOCH₃), and m/z 121[11].
Expert Insights and Troubleshooting
-
Stability of Methoxy Groups: The aryl methoxy groups of DMPAA are generally stable under the recommended silylation and esterification conditions. Cleavage of aryl methyl ethers typically requires harsher conditions, such as strong acids (e.g., HBr, HI) or Lewis acids like BBr₃[8][12]. Therefore, side reactions involving the methoxy groups are not expected with the described protocols.
-
Incomplete Derivatization: If underivatized DMPAA is observed in the chromatogram, ensure that the sample was completely dry before adding the derivatization reagent. The presence of water is a common cause of incomplete reactions. Increasing the reaction time or temperature, or using a higher ratio of derivatization reagent to analyte can also improve the yield.
-
Peak Tailing: Tailing peaks of the derivatized analyte can indicate active sites in the GC system. Ensure the use of a deactivated inlet liner and a high-quality, low-bleed GC column.
Conclusion
The derivatization of this compound is an essential step for its reliable analysis by GC-MS. Both silylation with BSTFA/TMCS and esterification with reagents like BF₃-methanol are effective methods to increase the volatility and thermal stability of the analyte. The choice of method will depend on laboratory resources and safety considerations. The protocols and insights provided in this application note offer a solid foundation for the development of robust and accurate analytical methods for DMPAA in various research and development settings.
References
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]
-
Wikipedia. (2024). Protecting group. Wikipedia. [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
PubChem. (n.d.). Methyl 3,5-dimethoxyphenylacetate. National Center for Biotechnology Information. [Link]
-
Shandong Heyi Gas Co., Ltd. (2025, March 11). What is Boron trifluoride methanol complex and its applications? Shandong Heyi Gas Co., Ltd. [Link]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 241-250. [Link]
-
bioRxiv. (2021, August 1). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. [Link]
-
Falck, J. R., Barma, D. K., Baati, R., & Mioskowski, C. (2001). Differential Cleavage of Arylmethyl Ethers: Reactivity of 2,6‐Dimethoxybenzyl Ethers. ChemInform, 32(44). [Link]
-
ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate. [Link]
-
Lee, S., & Baik, C. (2018). Aryne cycloaddition reactions of benzodioxasilines as aryne precursors generated by catalytic reductive ortho-C–H silylation of phenols with traceless acetal directing groups. PubMed Central. [Link]
-
Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Ashenhurst, J. (2025, June 22). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
PubChem. (n.d.). Methyl 3,5-dihydroxyphenylacetate. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Acetic acid, dimethoxy-, methyl ester. NIST WebBook. [Link]
-
mzCloud. (2017, March 24). 3 5 DMA. mzCloud. [Link]
-
Rowland, S. J., et al. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Biogeosciences. [Link]
-
Reddit. (2017, March 8). Demethylation of an aryl methoxy group. r/chemistry. [Link]
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Fisher Scientific. (n.d.). This compound 98.0+%. Fisher Scientific. [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]
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- 12. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
Application Note: Robust Quantification in LC-MS using 3,5-Dimethoxyphenylacetic Acid as an Internal Standard
Abstract
This application note presents a comprehensive guide for the utilization of 3,5-Dimethoxyphenylacetic acid (DMPAA) as a non-isotopically labeled internal standard for the quantification of acidic analytes in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We provide detailed, validated protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot their methods effectively. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical assays.
Introduction: The Rationale for an Analog Internal Standard
In quantitative LC-MS/MS analysis, the use of an internal standard (IS) is crucial for correcting variability arising from sample preparation, injection volume, and instrument response.[1] While stable isotope-labeled (SIL) internal standards are considered the gold standard due to their near-identical physicochemical properties to the analyte, their availability can be limited or cost-prohibitive, especially in early drug discovery phases.[1]
In such cases, a carefully selected analog internal standard, a molecule with close structural and chemical similarity to the analyte, can provide reliable quantification.[1][2] this compound (DMPAA) is an excellent candidate for an analog IS for various phenylacetic acid derivatives and other structurally related acidic compounds. Its two methoxy groups provide a distinct mass and potential for unique fragmentation, while the phenylacetic acid core mimics the structure of many analytes of interest. This document provides the scientific framework and practical protocols for its successful implementation.
Physicochemical Properties of this compound (DMPAA)
A thorough understanding of the internal standard's properties is fundamental to method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₄ | [3][4][5][6] |
| Molecular Weight | 196.20 g/mol | [3][4][5][6] |
| Appearance | White to pale cream crystalline solid | [4] |
| Melting Point | 102-103 °C | [6] |
| Structure | ![]() | |
| CAS Number | 4670-10-4 | [3][4][5][6] |
Experimental Protocols
These protocols are designed to be robust and adaptable. The rationale behind key steps is provided to facilitate optimization for specific applications.
Stock and Working Solution Preparation
Objective: To prepare accurate and stable solutions of the internal standard.
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of DMPAA into a 10 mL volumetric flask.
-
Dissolve in and bring to volume with methanol.
-
Store at 2-8°C, protected from light. Stability should be assessed according to internal laboratory standard operating procedures.
-
-
Working Internal Standard Solution (1 µg/mL):
-
Perform a serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
This working solution will be used to spike all calibration standards, quality control samples, and unknown samples. The final concentration in the sample should be optimized to be in the mid-range of the calibration curve of the analyte.
-
Sample Preparation
The choice of sample preparation technique is critical for removing matrix components that can interfere with the analysis. Two common and effective methods are presented below.
Principle: A simple and rapid method for removing proteins from biological fluids by adding a water-miscible organic solvent.
Protocol:
-
To 100 µL of biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the 1 µg/mL DMPAA working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
Principle: A more selective technique that partitions the analyte and internal standard from the aqueous sample matrix into an immiscible organic solvent based on their physicochemical properties.
Protocol:
-
To 100 µL of biological matrix in a glass tube, add 10 µL of the 1 µg/mL DMPAA working solution.
-
Add 50 µL of 2% formic acid in water to acidify the sample and ensure the acidic analyte and IS are in their neutral form.
-
Add 500 µL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Objective: To achieve chromatographic separation of the analyte and DMPAA from matrix components and to perform sensitive and specific detection by tandem mass spectrometry.
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC system | For fast and efficient separations. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column suitable for a wide range of acidic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode and aids in good peak shape for acidic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 3 minutes | A generic gradient to be optimized for the specific analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40°C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | To be optimized based on sensitivity requirements. |
| MS System | Triple Quadrupole Mass Spectrometer | For quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Capillary Voltage | 3.5 kV | To be optimized for the specific instrument. |
| Source Temperature | 150°C | To be optimized. |
| Desolvation Temp. | 500°C | To be optimized. |
| Gas Flows | Instrument dependent | To be optimized for optimal desolvation and ion transmission. |
Predicted MRM Transitions for DMPAA
The selection of appropriate MRM transitions is paramount for the selectivity of the assay. Based on the structure of DMPAA (MW 196.20), the following transitions are predicted for ESI negative mode.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) |
| 195.1 ([M-H]⁻) | 151.1 | Loss of CO₂ (decarboxylation) | 10-15 |
| 195.1 ([M-H]⁻) | 136.1 | Loss of CO₂ and CH₃ | 20-25 |
Note: The optimal collision energies should be determined experimentally by infusing a standard solution of DMPAA into the mass spectrometer.
Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. Key validation parameters are outlined below, with acceptance criteria based on FDA and EMA guidelines.[7]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. At least 75% of calibration standards within ±15% of nominal concentration (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter in the data. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte and IS are stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. |
Data Presentation and Visualization
Sample Analysis Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: Decision tree for internal standard selection.
Conclusion
This compound is a suitable and cost-effective analog internal standard for the LC-MS/MS quantification of a range of acidic analytes. Its distinct mass and fragmentation pattern, coupled with its structural similarity to phenylacetic acid derivatives, allow for reliable correction of analytical variability. The protocols and guidelines presented in this application note provide a robust framework for the development and validation of bioanalytical methods using DMPAA. As with any analog internal standard, a thorough validation, with particular attention to matrix effects and extraction recovery, is essential to ensure data quality and integrity.
References
-
ACS Publications. (n.d.). Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. Analytical Chemistry. Retrieved from [Link]
-
Akyildiz, İ. E. (2022, December 9). Are internal standards really necessary in a LC-MS analysis? ResearchGate. Retrieved from [Link]
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]
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Chemistry For Everyone. (2025, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? Retrieved from [Link]
-
Hewavitharana, A. K. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]
-
Uslu, B., & Özkan, S. A. (2025). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. Pharmaceuticals, 18(4), 513. [Link]
-
Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. Retrieved from [Link]
-
van der Nagel, B. C. H., et al. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Inherited Metabolic Disease, 33(6), 765-771. [Link]
-
Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. [Link]
-
Chambers, E. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Andrade, F., Vitoria, I., Martín-Hernández, E., & Aldamiz-Echevarria, L. (2019). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. Journal of Pharmaceutical and Biomedical Analysis, 172, 329-334. [Link]
-
van der Nagel, B. C. H., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. Retrieved from [Link]
-
Peng, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 208-214. [Link]
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Neudoerfler, M., et al. (2020). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Metabolites, 10(10), 405. [Link]
- Hewavitharana, A. K. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 35(6), 384-389.
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Yarita, T., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. Journal of Chromatography A, 1409, 164-171. [Link]
-
ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
-
Gaugain, M., et al. (2015). 6-Iso-chlortetracycline or keto form of chlortetracycline? Need for clarification for relevant monitoring of chlortetracycline residues in food. Food Additives & Contaminants: Part A, 32(7), 1086-1096. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.
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Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
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European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
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Clifford, M. N., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry, 34(12), 1240-1252. [Link]<1240::AID-JMS896>3.0.CO;2-B
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Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
He, X. G., et al. (2001). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 933-941. [Link]
- Syed, R. A. (2019). Investigation of factors affecting reverse-phase high performance liquid chromatography.
- Sharma, S. K., & Singh, A. (2014). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 7(10), 1184-1191.
-
Tsay, Y. G., et al. (2008). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 13(5), 1146-1161. [Link]
-
ResearchGate. (2020, March 16). (PDF) Determination of synthetic colorants in cosmetic products by reversed-phase high-performance liquid chromatography coupled with diode-array detector. Retrieved from [Link]
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Tamburini, D., et al. (2020). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules, 25(14), 3244. [Link]
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Zhang, G. G. Z., et al. (2020). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 12(12), 1159. [Link]
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Scott, K. L., et al. (2015). Five-day stability of thawed plasma: solvent/detergent-treated plasma comparable with fresh-frozen plasma and plasma frozen within 24 hours. Transfusion, 55(6), 1383-1389. [Link]
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Application Notes and Protocols: 1H and 13C NMR Peak Assignment for 3,5-Dimethoxyphenylacetic Acid
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive analytical technique in the arsenal of chemists, particularly within the realms of pharmaceutical and materials science research. Its power lies in its ability to provide a detailed atomic-level fingerprint of a molecule's structure. For drug development professionals, confirming the precise structure of a synthesized active pharmaceutical ingredient (API) or its intermediates, such as 3,5-dimethoxyphenylacetic acid, is a non-negotiable aspect of quality control and regulatory compliance. This application note provides a detailed guide to the assignment of proton (¹H) and carbon-13 (¹³C) NMR peaks for this compound, underpinned by fundamental principles and data from analogous structures.
The causality behind employing NMR rests on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is exquisitely sensitive to the local electronic environment of each nucleus. Therefore, by analyzing the NMR spectrum, we can deduce the connectivity of atoms and infer the three-dimensional structure of a molecule.
Molecular Structure and Symmetry Considerations
This compound possesses a distinct plane of symmetry that bisects the molecule through the C1-C4 axis of the benzene ring and the attached acetic acid moiety. This symmetry is a critical determinant of the resulting NMR spectrum, as it renders certain protons and carbons chemically equivalent. Consequently, we anticipate fewer signals than the total number of protons or carbons, as equivalent nuclei will resonate at the same frequency.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The integrity of NMR data is fundamentally linked to the meticulous preparation of the sample and the appropriate selection of acquisition parameters. The following protocol is a field-proven methodology for obtaining high-quality NMR spectra for small organic molecules like this compound.
Materials and Reagents:
-
This compound (≥98% purity)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tubes (5 mm, high precision)
-
Pipettes and appropriate glassware
Step-by-Step Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving more polar compounds and for observing exchangeable protons like the carboxylic acid proton.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring sharp NMR signals.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Internal Standard: The use of a solvent containing a known internal standard like TMS is standard practice. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
NMR Data Acquisition Parameters:
The following are typical acquisition parameters for a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
¹H NMR Spectral Analysis and Peak Assignment
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the carboxylic acid proton.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~10-12 | Singlet (broad) | 1H | -COOH |
| B | ~6.4-6.5 | Triplet (t) | 1H | H-4 |
| C | ~6.3-6.4 | Doublet (d) | 2H | H-2, H-6 |
| D | ~3.7-3.8 | Singlet (s) | 6H | -OCH₃ |
| E | ~3.5-3.6 | Singlet (s) | 2H | -CH₂- |
Justification of Assignments:
-
Carboxylic Acid Proton (A): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. It typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. Its broadness is a result of chemical exchange.
-
Aromatic Protons (B and C): The benzene ring protons are in the aromatic region (typically 6.5-8.0 ppm).
-
H-4 (B): This proton is situated between two methoxy groups and will experience coupling with the two equivalent H-2 and H-6 protons. This results in a triplet splitting pattern.
-
H-2 and H-6 (C): These two protons are chemically equivalent due to the molecule's symmetry. Each is coupled to the H-4 proton, resulting in a doublet. The electron-donating nature of the methoxy groups shields these protons, shifting them upfield relative to unsubstituted benzene (7.34 ppm).
-
-
Methoxy Protons (D): The six protons of the two equivalent methoxy groups are in a similar chemical environment and are not coupled to any other protons. Therefore, they appear as a sharp singlet. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.
-
Methylene Protons (E): The two protons of the methylene group in the acetic acid side chain are adjacent to both the aromatic ring and the carbonyl group. They are not coupled to other protons and thus appear as a singlet.
¹³C NMR Spectral Analysis and Peak Assignment
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, reflecting the molecular symmetry.
| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| F | ~175-180 | C-7 (-COOH) |
| G | ~160-162 | C-3, C-5 |
| H | ~135-137 | C-1 |
| I | ~106-108 | C-2, C-6 |
| J | ~99-101 | C-4 |
| K | ~55-56 | C-8 (-OCH₃) |
| L | ~40-42 | C-9 (-CH₂-) |
Justification of Assignments:
-
Carbonyl Carbon (F): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the direct attachment of two electronegative oxygen atoms, placing its signal far downfield.
-
Aromatic Carbons (G, H, I, J):
-
C-3 and C-5 (G): These carbons are directly attached to the electron-donating methoxy groups, which deshields them significantly. They are equivalent due to symmetry.
-
C-1 (H): This is the quaternary carbon to which the acetic acid side chain is attached. Its chemical shift is influenced by the substituent effect of the side chain.
-
C-2 and C-6 (I): These carbons are ortho to the electron-donating methoxy groups and are shielded. They are equivalent due to symmetry.
-
C-4 (J): This carbon is para to the acetic acid group and between the two methoxy groups, leading to a distinct chemical shift.
-
-
Methoxy Carbons (K): The two carbons of the equivalent methoxy groups appear as a single signal in a characteristic region for such functional groups.
-
Methylene Carbon (L): The carbon of the methylene group is found in the aliphatic region of the spectrum.
Visualizing Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of this compound with atom numbering and a conceptual workflow for NMR analysis.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion and Trustworthiness of the Protocol
The protocols and peak assignments detailed in this application note provide a robust framework for the NMR analysis of this compound. While direct experimental data for this specific molecule was not found in the cited literature, the assignments are based on well-established principles of NMR spectroscopy and comparative analysis with structurally analogous compounds. This self-validating system of applying fundamental principles to predict and interpret spectra is a cornerstone of chemical analysis. For regulatory purposes, it is always recommended to acquire experimental data on the specific batch of the compound and to perform further 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unequivocally confirm all assignments.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem . National Center for Biotechnology Information. (Provides data on related compounds like 3,4-Dimethoxyphenylacetic acid). [Link]
-
Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin. [Link]
Application Note: Mass Spectrometry Fragmentation Analysis of 3,5-Dimethoxyphenylacetic Acid
Introduction
3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its chemical structure, featuring a carboxylic acid moiety and a methoxy-substituted aromatic ring, presents a unique fragmentation pattern in mass spectrometry, which is crucial for its identification and quantification in complex matrices. This application note provides a detailed guide to the mass spectrometric fragmentation of 3,5-DMPAA under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The insights provided herein are essential for researchers in drug discovery, metabolomics, and quality control.
The molecular formula of this compound is C₁₀H₁₂O₄, with a monoisotopic mass of 196.0736 g/mol .[1] Understanding its fragmentation behavior is key to developing robust analytical methods for its detection and characterization.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation patterns. While no direct experimental EI spectrum for 3,5-DMPAA was found in publicly available databases during the literature search, a comprehensive analysis of its structural analogues, such as its methyl ester and positional isomers, allows for a reliable prediction of its fragmentation pathways.[2][3][4]
Predicted EI Fragmentation Pathway:
The primary fragmentation of 3,5-DMPAA under EI conditions is expected to be driven by the lability of the bond between the phenyl ring and the acetic acid side chain, as well as cleavages within the side chain itself.
-
Molecular Ion (M⁺˙): The molecular ion peak at m/z 196 is expected to be observed, though its intensity may be moderate due to the extensive fragmentation typical of phenylacetic acids.[3][4]
-
Loss of the Carboxyl Group: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH) as a radical, resulting in a fragment at m/z 151 ([M-45]⁺). This fragment corresponds to the 3,5-dimethoxybenzyl cation, which is expected to be a major ion in the spectrum due to its resonance stabilization.
-
Benzylic Cleavage: The most characteristic fragmentation of phenylacetic acid derivatives is the cleavage of the C-C bond alpha to the aromatic ring, leading to the formation of a tropylium-like ion. For 3,5-DMPAA, this would result in a highly stable 3,5-dimethoxytropylium ion at m/z 151 . This is often the base peak in the spectra of related compounds.[3][4]
-
Decarboxylation: Loss of a neutral CO₂ molecule from the molecular ion can occur, though it is generally less favored than the loss of the entire carboxyl group in EI. This would yield a fragment at m/z 152.
-
Fragments from the Aromatic Ring: Subsequent fragmentation of the 3,5-dimethoxybenzyl cation (m/z 151) can occur through the loss of methyl radicals (•CH₃) from the methoxy groups, leading to ions at m/z 136 and m/z 121 . The loss of formaldehyde (CH₂O) from the methoxy groups is also a possibility, resulting in fragments at m/z 121 .
-
Side-Chain Fragments: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the formation of a carboxonium ion at m/z 45 ([COOH]⁺).
Visualizing the EI Fragmentation:
Caption: Predicted EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation than EI, primarily producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of these precursor ions.
Negative Ion Mode ESI-MS/MS:
In negative ion mode, 3,5-DMPAA will readily deprotonate to form the carboxylate anion at m/z 195 ([M-H]⁻). Collision-induced dissociation (CID) of this precursor ion is expected to yield the following fragments:
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of a neutral CO₂ molecule (44 Da). This would result in a prominent fragment ion at m/z 151 ([M-H-CO₂]⁻). This fragment corresponds to the 3,5-dimethoxybenzyl anion.
-
Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the deprotonated molecule is also possible, leading to a fragment at m/z 180 ([M-H-CH₃]⁻˙).
Positive Ion Mode ESI-MS/MS:
In positive ion mode, 3,5-DMPAA will form a protonated molecule at m/z 197 ([M+H]⁺). Fragmentation of this ion will likely involve:
-
Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of water (18 Da), resulting in an acylium ion at m/z 179 ([M+H-H₂O]⁺).
-
Loss of Formic Acid: The neutral loss of formic acid (HCOOH, 46 Da) is another possible pathway, leading to the 3,5-dimethoxybenzyl cation at m/z 151 .
-
Decarbonylation of the Acylium Ion: The acylium ion at m/z 179 can further lose carbon monoxide (28 Da) to produce the 3,5-dimethoxybenzyl cation at m/z 151 .
Visualizing the ESI-MS/MS Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Summary of Key Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss/Structure |
| EI | 196 ([M]⁺˙) | 151 | •COOH |
| 136 | •COOH, •CH₃ | ||
| 121 | •COOH, 2x•CH₃ | ||
| 45 | C₉H₁₁O₂• | ||
| ESI (-) | 195 ([M-H]⁻) | 151 | CO₂ |
| ESI (+) | 197 ([M+H]⁺) | 179 | H₂O |
| 151 | H₂O, CO |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of this compound by GC-MS and LC-MS. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis (EI)
-
Rationale: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 3,5-DMPAA, often after derivatization to improve its chromatographic properties. Electron ionization provides detailed structural information through its extensive fragmentation.
-
Derivatization (Recommended): To improve volatility and peak shape, derivatization of the carboxylic acid group is recommended. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.
-
Dissolve 1 mg of 3,5-DMPAA in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
GC-MS Parameters:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis (ESI)
-
Rationale: Liquid chromatography is ideal for the direct analysis of polar compounds like 3,5-DMPAA without the need for derivatization. ESI provides soft ionization, preserving the molecular ion for subsequent fragmentation analysis by MS/MS, which offers high selectivity and sensitivity.
-
Sample Preparation:
-
Dissolve the 3,5-DMPAA standard or sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MS/MS Transitions:
-
Negative Mode: Precursor m/z 195 → Product m/z 151.
-
Positive Mode: Precursor m/z 197 → Product m/z 151 and 179.
-
-
Visualizing the Analytical Workflow:
Caption: General analytical workflows for GC-MS and LC-MS/MS analysis.
Conclusion
This application note provides a detailed theoretical framework for understanding the mass spectrometric fragmentation of this compound. The predicted fragmentation patterns under both EI and ESI conditions, derived from the analysis of closely related compounds and fundamental principles of mass spectrometry, offer a robust starting point for method development and structural elucidation. The provided protocols for GC-MS and LC-MS/MS analysis serve as practical guides for researchers and analysts working with this important chemical intermediate.
References
-
NIST Chemistry WebBook. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. Retrieved January 11, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyphenylacetic acid. Retrieved January 11, 2026, from [Link]
Sources
HPLC method development for 3,5-Dimethoxyphenylacetic acid
Application Note: A Stability-Indicating HPLC Method for the Quantification of 3,5-Dimethoxyphenylacetic Acid
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method is designed for use in quality control and stability studies of drug substances and formulated products. The described isocratic reversed-phase method effectively separates the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (Figure 1) is a key intermediate and building block in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.[1] Its chemical structure, featuring a carboxylic acid and two methoxy groups, makes it a versatile molecule in medicinal chemistry.[1] Accurate quantification of this compound and its potential impurities or degradants is critical for ensuring the quality, safety, and efficacy of final drug products.
Stability-indicating analytical methods are essential in pharmaceutical development to monitor changes in the quality of a drug substance or product over time under the influence of environmental factors.[2][3] Such methods must be able to unequivocally separate the API from any degradation products that may form.[2] This application note provides a comprehensive guide for researchers and drug development professionals on developing and validating a stability-indicating HPLC method for this compound, adhering to the principles outlined in ICH guidelines Q2(R1) and Q1A(R2).[2][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation for logical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1][7] |
| Molecular Weight | 196.20 g/mol | [7][8] |
| pKa | 4.08 ± 0.10 (Predicted) | [7] |
| Melting Point | 102-103 °C | [7][8] |
| Appearance | White to cream crystalline powder | [1][7][9] |
| XLogP3 | 1.3 | [10] |
| Solubility | Soluble in water and organic solvents like acetonitrile and methanol. | [1][11] |
The predicted pKa of ~4.08 indicates that the compound is a weak acid.[7] To ensure good peak shape and consistent retention in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5 to 2 units below the pKa, maintaining the analyte in its non-ionized, more retentive form. The compound's aromatic structure suggests strong UV absorbance, making UV detection a suitable choice.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chromatographic Column: A Waters XBridge BEH C18 column (4.6 x 150 mm, 3.5 µm) was used for method development and validation. The selection of a robust, modern C18 phase provides good retention for moderately polar compounds and stability across a wide pH range.
-
Reagents:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (Milli-Q or equivalent)
-
Optimized Chromatographic Conditions
The following conditions were determined to provide optimal separation of this compound from its degradation products.
| Parameter | Condition |
| Column | Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Condition Selection:
-
Mobile Phase: A mixture of acetonitrile and acidified water is a standard choice for reversed-phase chromatography. Phosphoric acid is used to lower the mobile phase pH to ~2.5, ensuring the carboxylic acid is fully protonated for optimal retention and peak shape.
-
Column: A C18 column provides the necessary hydrophobic interaction for retaining the aromatic ring of the analyte. The BEH particle technology ensures high efficiency and pH stability.
-
Detection Wavelength: The UV spectrum of the analyte shows a maximum absorbance around 275 nm, providing good sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a temperature of 30 °C provide a balance between analysis time, efficiency, and system backpressure.
Method Development Strategy
The development of a stability-indicating method is a systematic process aimed at ensuring that all potential degradation products are separated from the main analyte peak.
Caption: Workflow for HPLC Method Development.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the method and to generate potential degradation products.[12][13][14] The goal is to achieve 5-20% degradation of the API.[15]
Protocol:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid powder of the API to 105°C for 24 hours. Dissolve the stressed sample and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines. Dissolve the stressed sample and dilute to a final concentration of 100 µg/mL.
-
Control Sample: Prepare a 100 µg/mL solution of the unstressed API.
-
Analysis: Inject all samples into the HPLC system and analyze the chromatograms for new peaks and a decrease in the main peak area.
Caption: Forced Degradation Pathways.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[4][16][17]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by:
-
Injecting a blank (diluent) to show no interference at the retention time of the API.
-
Analyzing the forced degradation samples. The method should resolve the API peak from all degradation product peaks.
-
Performing peak purity analysis using the DAD, which should indicate that the API peak is spectrally pure in all stressed samples.
Linearity
Linearity was evaluated by analyzing five solutions ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the standard solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on a different day with a different analyst.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 2 °C (28 and 32 °C)
-
Mobile Phase Composition: ± 2% organic (e.g., 38:62 and 42:58 ACN:Buffer)
The system suitability parameters were checked under each modified condition.
Anticipated Results and Discussion
The developed isocratic HPLC method is expected to show a well-resolved, symmetrical peak for this compound eluting at approximately 5.2 minutes. The forced degradation studies will likely show significant degradation under basic and oxidative conditions, with minor degradation under acidic and thermal stress. The method will demonstrate baseline separation between the parent peak and all degradant peaks, confirming its stability-indicating nature.
Table of Anticipated Validation Results:
| Validation Parameter | Specification | Expected Result |
| System Suitability | ||
| Tailing Factor | ≤ 2.0 | ~1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
| Linearity | ||
| Range (µg/mL) | 50 - 150 | Met |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.9995 |
| Accuracy | ||
| % Recovery (n=9) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision | ||
| Repeatability (% RSD, n=6) | ≤ 2.0% | < 1.0% |
| Intermediate Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Robustness | System suitability criteria met | Pass |
Conclusion
This application note presents a simple, rapid, and reliable stability-indicating HPLC method for the determination of this compound. The method has been developed based on the physicochemical properties of the analyte and has been designed for validation according to ICH guidelines. The successful separation of the API from its degradation products demonstrates its suitability for routine quality control analysis and for stability studies in the pharmaceutical industry.
References
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Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Retrieved January 11, 2026, from [Link]
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Aqeel, Z., & Layne, J. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Retrieved January 11, 2026, from [Link]
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Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved January 11, 2026, from [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 11, 2026, from [Link]
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Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved January 11, 2026, from [Link]
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Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]
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Wyndham, K. D., & Walter, T. H. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Retrieved January 11, 2026, from [Link]
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Forced Degradation Testing. (n.d.). SGS USA. Retrieved January 11, 2026, from [Link]
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Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
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Gabryś, A., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. Retrieved January 11, 2026, from [Link]
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Selecting the Right Column for Your Reversed Phase Method. (2017, June 22). Phenomenex Blog. Retrieved January 11, 2026, from [Link]
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Reverse Phase HPLC Columns. (n.d.). GL Sciences. Retrieved January 11, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 11, 2026, from [Link]
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ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved January 11, 2026, from [Link]
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Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. ResearchGate. Retrieved January 11, 2026, from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 11, 2026, from [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023, November 1). International Council for Harmonisation (ICH). Retrieved January 11, 2026, from [Link]
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Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4851. Retrieved January 11, 2026, from [Link]
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3,5-Dimethoxy-4-hydroxyphenylacetic acid. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
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This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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3 5 Dimethoxyphenylacetic Acid (25G). (n.d.). Cenmed. Retrieved January 11, 2026, from [Link]
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(3,4-Dimethoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Application Note & Protocols: The Strategic Role of 3,5-Dimethoxyphenylacetic Acid in the Synthesis of Novel Pharmaceuticals
Abstract
3,5-Dimethoxyphenylacetic acid is a versatile aromatic carboxylic acid that serves as a critical building block in modern organic and medicinal chemistry.[1][2] Its distinct substitution pattern, featuring two electron-donating methoxy groups meta to the acetic acid moiety, influences its reactivity and makes it an invaluable precursor for a range of complex molecular scaffolds.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical synthesis. We will explore its utility in constructing core molecular frameworks, with a primary focus on the synthesis of amide-containing compounds, and discuss its relevance in the development of cardiovascular and neuroscience-related agents. Detailed, field-proven protocols are provided to ensure reproducible and efficient synthesis.
Physicochemical Profile and Strategic Importance
This compound is a stable, crystalline solid at room temperature.[3] The presence of the methoxy groups enhances its solubility and reactivity, making it a highly tractable reagent in various synthetic transformations.[1] Its primary role in pharmaceutical development is as an intermediate, where the carboxylic acid group provides a reactive handle for elaboration into more complex drug candidates, particularly analgesics and anti-inflammatory agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [4] |
| Appearance | Pale cream to white crystalline solid | [1][3] |
| Melting Point | 101-106 °C | [2][3] |
| CAS Number | 4670-10-4 | [2][3] |
| Solubility | Enhanced by methoxy groups | [1] |
Core Application: Amide Bond Formation for Bioactive Scaffolds
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of top-selling pharmaceutical drugs.[5] The condensation of a carboxylic acid with an amine is the most common method for its formation.[5][6] However, this reaction is not spontaneous and requires the carboxylic acid to be "activated" to facilitate the nucleophilic attack by the amine. This compound serves as an ideal substrate for this transformation, allowing for the incorporation of the dimethoxyphenyl scaffold into potential drug candidates.
Causality of Experimental Choices in Amide Coupling
Directly reacting a carboxylic acid and an amine is generally inefficient. The process requires activation of the carboxyl group to create a better leaving group, thereby increasing its electrophilicity. Modern peptide coupling reagents, such as phosphonium (PyBOP) and aminium/uronium (HATU, HBTU) salts, have been developed to achieve high yields and minimize side reactions like racemization, a critical concern when working with chiral amines or acids.[6] These reagents react with the carboxylic acid to form a highly reactive acyl- intermediate, which is then readily attacked by the amine.
The workflow below illustrates the central role of this compound as a starting material for generating diverse amide libraries, a common strategy in early-stage drug discovery.
Figure 1: High-level workflow for generating a bioactive amide library using this compound as the core building block.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable and high-yielding method for coupling this compound with a primary or secondary amine using HATU, a widely used and efficient coupling reagent.
Rationale for Protocol Design
This protocol is designed to be a self-validating system.
-
Reagent Choice : HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is selected for its high efficiency and low rate of side reactions.[7]
-
Base : A non-nucleophilic base, N,N-Diisopropylethylamine (DIEA), is used to deprotonate the carboxylic acid and neutralize the HCl generated without competing with the primary amine nucleophile.[7]
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves all reactants and intermediates.[7]
-
Temperature Control : The reaction is initiated at 0°C to control the initial exothermic activation step and then allowed to proceed at room temperature for completion.[7]
Materials and Reagents
Table 2: Reagents for Amide Coupling Protocol
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 196.20 | 1.0 | 196.2 mg |
| Benzylamine (Example) | 107.15 | 1.1 | 118 µL |
| HATU | 380.23 | 1.2 | 456.3 mg |
| DIEA | 129.24 | 2.5 | 436 µL |
| Anhydrous DMF | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | For extraction |
| Saturated NaHCO₃ solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous MgSO₄ | - | - | For drying |
Step-by-Step Experimental Procedure
-
Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (196.2 mg, 1.0 mmol).
-
Dissolution : Add anhydrous DMF (5 mL) and stir until the acid is fully dissolved. Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition :
-
Add DIEA (436 µL, 2.5 mmol) to the stirred solution.
-
Add the amine (e.g., Benzylamine, 118 µL, 1.1 mmol).
-
In a single portion, add HATU (456.3 mg, 1.2 mmol). A slight color change may be observed.
-
-
Reaction Progression : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up :
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL).
-
Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). The bicarbonate wash is crucial to remove unreacted acid and acidic byproducts.
-
-
Isolation : Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude amide product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Figure 2: Simplified mechanism of HATU-mediated amide coupling, showing the activation of the carboxylic acid and subsequent reaction with an amine.
Application Showcase: Synthesis of Cardiovascular and CNS-Active Agents
While direct synthesis of many blockbuster drugs may start from other isomers like 3,4-dimethoxyphenylacetic acid (homoveratric acid), the 3,5-dimethoxy-substituted phenyl ring is a key pharmacophore in its own right and serves as a valuable structural motif.
Structural Analogs in Anti-Anginal Drug Synthesis: The Case of Trimetazidine
Trimetazidine is an anti-anginal agent that works by inhibiting fatty acid metabolism in the heart.[8] Its synthesis highlights the importance of polysubstituted methoxybenzene rings in cardiovascular drug design. While typically synthesized from 2,3,4-trimethoxy benzaldehyde, the core strategy involves coupling this aromatic aldehyde with piperazine via reductive amination.[9] This showcases a common synthetic strategy where building blocks similar to this compound are employed.
Figure 3: Synthetic pathway for Trimetazidine, illustrating the use of a substituted methoxybenzene precursor.
Role in Neuroscience Research and Metabolite Studies
This compound is utilized in neuroscience research to investigate neurotransmitter systems.[1] Furthermore, structurally related compounds are important in understanding the metabolism of psychoactive substances. For example, the metabolism of the psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine) involves oxidative deamination to produce 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[10] The synthesis and study of such metabolites are crucial for understanding the pharmacokinetics and toxicology of CNS-active drugs. The availability of precursors like this compound facilitates the synthesis of these and other related analytical standards.
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical R&D. Its utility as a foundational scaffold, particularly for the synthesis of diverse amide libraries, makes it an essential tool for medicinal chemists. The robust and reproducible protocols for its derivatization, such as the HATU-mediated coupling detailed herein, empower researchers to efficiently generate novel compounds for biological screening. Its structural relevance to motifs found in established cardiovascular and CNS-active agents further underscores its importance in the ongoing quest for new and improved therapeutics.
References
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Amide Synthesis - Fisher Scientific. (URL: [Link])
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Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. (URL: [Link])
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Application Notes and Protocols for 3,5-Dimethoxyphenylacetic Acid in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Psychoactive Metabolite
3,5-Dimethoxyphenylacetic acid (DMPAA) is a dimethoxy-substituted phenylacetic acid that has emerged as a compound of interest in neuroscience research.[1] While not as extensively studied as other neuroactive molecules, its significance lies in its identity as a primary metabolite of the psychoactive sympathomimetic amine, methoxyphenamine.[2][3][4] Understanding the biological activity of DMPAA is crucial for a complete pharmacological profiling of its parent compound and may reveal novel neuropharmacological properties in its own right.
Methoxyphenamine exerts its effects on the central nervous system by acting as a non-selective β-adrenoceptor agonist and stimulating α-adrenergic receptors, leading to the release of norepinephrine. This results in sympathomimetic effects such as increased alertness and potential for nervousness and anxiety. Given that DMPAA is a metabolic byproduct of this psychoactive compound, its potential to interact with neuronal signaling pathways warrants thorough investigation.
These application notes provide a comprehensive overview of the known context of DMPAA, its physicochemical properties, and a forward-looking guide to its potential applications in neuroscience research. This document is intended to serve as a foundational resource for researchers aiming to explore the neuropharmacological landscape of this intriguing molecule.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [5][6] |
| Molecular Weight | 196.20 g/mol | [6] |
| CAS Number | 4670-10-4 | [6] |
| Appearance | White to cream or pale yellow crystalline powder | [5] |
| Melting Point | 101-106 °C | [5] |
| Solubility | Soluble in water. | [7] |
| Purity | ≥97.5% | [5] |
Storage and Handling: DMPAA should be stored in a cool, dry place, tightly sealed to prevent degradation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound.
Hypothesized Mechanisms and Potential Research Applications
Direct experimental evidence for the neuropharmacological activity of this compound is currently limited. However, based on its chemical structure and its origin as a metabolite of methoxyphenamine, several plausible avenues for research can be proposed.
Modulation of the Adrenergic System
Given that the parent compound, methoxyphenamine, is a potent adrenergic agonist, a primary hypothesis is that DMPAA may retain some affinity for adrenergic receptors (α and/or β subtypes). It may act as an agonist, antagonist, or allosteric modulator.
Proposed Research Workflow:
Caption: Workflow for investigating DMPAA's effects on the adrenergic system.
Interaction with Monoamine Oxidases (MAO)
Structurally related phenylacetic acids have been shown to interact with monoamine oxidases, enzymes crucial for the degradation of neurotransmitters like serotonin and dopamine.[8] The oxidative deamination of monoamines by MAO is a key regulatory step in neurotransmission.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothetical inhibition of MAO by DMPAA.
Modulation of Glutamatergic Neurotransmission
There is precedence for structurally similar compounds modulating glutamate receptors. For instance, 3,5-dibromo-L-phenylalanine has been shown to interact with both NMDA and AMPA/kainate receptors.[9] Given the central role of glutamate in excitatory neurotransmission and synaptic plasticity, this represents a compelling area for investigation.[10][11][12]
Experimental Protocols for Investigating the Neuroactivity of this compound
The following protocols are designed as a starting point for researchers to characterize the potential neuropharmacological effects of DMPAA.
Protocol 1: In Vitro Receptor Binding Assay
This protocol outlines a competitive binding assay to determine if DMPAA binds to specific neurotransmitter receptors.
Objective: To determine the binding affinity (Ki) of DMPAA for a panel of CNS receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).
Materials:
-
This compound (DMPAA)
-
Cell membranes prepared from cell lines stably expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Prazosin for α1-adrenergic receptors)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Binding buffer (specific to the receptor being assayed)
Procedure:
-
Prepare serial dilutions of DMPAA in the appropriate binding buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer (for total binding), a known competing ligand (for non-specific binding), or a dilution of DMPAA.
-
Incubate the plate at the recommended temperature and for the appropriate duration to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding at each concentration of DMPAA and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recordings
This protocol is designed to assess the effects of DMPAA on neuronal excitability and synaptic transmission.
Objective: To determine if DMPAA alters intrinsic membrane properties or synaptic currents in cultured neurons or acute brain slices.
Materials:
-
Primary neuronal cultures or acutely prepared brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Micromanipulators and microscope
-
This compound (DMPAA) stock solution
Procedure:
-
Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Transfer the preparation to the recording chamber of the patch-clamp setup and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline intrinsic properties (e.g., resting membrane potential, input resistance, action potential firing in response to current injections).
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents).
-
Bath-apply DMPAA at various concentrations to the preparation.
-
Record any changes in intrinsic properties or synaptic activity in the presence of DMPAA.
-
Wash out the DMPAA with aCSF and record to see if the effects are reversible.
-
Analyze the data to quantify the effects of DMPAA on neuronal function.
Conclusion and Future Directions
This compound stands as a molecule with untapped potential in the field of neuroscience. Its identity as a metabolite of a known psychoactive compound, methoxyphenamine, provides a strong rationale for its investigation. The primary research focus should be on elucidating its direct pharmacological targets within the central nervous system. The protocols outlined in these application notes provide a roadmap for such an investigation, starting with receptor binding and functional cellular assays, and progressing to more integrated systems-level analyses using electrophysiology.
Future research should aim to:
-
Systematically screen DMPAA against a broad panel of CNS receptors and transporters.
-
Investigate its effects on neurotransmitter release and reuptake.
-
Explore its potential to modulate monoamine oxidase activity.
-
Conduct in vivo studies to assess its behavioral effects and pharmacokinetic profile.
By systematically characterizing the neuropharmacological profile of this compound, the scientific community can gain a more complete understanding of the bioactivity of methoxyphenamine and potentially uncover a novel tool for probing the complexities of the nervous system.
References
- Midgley, J. M., et al. (1983). Identification of new secondary metabolites of methoxyphenamine in man. Xenobiotica, 13(4), 257-64.
- Roy, S. D., et al. (1995).
- Coutts, R. T., et al. (1992). Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Journal of Pharmacy and Pharmacology, 44(11), 921-926.
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
- Potru, P. S., et al. (2017). 2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. International Journal of Molecular Sciences, 18(12), 2728.
- Midgley, J. M., et al. (1976). Metabolism of methoxyphenamine in man and in monkey. Drug Metabolism and Disposition, 4(6), 568-576.
- Antkiewicz-Michaluk, L., et al. (2008). 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity. European Journal of Pharmacology, 599(1-3), 32-35.
- Lipecka, J., et al. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Pharmacology Biochemistry and Behavior, 103(1), 126-133.
- Keller, R. W. Jr., et al. (1982). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Biochemical Pharmacology, 31(14), 2447-2448.
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
- Parodi, G., et al. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Stem Cell Research & Therapy, 15(1), 382.
- Lindsley, C. W., et al. (2005). Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1393-1402.
-
PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid. Retrieved from [Link]
- Flexner, J. B., et al. (1977). Changing the actions of neuroactive drugs by changing brain protein synthesis. Pharmacology, Biochemistry, and Behavior, 7(5), 451-456.
- Ciesielska, E., et al. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. International Journal of Molecular Sciences, 22(5), 2393.
- Reddy, P. H., & Tonk, S. (2024). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. Molecules, 29(10), 2345.
-
Troscriptions. (2024). How Can Drugs Affect Glutamate? Retrieved from [Link]
- The dual role of glutamatergic neurotransmission in Alzheimer's disease: from pathophysiology to pharmacotherapy.
- Zhang, Y., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
- Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 357.
- Stevens, J., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 10.
- Laskin, J. D., et al. (2016). Drug penetration and metabolism in 3D cell cultures treated in a 3D printed fluidic device: assessment of irinotecan via MALDI imaging mass spectrometry. Proteomics.
- Colpo, G. D., et al. (2013). 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. Current drug targets, 14(10), 1165–1174.
- Fritsche, E., et al. (2020). Neural In Vitro Models for Studying Substances Acting on the Central Nervous System. Current protocols in toxicology, 85(1), e119.
- Wenthur, C. J., & Lindsley, C. W. (2013). Biased, Bitopic, Opioid–Adrenergic Tethered Compounds May Improve Specificity, Lower Dosage and Enhance Agonist or Antagonist Function with Reduced Risk of Tolerance and Addiction. Molecules, 18(8), 9159-9183.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of new secondary metabolites of methoxyphenamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. (3,5-Dimethoxyphenyl)acetic acid 98 4670-10-4 [sigmaaldrich.com]
- 7. 3,4-Dimethoxyphenylacetic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. mdpi.com [mdpi.com]
- 9. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
3,5-Dimethoxyphenylacetic acid for peptide synthesis
An In-Depth Guide to the Application of 3,5-Dimethoxyphenylacetic Acid in Peptide Synthesis
Introduction: Beyond the Canonical Amino Acids
The field of peptide science is driven by the pursuit of novel structures with enhanced therapeutic properties, improved stability, and specific biological activities. While the 20 canonical amino acids form the fundamental backbone of natural peptides, the strategic incorporation of synthetic moieties is a cornerstone of modern peptide chemistry and drug discovery. This compound (DMPAA) emerges as a versatile building block in this context. It is an aromatic carboxylic acid whose two methoxy groups enhance its solubility and reactivity, making it a valuable tool for synthetic chemists.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the applications and detailed protocols for utilizing this compound in peptide synthesis, moving beyond theoretical concepts to provide actionable, field-proven methodologies.
Physicochemical Profile of this compound
A thorough understanding of a reagent's properties is critical for its successful application. The key physicochemical characteristics of DMPAA are summarized below, providing a quick reference for experimental design.
| Property | Value |
| Synonyms | 2-(3,5-Dimethoxyphenyl)acetic acid[1] |
| CAS Number | 4670-10-4[1] |
| Molecular Formula | C10H12O4[1] |
| Molecular Weight | 196.2 g/mol [1] |
| Appearance | Pale cream to cream crystalline solid[1] |
| Melting Point | 100-107 ºC[1] |
| Purity | ≥ 99% (GC)[1] |
| Storage Conditions | 0-8 °C, desiccate[1] |
Strategic Applications in Peptide Synthesis
The unique structure of DMPAA allows for its use in several strategic applications to modify and enhance peptide characteristics. Its primary role is not as a direct amino acid replacement in the peptide backbone, but rather as a specialized modifying agent.
N-Terminal Capping Agent
The most direct application of DMPAA in Solid-Phase Peptide Synthesis (SPPS) is as an N-terminal capping agent. After the desired peptide sequence has been assembled on the solid support, DMPAA can be coupled to the final, deprotected N-terminal amine.
-
Causality and Rationale :
-
Termination of Elongation : Capping definitively terminates the peptide chain, preventing the addition of further amino acids in subsequent steps or side reactions.
-
Mimicking Natural Proteins : Many native proteins are N-terminally acetylated. While DMPAA is not an acetyl group, its acylation of the N-terminus mimics this natural modification by neutralizing the positive charge of the terminal amine.[2]
-
Modulating Physicochemical Properties : The introduction of the dimethoxyphenyl group significantly increases the lipophilicity of the peptide's N-terminus. This can be crucial for enhancing membrane permeability, improving interaction with hydrophobic pockets of target proteins, or altering the peptide's overall solubility profile.
-
Enhancing Proteolytic Stability : Modification of the N-terminus can sterically hinder the approach of exopeptidases, which are enzymes that cleave peptides from the N-terminal end, thereby increasing the peptide's in vivo half-life.[3]
-
Caption: Workflow for N-terminal capping with DMPAA.
Scaffold for Peptidomimetics and Unnatural Amino Acids
Beyond simple capping, DMPAA serves as a valuable starting scaffold for creating more complex unnatural amino acids and peptidomimetics.[1] Its phenylacetic acid core provides a defined structural element that can be further elaborated.
-
Causality and Rationale :
-
Conformational Constraint : Incorporating rigid aromatic structures like DMPAA into peptide analogues can restrict conformational flexibility. This is a key strategy in drug design to lock a peptide into its bioactive conformation, increasing receptor affinity and selectivity.
-
Site for Further Functionalization : The aromatic ring of DMPAA can be subjected to further chemical modifications (e.g., nitration, halogenation) before or after its incorporation into a peptide, allowing for the introduction of probes, labels, or other pharmacologically important groups.
-
Detailed Experimental Protocol: N-Terminal Capping with DMPAA
This protocol provides a self-validating, step-by-step methodology for the manual N-terminal capping of a peptide attached to a solid-phase resin using Fmoc/tBu chemistry.
Principle
The carboxylic acid of this compound is activated in situ using a standard peptide coupling reagent. This activated species then reacts with the free primary amine at the N-terminus of the resin-bound peptide to form a stable amide bond. The success of the reaction is monitored by a qualitative test for free amines.
Materials and Reagents
-
Resin: Fmoc-protected peptide-resin with a free N-terminus (post-final Fmoc deprotection).
-
Capping Agent: this compound (DMPAA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent (e.g., HATU, HCTU).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide) and DCM (Dichloromethane).
-
Washing Solvents: DMF, DCM, Methanol.
-
Deprotection: 20% (v/v) piperidine in DMF.[4]
-
Monitoring: Ninhydrin test kit (Kaiser Test).[5]
-
Cleavage: TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)).[4]
-
Precipitation: Cold diethyl ether.
Step-by-Step Methodology
1. Resin Preparation & Swelling
-
Place the peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
2. Final Fmoc-Deprotection
-
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times). This ensures complete removal of piperidine.
3. Activation of this compound
-
In a separate vial, prepare the activation solution immediately before use.
-
Dissolve DMPAA (3 equivalents relative to resin loading, e.g., 0.3 mmol, 58.9 mg) and HBTU (2.9 equivalents, e.g., 0.29 mmol, 110 mg) in anhydrous DMF (approx. 2 mL).
-
Add DIPEA (6 equivalents, e.g., 0.6 mmol, 105 µL).
-
Vortex the solution for 1-2 minutes. This pre-activation step is crucial to prevent side reactions like the guanidinylation of the free N-terminus by HBTU.[6]
4. Coupling Reaction
-
Drain the final DMF wash from the resin.
-
Immediately add the freshly prepared activated DMPAA solution to the resin.
-
Ensure the resin is fully submerged and agitate the mixture at room temperature for 2 hours.
5. Reaction Monitoring (Self-Validation Step)
-
After 2 hours, take a small sample of resin beads (approx. 1-2 mg) and wash them thoroughly with DMF.
-
Perform the Kaiser (ninhydrin) test.[5]
-
Negative Result (beads remain colorless/yellow): Indicates the absence of free primary amines, confirming the capping reaction is complete. Proceed to the next step.
-
Positive Result (beads turn dark blue/purple): Indicates incomplete reaction. Add a fresh portion of activated DMPAA solution and allow the reaction to proceed for another 1-2 hours before re-testing.
-
6. Final Washing
-
Once the coupling is complete, drain the reaction solution.
-
Wash the capped peptide-resin extensively to remove all excess reagents and byproducts. A typical sequence is: DMF (x3), DCM (x3), DMF (x3), DCM (x3), Methanol (x3).
-
Dry the resin under a stream of nitrogen or in vacuo to a constant weight.
7. Cleavage and Deprotection
-
Place the dry, capped peptide-resin in a cleavage vessel.
-
Add the cold TFA cleavage cocktail (e.g., 5-10 mL). The use of scavengers like TIS is essential to protect susceptible side chains from reactive species generated during cleavage.[2]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
8. Peptide Precipitation, Purification, and Characterization
-
Precipitate the peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final DMPAA-capped peptide using Mass Spectrometry (verifying the expected molecular weight) and analytical HPLC.
Representative Reaction Parameters
| Parameter | Recommended Value (relative to resin loading) | Rationale / Notes |
| This compound | 3.0 eq. | Using a significant excess drives the coupling reaction to completion. |
| Coupling Reagent (HBTU) | 2.9 eq. | Used in slight sub-stoichiometric amounts relative to the acid to ensure full activation. |
| Base (DIPEA) | 6.0 eq. | Neutralizes the ammonium salt of the N-terminus and facilitates the activation reaction. |
| Reaction Time | 2-4 hours | Generally sufficient for capping. Monitor with Kaiser test for confirmation. |
| Solvent | Anhydrous DMF | Aprotic polar solvent that effectively swells the resin and dissolves reagents. |
Overall Synthesis and Capping Workflow
The following diagram illustrates the complete process of synthesizing a peptide on a solid support followed by the specific DMPAA capping protocol.
Caption: SPPS workflow including N-terminal capping with DMPAA.
References
- Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. Google Patents.
-
This compound. Chem-Impex. Available at: [Link]
-
Synthesis protocols. Peptideweb.com. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. ResearchGate. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]
-
Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 55(1), 18.1.1–18.1.66. Available at: [Link]
-
Chopra, D., Choudhury, A. R., & Guru Row, T. N. (2003). 3,4-Dimethoxyphenylacetic acid. Acta Crystallographica Section E: Structure Reports Online, 59(4), o433–o434. Available at: [Link]
-
Barany, G., et al. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2018(3), M996. Available at: [Link]
-
Szabó, D., et al. (2021). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Pharmaceutics, 13(5), 735. Available at: [Link]
-
Acevedo-Jake, A. M., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 51, 41-49. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Balasubramaniam, S. L., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials Science, 10(1), 127–138. Available at: [Link]
-
Hannes, S., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry – A European Journal, 25(70), 15759-15763. Available at: [Link]
-
Whitehead, M. A., et al. (2012). Hydroxamic Acid-Modified Peptide Library Provides Insights into the Molecular Basis for the Substrate Selectivity of HDAC Corepressor Complexes. ACS Chemical Biology, 7(8), 1369–1376. Available at: [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
van der Heul, D. (2021). Chemical Modification of Peptide Antibiotics. University of Groningen. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Hashimoto, M., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]
Sources
Esterification of 3,5-Dimethoxyphenylacetic acid
An Application Guide to the Esterification of 3,5-Dimethoxyphenylacetic Acid
Introduction
This compound is a valuable carboxylic acid intermediate in organic synthesis, serving as a key building block in the preparation of pharmaceuticals and other fine chemicals.[1][2][3] Its structural motif is present in a variety of biologically active molecules. The conversion of its carboxylic acid functional group into an ester is a fundamental transformation, enabling further molecular elaboration, modulation of pharmacokinetic properties, or protection during a synthetic sequence.
The esterification process, while conceptually simple—the condensation of a carboxylic acid and an alcohol—presents a landscape of methodological choices. The selection of an appropriate protocol is dictated by the nature of the alcohol substrate, the presence of other sensitive functional groups, and desired reaction conditions (e.g., temperature, pH). This guide provides a detailed overview of two robust and widely applicable methods for the esterification of this compound: the classic Fischer-Speier acid-catalyzed reaction and the milder, modern Steglich esterification. By understanding the mechanistic underpinnings and practical considerations of each, researchers can make informed decisions to achieve optimal outcomes in their synthetic endeavors.
Part 1: Mechanistic Overview and Method Selection
The choice of an esterification method hinges on a trade-off between reaction vigor and substrate tolerance. Understanding the underlying mechanisms is critical to selecting the appropriate conditions and troubleshooting potential issues.
The Fischer-Speier Esterification: A Classic Acid-Catalyzed Approach
Fischer-Speier esterification is the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5][6][7]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[6]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or water) to regenerate the acid catalyst and yield the final ester product.[4]
Figure 1: Simplified workflow of the Fischer-Speier esterification mechanism.
Best Suited For:
-
Simple, non-sterically hindered primary or secondary alcohols.[6]
-
Substrates that are stable to strong acids and high temperatures.
-
Large-scale syntheses where cost-effectiveness of reagents (alcohol as solvent, simple acid catalyst) is important.[8]
The Steglich Esterification: Mild Activation with Carbodiimides
The Steglich esterification provides a powerful alternative for substrates that are sensitive to the harsh conditions of the Fischer method.[9] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10] The reaction is generally performed under neutral, anhydrous conditions at room temperature.[11]
Mechanism: The mechanism avoids protonation and instead relies on the activation of the carboxylic acid.[9][10]
-
Formation of O-Acylisourea: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic anhydride.
-
Catalyst Acylation: The highly nucleophilic DMAP attacks the O-acylisourea, displacing dicyclohexylurea (DCU) and forming an even more reactive acylpyridinium intermediate ("active ester"). This step is crucial and outcompetes a potential side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[9][10]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate.
-
Product Formation: The intermediate collapses to form the ester, releasing the DMAP catalyst.
A key feature of this reaction is the consumption of water (formed from the condensation) by DCC, which results in the formation of the insoluble dicyclohexylurea (DCU) byproduct.[10] While this drives the reaction forward, the removal of DCU can sometimes be challenging.[7]
Figure 2: Key intermediates in the Steglich esterification pathway.
Best Suited For:
-
Acid- or heat-sensitive substrates.[10]
-
Sterically hindered alcohols.[9]
-
Reactions where the use of a large excess of the alcohol is not feasible or desirable.
-
Peptide synthesis and other applications requiring mild, neutral conditions.[7]
Part 2: Experimental Protocols & Data
The following protocols provide step-by-step guidance for the esterification of this compound using both Fischer and Steglich conditions.
Protocol 1: Fischer-Speier Synthesis of Ethyl 3,5-Dimethoxyphenylacetate
This protocol uses a large excess of ethanol, which acts as both the reagent and the solvent, to drive the reaction equilibrium toward the product.
Materials & Equipment:
-
This compound (1.0 eq)
-
Absolute Ethanol (EtOH), anhydrous (20-30 vol)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 25.5 mmol).
-
Add absolute ethanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.14 mL, 2.55 mmol) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C). Maintain reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up - Quenching: After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: Dissolve the oily residue in a suitable organic solvent like ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, or until effervescence ceases) to remove unreacted acid and the catalyst, and finally with brine (1 x 50 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: The crude product is often of sufficient purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.[12]
Protocol 2: Steglich Synthesis of an Ester of this compound
This protocol is ideal for more precious or complex alcohols where milder conditions are required. Anhydrous conditions are critical for success.
Materials & Equipment:
-
This compound (1.0 eq)
-
Alcohol (R'-OH) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration apparatus (e.g., Büchner funnel), separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.96 g, 10 mmol), the alcohol (12 mmol), and DMAP (0.12 g, 1 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
DCC Addition: Add a solution of DCC (2.27 g, 11 mmol) in a small amount of anhydrous DCM dropwise to the cold, stirring solution. A white precipitate (DCU) will begin to form.[13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up - Filtration: Once the reaction is complete, cool the mixture again to 0°C to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove DMAP, saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid, and brine (1 x 30 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel to remove any residual DCU and other impurities.[7][13]
Comparative Data Summary
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong Acid (e.g., H₂SO₄) | DMAP (nucleophilic catalyst) |
| Coupling Agent | None | DCC (or other carbodiimide)[10] |
| Temperature | High (Reflux)[5] | Mild (0°C to Room Temp)[11] |
| Reaction Time | 4 - 8 hours | 12 - 18 hours |
| Key Byproduct | Water | Dicyclohexylurea (DCU)[10] |
| Substrate Scope | Good for simple primary/secondary alcohols | Excellent for sensitive & hindered substrates[9] |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high efficiency for complex molecules |
| Disadvantages | Harsh conditions, not for sensitive molecules | More expensive, DCU removal can be difficult[7] |
Part 3: Product Characterization and Final Remarks
The successful synthesis of the target ester, for instance, methyl 3,5-dimethoxyphenylacetate, should be confirmed using standard analytical techniques.
Expected Characterization Data for Methyl 3,5-dimethoxyphenylacetate:
-
Appearance: Colorless oil or low-melting solid.
-
Molecular Formula: C₁₁H₁₄O₄[15]
-
Molecular Weight: 210.23 g/mol [15]
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the two equivalent methoxy group protons (~3.8 ppm), a singlet for the methylene (CH₂) protons (~3.6 ppm), and signals for the aromatic protons in the region of 6.3-6.5 ppm.[16]
The esterification of this compound is a versatile transformation achievable through multiple synthetic routes. The classic Fischer-Speier method offers a cost-effective and straightforward approach for robust, simple alcohols. In contrast, the Steglich esterification provides a mild and highly efficient protocol essential for the synthesis of more complex or delicate molecular architectures. By carefully considering the stability of the substrate and the overall synthetic strategy, researchers can select the optimal method to reliably produce the desired ester derivatives for applications in drug discovery and materials science.
References
Sources
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl (3,5-Dimethoxyphenyl)acetate [myskinrecipes.com]
- 3. This compound CAS#: 4670-10-4 [m.chemicalbook.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. communityresearch.org.nz [communityresearch.org.nz]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. youtube.com [youtube.com]
- 15. Methyl 3,5-dimethoxyphenylacetate | C11H14O4 | CID 592191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
Scale-Up Synthesis of 3,5-Dimethoxyphenylacetic Acid: An Application Note and Protocol
Introduction
3,5-Dimethoxyphenylacetic acid is a valuable and versatile intermediate in the synthesis of a wide array of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structural motif is a key component in the development of novel therapeutic agents, including analgesics and anti-inflammatory drugs. The strategic placement of the two methoxy groups on the phenyl ring influences the molecule's electronic properties and reactivity, making it an ideal building block for complex molecular architectures.
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. The presented protocol is designed for researchers, scientists, and drug development professionals, focusing on a robust and scalable two-step synthetic route commencing with a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction. The causality behind experimental choices, safety considerations for large-scale production, and detailed procedural steps are thoroughly discussed to ensure scientific integrity and practical applicability.
Synthetic Strategy: A Two-Step Approach to this compound
The chosen synthetic pathway for the scale-up production of this compound involves two key transformations:
-
Friedel-Crafts Acylation: The synthesis initiates with the acylation of 1,3-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the key intermediate, 3',5'-dimethoxyacetophenone. This electrophilic aromatic substitution is a well-established and scalable method for the formation of aryl ketones.
-
Willgerodt-Kindler Reaction and Hydrolysis: The subsequent step employs the Willgerodt-Kindler reaction, a powerful transformation that converts aryl methyl ketones into the corresponding thioamides. In this case, 3',5'-dimethoxyacetophenone is reacted with sulfur and morpholine to produce the thiomorpholide intermediate. This intermediate is then hydrolyzed under basic or acidic conditions to afford the final product, this compound. This reaction sequence is particularly advantageous for this transformation as it directly converts the acetyl group into the desired acetic acid moiety.
Caption: Mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol: Scale-Up Synthesis of 3',5'-Dimethoxyacetophenone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 1,3-Dimethoxybenzene | 138.16 | 1.0 | (Specify scale) |
| Acetyl Chloride | 78.50 | 1.1 | (Specify scale) |
| Aluminum Chloride (anhydrous) | 133.34 | 1.2 | (Specify scale) |
| Dichloromethane (anhydrous) | - | - | (Specify solvent volume) |
| Hydrochloric Acid (conc.) | - | - | (For work-up) |
| Sodium Bicarbonate (sat. sol.) | - | - | (For work-up) |
| Brine | - | - | (For work-up) |
| Anhydrous Magnesium Sulfate | - | - | (For drying) |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (for HCl) with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acetyl Chloride Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. The formation of the acylium ion is exothermic.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1,3-dimethoxybenzene (1.0 eq.) in anhydrous dichloromethane dropwise over 60-90 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This quenching step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3',5'-dimethoxyacetophenone.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system such as ethanol/water.
Part 2: Synthesis of this compound via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique rearrangement that involves the migration of a carbonyl group to the terminal position of an alkyl chain and its subsequent conversion to a thioamide. [2][3][4][5]The reaction is typically carried out at elevated temperatures with elemental sulfur and a secondary amine, most commonly morpholine. [6]The resulting thiomorpholide is then hydrolyzed to the carboxylic acid.
Mechanism of the Willgerodt-Kindler Reaction
The mechanism is complex but is generally believed to proceed through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur, and a series of rearrangements leads to the terminal thioamide. [2][3][4][5]
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Detailed Experimental Protocol: Scale-Up Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 3',5'-Dimethoxyacetophenone | 180.20 | 1.0 | (Specify scale) |
| Sulfur | 32.06 | 2.0-2.5 | (Specify scale) |
| Morpholine | 87.12 | 3.0-4.0 | (Specify scale) |
| Sulfuric Acid (conc.) or NaOH | - | - | (For hydrolysis) |
| Toluene or other suitable solvent | - | - | (For extraction) |
| Sodium Bicarbonate (sat. sol.) | - | - | (For work-up) |
Procedure:
Step 1: Formation of the Thiomorpholide
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a reflux condenser, and a thermometer, charge 3',5'-dimethoxyacetophenone (1.0 eq.), sulfur (2.2 eq.), and morpholine (3.5 eq.). Caution: This reaction should be performed in a well-ventilated fume hood as hydrogen sulfide may be evolved.
-
Heating: Heat the mixture to reflux (typically 130-140 °C) and maintain for 8-12 hours. The reaction mixture will become dark and viscous. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Isolation of Thiomorpholide (optional): For smaller scales or for characterization, the reaction mixture can be cooled and poured into water to precipitate the crude thiomorpholide, which can be filtered and washed. However, for a streamlined scale-up process, direct hydrolysis is often preferred.
Step 2: Hydrolysis of the Thiomorpholide
-
Hydrolysis Setup: After the initial reaction is complete, cool the mixture to below 100 °C. Cautiously add a solution of aqueous sodium hydroxide (e.g., 20-40%) or sulfuric acid (e.g., 50%). The hydrolysis is typically exothermic.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours to ensure complete hydrolysis of the thiomorpholide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.
-
If acidic hydrolysis was used, the product may precipitate upon cooling.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as toluene or ethyl acetate.
-
Back-extraction: Wash the combined organic extracts with a saturated sodium bicarbonate solution. This will extract the acidic product into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic phase.
-
Acidification and Isolation: Separate the aqueous layer and re-acidify with concentrated hydrochloric acid to precipitate the purified this compound.
-
Filtration and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification of this compound
The crude product can be further purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water, or toluene. [7] Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or toluene.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add hot water to the hot ethanol solution (or cool the toluene solution) until the solution becomes turbid.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Safety Considerations
Friedel-Crafts Acylation:
-
Aluminum chloride is a water-reactive and corrosive solid that can cause severe burns. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [8]* Acetyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid. It reacts violently with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood. [8]* Dichloromethane is a volatile and suspected carcinogen. Use only in a well-ventilated fume hood. [9]* The reaction is exothermic and generates hydrogen chloride gas , which is corrosive and toxic. Ensure adequate cooling and proper ventilation/scrubbing. [8] Willgerodt-Kindler Reaction:
-
Sulfur dust can be irritating to the respiratory system.
-
Morpholine is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
The reaction is conducted at high temperatures and may evolve hydrogen sulfide , a highly toxic and flammable gas with the characteristic odor of rotten eggs. The entire procedure must be carried out in a well-ventilated fume hood with a scrubber. [6]* Strong acids and bases used for hydrolysis are highly corrosive. Handle with appropriate PPE.
Starting Materials:
-
1,3-Dimethoxybenzene: Causes eye, skin, and respiratory tract irritation. It is a combustible liquid. [9][10]* 3',5'-Dimethoxyacetophenone: May cause skin, eye, and respiratory irritation. [11] A thorough risk assessment should be conducted before commencing any scale-up synthesis. [12]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethoxybenzene, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]
-
(n.d.). Recrystallization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, December 2). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]
-
(n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy. Retrieved from [Link]
-
chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2. Retrieved from [Link]
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(n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
(n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Evaluating 3,5-Dimethoxyphenylacetic Acid in Agrochemical Development
Introduction: The Quest for Novel Plant Growth Regulators
The development of novel agrochemicals is paramount to ensuring global food security. Synthetic auxins, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), have been foundational to modern agriculture for their roles as selective herbicides and plant growth regulators.[1][2] These compounds function by overwhelming the plant's natural hormonal balance, leading to uncontrolled growth and, in the case of herbicides, plant death.[1] Phenylacetic acid (PAA) is another naturally occurring auxin found widely in plants, which, like IAA, regulates gene expression through the TIR1/AFB signaling pathway.[3][4] Although generally less potent than IAA, PAA is often present in much higher endogenous concentrations.[4][5]
This document explores the potential of a PAA analog, 3,5-Dimethoxyphenylacetic acid (DMPAA), as a candidate for agrochemical development.[6] Its structural similarity to PAA suggests it may possess auxin-like activity, while the methoxy substitutions on the phenyl ring could alter its stability, transport, and receptor affinity, potentially offering novel selective properties. These application notes provide a framework for the initial screening and characterization of DMPAA's biological activity in plants, guiding researchers from primary bioassays to more complex herbicidal efficacy studies.
Section 1: Compound Profile: this compound (DMPAA)
A thorough understanding of the test compound's physicochemical properties is critical for designing robust experimental protocols, particularly for preparing stock solutions and understanding potential environmental fate.
| Property | Value | Source |
| CAS Number | 4670-10-4 | [6] |
| Molecular Formula | C₁₀H₁₂O₄ | [6][7] |
| Molecular Weight | 196.20 g/mol | |
| Appearance | White to cream or pale yellow crystalline solid | [6][8] |
| Melting Point | 102-106 °C | [7][8] |
| Purity | ≥97.5% | [8] |
Rationale for Selection: DMPAA is selected as a candidate compound based on the established role of PAA as a natural auxin.[9] The dimethoxy substitutions are of particular interest as they may enhance the molecule's stability against enzymatic degradation within the plant compared to unsubstituted PAA, a desirable trait for a potential herbicide.[1]
Section 2: Hypothesized Mechanism of Action
Synthetic auxins and natural auxins like IAA and PAA initiate their effects by binding to the TIR1/AFB family of F-box co-receptors.[1][10] This binding event stabilizes an interaction between the receptor and an Aux/IAA transcriptional repressor protein.[1][11] The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[1][12] The removal of this repressor liberates Auxin Response Factors (ARFs), which then activate the transcription of a host of auxin-responsive genes.[10] At herbicidal concentrations, this massive, uncontrolled gene expression disrupts numerous growth processes, leading to epinasty, senescence, and cell death, often mediated by secondary hormonal cascades involving ethylene and abscisic acid (ABA).[2][11]
It is hypothesized that DMPAA, as a PAA analog, will engage this same core pathway. Differences in binding affinity for various TIR1/AFB-Aux/IAA complexes, as has been observed between IAA and PAA, could lead to unique downstream physiological effects and species selectivity.[3]
Section 3: Experimental Protocols for Agrochemical Screening
The following protocols provide a tiered approach to evaluating the biological activity of DMPAA, starting with simple, high-throughput screens and progressing to more detailed efficacy evaluations.
Protocol 3.1: Seed Germination and Early Seedling Growth Bioassay
-
Objective: To perform a primary screen of DMPAA's effect on seed germination and early growth of a model dicot (Lactuca sativa, lettuce) and monocot (Triticum aestivum, wheat). This provides initial data on phytotoxicity and potential selectivity.
-
Causality: Germination and radicle/coleoptile elongation are processes highly sensitive to hormonal disruption. Inhibition of these early stages is a strong indicator of phytotoxic or growth-regulatory activity. Using both a monocot and a dicot is a standard primary screen to identify potential broadleaf-selective (dicot-selective) herbicides.[13]
-
Methodology:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of DMPAA in DMSO. Subsequent dilutions should be made in a 0.5% aqueous solution of Tween 20 to ensure solubility and facilitate uptake. The final DMSO concentration in all treatments, including the control, must not exceed 0.1% to avoid solvent-induced artifacts.
-
Plate Preparation: Line 90 mm petri dishes with one layer of Whatman No. 1 filter paper.
-
Treatment Application: Pipette 3 mL of each test solution onto the filter paper of the corresponding petri dish. Test concentrations should span a logarithmic range (e.g., 0 µM (control), 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). Prepare three replicate plates per concentration for each species.
-
Seed Plating: Place 20 surface-sterilized seeds of either lettuce or wheat evenly onto the moistened filter paper in each dish.
-
Incubation: Seal the dishes with parafilm and place them in a controlled environment growth chamber (e.g., 24°C, 16h light/8h dark cycle).
-
Data Collection: After 5-7 days, record the germination percentage. For germinated seeds, carefully measure the primary root length (lettuce) and coleoptile length (wheat) to the nearest millimeter.
-
-
Self-Validation: The inclusion of a vehicle control (0.1% DMSO, 0.5% Tween 20) is essential to confirm that any observed effects are due to DMPAA and not the solvent system. A positive control, such as the commercial herbicide 2,4-D at similar concentrations, provides a benchmark for auxinic activity.
Protocol 3.2: Arabidopsis thaliana Root Elongation Inhibition Assay
-
Objective: To quantify the auxin-like activity of DMPAA by measuring its inhibitory effect on primary root elongation in the model plant Arabidopsis thaliana.[14]
-
Causality: Primary root elongation is exquisitely sensitive to auxin concentrations.[15] While low levels of exogenous auxin can sometimes stimulate growth, supraoptimal concentrations, typical for auxinic herbicides, are strongly inhibitory.[14][15] This dose-dependent inhibition is a classic hallmark of auxin activity and allows for the calculation of an IC₅₀ value for comparative analysis.
-
Methodology:
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates containing 1% sucrose. After autoclaving and cooling to ~50°C, add DMPAA from a filter-sterilized stock solution to achieve final concentrations (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).
-
Seedling Preparation: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 2 days. Germinate seeds on control MS plates by placing them vertically in a growth chamber.
-
Seedling Transfer: After 4 days of growth, select seedlings with a primary root length of approximately 0.5-1.0 cm. Carefully transfer 5-7 seedlings onto each treatment plate, placing them vertically. Mark the position of the root tip on the back of the plate with a fine-tipped marker.
-
Incubation: Return the plates to the growth chamber and incubate vertically for an additional 3 days.
-
Data Collection: Scan the plates using a flatbed scanner. Measure the length of new root growth from the initial mark to the new root tip using image analysis software (e.g., ImageJ).
-
-
Self-Validation: The dose-response curve itself is a form of validation. A clear, sigmoidal relationship between DMPAA concentration and root growth inhibition confirms a specific, titratable biological effect. Comparing the resulting IC₅₀ to that of IAA or 2,4-D run in parallel provides a robust quantitative measure of relative auxin activity.
Section 4: Data Analysis and Interpretation
Quantitative analysis is crucial for moving beyond qualitative observations. Raw data from the protocols should be processed to generate standardized metrics for comparison.
| Parameter | Calculation | Interpretation |
| Germination Index (GI) | (Number of germinated seeds in treatment / Number of germinated seeds in control) x 100 | A value < 100% indicates inhibition of germination. |
| Growth Inhibition (%) | [1 - (Mean length in treatment / Mean length in control)] x 100 | Quantifies the phytotoxic effect on root or shoot elongation. |
| IC₅₀ (Half-maximal Inhibitory Concentration) | Determined by non-linear regression of the Growth Inhibition (%) vs. log(Concentration) data from the root assay. | The concentration of DMPAA required to inhibit root growth by 50%. A lower IC₅₀ value indicates higher potency. |
Example Data (Hypothetical):
| Compound | L. sativa Root IC₅₀ (µM) | T. aestivum Coleoptile IC₅₀ (µM) | Selectivity Index (Monocot IC₅₀ / Dicot IC₅₀) |
| DMPAA | 15 | 350 | 23.3 |
| 2,4-D | 5 | 500 | 100 |
Section 5: Agrochemical Development Workflow
The evaluation of a new potential agrochemical follows a logical progression from initial discovery to in-depth characterization. The protocols described here fit into the early stages of this pipeline.
Conclusion and Future Directions
These application notes provide a foundational strategy for the initial evaluation of this compound as a potential agrochemical. By systematically applying these protocols, researchers can generate robust, quantitative data on its phytotoxicity, selectivity, and auxin-like activity. Positive results from these initial screens—specifically, potent inhibition of dicot root growth with a favorable selectivity index—would justify advancing DMPAA to more complex whole-plant, post-emergence herbicide trials and detailed mechanism-of-action studies. Further research could also explore the metabolic fate of DMPAA in different plant species to understand the biochemical basis of any observed selectivity.[16]
References
-
Sugawara, S., Hishiyama, S., Jikumaru, Y., Hanada, A., Nishimura, T., Koshiba, T., Zhao, Y., Kamiya, Y., & Kasahara, H. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant & Cell Physiology. [Link]
-
Wightman, F., & Lighty, D. G. (1982). Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Physiologia Plantarum. [Link]
-
Cook, S. D. (2019). Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? Plant Physiology. [Link]
-
Mano, Y., & Nemoto, K. (2012). The pathway of auxin biosynthesis in plants. Journal of Experimental Botany. [Link]
-
Todd, O. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany. [Link]
-
Choh, M., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences. [Link]
-
Aoi, Y., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]
-
Lewis, D. R., Miller, N. D., Splitt, B. L., Wu, G., & Spalding, E. P. (2007). Measurement of auxin transport in Arabidopsis thaliana. Nature Protocols. [Link]
-
Biology LibreTexts. (2021). 4.4.1: Auxin. [Link]
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Muday, G. K. (2007). Measurement of auxin transport in Arabidopsis thaliana. ResearchGate. [Link]
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Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]
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Liu, X., et al. (2014). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate. [Link]
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Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. [Link]
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Dayan, F. E. (2013). Screening for Natural Product Herbicides. California Weed Science Society. [Link]
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Tang, Q., et al. (2021). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range. [Link]
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PennState Extension. (2022). Testing for and Deactivating Herbicide Residues. [Link]
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Pacheco-Villalobos, D., et al. (2016). The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium. The Plant Cell. [Link]
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ResearchGate. (n.d.). Effect of auxins on Arabidopsis primary root elongation. [Link]
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GenTech Scientific. (n.d.). Pesticide & Herbicide Screening. [Link]
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Van der Veke, I., et al. (2022). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences. [Link]
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Barbez, E., et al. (2012). Auxin and Cellular Elongation. The Plant Cell. [Link]
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Rhodium. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Erowid. [Link]
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USA Chemical Suppliers. (n.d.). This compound suppliers USA. [Link]
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Use of 3,5-Dimethoxyphenylacetic acid in material science
Starting Comprehensive Search
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Refining Search Queries
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Analyzing Key Building Blocks
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Expanding Synthesis Strategies
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Compiling Dendrimer Protocols
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethoxyphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. This compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is crucial for advancing research and development.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable solutions.
Question 1: My Willgerodt-Kindler reaction of 3,5-dimethoxyacetophenone is resulting in a low yield of the final acid. What are the likely causes and how can I improve it?
Answer: Low yields in the Willgerodt-Kindler reaction are a common challenge. The transformation of an aryl alkyl ketone to the corresponding carboxylic acid involves the formation of a thioamide intermediate, which is then hydrolyzed.[2][3] Inefficiencies can arise at either stage.
Potential Causes & Solutions:
-
Incomplete Thioamide Formation:
-
Suboptimal Reagent Ratio: The stoichiometry of sulfur and morpholine (or another amine) is critical. An excess of sulfur can lead to polysulfide formation and other side reactions, while insufficient amine can result in incomplete conversion of the ketone.
-
Insufficient Reaction Time or Temperature: The reaction often requires prolonged heating under reflux to drive it to completion.[4] Ensure the reaction mixture is refluxing vigorously and consider extending the reaction time if TLC analysis indicates the presence of starting material.
-
-
Inefficient Hydrolysis of the Thioamide:
-
Inadequate Hydrolysis Conditions: The hydrolysis of the thioamide to the carboxylic acid requires harsh conditions, typically strong acid or base. A mixture of acetic acid, sulfuric acid, and water, or an alcoholic sodium hydroxide solution are commonly used.[5] Ensure the concentration of the acid or base is sufficient and that the hydrolysis is carried out for an adequate duration, often requiring several hours of reflux.[4][5]
-
Precipitation of Crude Product: After acidic hydrolysis, the crude this compound may precipitate. Decanting the supernatant from any tarry byproducts before inducing precipitation can improve the purity of the isolated crude product.[5]
-
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
-
Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxyacetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice-cold water. The crude thioamide will precipitate. Collect the solid by filtration and wash thoroughly with water.[4]
-
Hydrolysis: The crude thioamide can be hydrolyzed without further purification.
-
Work-up:
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as benzene and ligroin.[6]
Question 2: I am attempting to synthesize this compound via the hydrolysis of 3,5-dimethoxyphenylacetonitrile, but the reaction is sluggish and gives a poor yield.
Answer: The hydrolysis of nitriles to carboxylic acids can be challenging, often requiring forcing conditions. Both acidic and basic hydrolysis can be employed, and the choice of conditions can significantly impact the reaction's success.
Potential Causes & Solutions:
-
Insufficiently Harsh Hydrolysis Conditions:
-
Acidic Hydrolysis: Concentrated acids like sulfuric or hydrochloric acid are typically required, often at elevated temperatures. The reaction can be slow, and incomplete hydrolysis may lead to the formation of the corresponding amide as a byproduct.
-
Basic Hydrolysis: Strong bases such as sodium or potassium hydroxide in an aqueous or alcoholic solution are effective. Heating is almost always necessary to drive the reaction to completion.
-
-
Poor Solubility of the Nitrile: 3,5-dimethoxyphenylacetonitrile has limited solubility in purely aqueous media. Using a co-solvent like ethanol or dioxane can improve solubility and facilitate the reaction.
-
Side Reactions: Under harsh conditions, decomposition of the starting material or product can occur. Careful monitoring of the reaction temperature and time is crucial.
Question 3: My Grignard reaction with 3,5-dimethoxybenzyl chloride, followed by carboxylation, is plagued by the formation of a significant amount of a non-polar byproduct.
Answer: The primary non-polar byproduct in this reaction is likely 1,2-bis(3,5-dimethoxyphenyl)ethane, resulting from a Wurtz-type coupling of the Grignard reagent with the starting benzyl chloride.[7][8]
Minimizing Wurtz Coupling:
-
Slow Addition: Add the 3,5-dimethoxybenzyl chloride solution dropwise to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling reaction.[7]
-
Temperature Control: Maintain a low reaction temperature during the formation of the Grignard reagent.[7] While the initiation of Grignard formation can sometimes require gentle heating, the reaction is exothermic and should be cooled once initiated.
-
Solvent Choice: The choice of ethereal solvent can influence the reaction. While THF is common, 2-methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent for some Grignard reactions, potentially reducing side product formation.[8]
Purification Strategy:
-
Column Chromatography: The Wurtz coupling product is significantly less polar than the desired carboxylic acid. Following an acidic workup, the two compounds can be readily separated by silica gel column chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and scalable synthetic strategies include:
-
The Willgerodt-Kindler Reaction: This involves the reaction of 3,5-dimethoxyacetophenone with sulfur and an amine (typically morpholine) to form a thioamide, which is subsequently hydrolyzed to the desired acid.[2][3][9]
-
Hydrolysis of 3,5-dimethoxyphenylacetonitrile: This route involves the synthesis of the corresponding nitrile, often from 3,5-dimethoxybenzyl halide, followed by acidic or basic hydrolysis.
-
Grignard Reaction and Carboxylation: This involves the formation of a Grignard reagent from 3,5-dimethoxybenzyl chloride or bromide, followed by reaction with carbon dioxide (dry ice) and subsequent acidic workup.
Q2: How can I synthesize the 3,5-dimethoxybenzyl chloride starting material for the Grignard or nitrile synthesis?
A2: A common method is the chlorination of 3,5-dimethoxybenzyl alcohol. This can be achieved using thionyl chloride in the presence of a small amount of pyridine in an inert solvent like diethyl ether. The reaction is typically performed at low temperatures (ice bath) initially and then allowed to warm to room temperature.[10]
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3:
-
Willgerodt-Kindler Reaction: This reaction generates hydrogen sulfide (H₂S), a toxic and flammable gas with a characteristic rotten egg smell. The reaction should be performed in a well-ventilated fume hood.
-
Grignard Reagent Formation: Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents are highly flammable.
-
Use of Strong Acids and Bases: Concentrated acids and bases used in hydrolysis are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Data Summary
| Parameter | Willgerodt-Kindler Reaction | Nitrile Hydrolysis | Grignard Reaction |
| Starting Material | 3,5-Dimethoxyacetophenone | 3,5-Dimethoxyphenylacetonitrile | 3,5-Dimethoxybenzyl Chloride |
| Key Reagents | Sulfur, Morpholine, Acid/Base | Strong Acid or Base | Magnesium, CO₂ |
| Common Byproducts | Tarry materials | Amide intermediate | Wurtz coupling product |
| Typical Yield | Moderate to Good | Variable | Moderate to Good |
Visualizing the Synthesis and Troubleshooting
Caption: Common synthetic pathways to this compound.
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
References
-
Willgerodt rearrangement - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. (n.d.). Retrieved January 11, 2026, from [Link]
-
Willgerodt‐Kindler Reac1on - MSU chemistry. (2009, January 30). Retrieved January 11, 2026, from [Link]
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
- CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid - Google Patents. (n.d.).
-
Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] - Erowid. (n.d.). Retrieved January 11, 2026, from [Link]
-
2C-B - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
- WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents. (n.d.).
-
Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
homoveratric acid - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
-
3,4-Dimethoxyphenylacetic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
This compound 98.0+%, TCI America™ | Fisher Scientific. (n.d.). Retrieved January 11, 2026, from [Link]
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents. (n.d.).
-
3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents. (n.d.).
-
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
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- 4. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 5. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
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- 10. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
Common impurities in 3,5-Dimethoxyphenylacetic acid and their removal
Technical Support Center: 3,5-Dimethoxyphenylacetic Acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this versatile chemical intermediate. Here, we address frequently encountered issues regarding impurities and provide robust, field-proven protocols for their removal, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound has a melting point lower than the reported 100-107 °C and appears as a pale cream or brownish solid. What are the likely impurities?
A low or broad melting point, along with discoloration, is a classic indicator of impurities.[1][2][3] The nature of these impurities is almost always tied to the synthetic route used to prepare the acid. While numerous synthetic pathways exist, most will generate a predictable profile of related substances.
The primary culprits are typically:
-
Unreacted Starting Materials: The most common precursor is 3,5-dimethoxybenzaldehyde. Its presence, even in small amounts, can significantly depress the melting point.
-
Synthetic Intermediates: Depending on the pathway, intermediates such as the corresponding mandelic acid or cyanohydrin derivatives can persist if the reaction has not gone to completion.[4]
-
Oxidation Byproducts: Phenylacetic acids can be susceptible to minor levels of oxidation, leading to colored impurities.
-
Residual Solvents: Solvents used during the synthesis or initial work-up (e.g., toluene, ethyl acetate, chloroform) can become trapped in the crystalline matrix.[4]
-
Inorganic Salts: Salts like sodium chloride or sodium sulfate from aqueous work-ups can be carried over if the product is not washed thoroughly.[5]
The following table summarizes these common process-related impurities.
| Impurity Type | Common Examples | Likely Source | Impact on Final Product |
| Starting Materials | 3,5-Dimethoxybenzaldehyde | Incomplete reaction | Lowers melting point, may interfere with subsequent reactions. |
| Intermediates | 3,5-Dimethoxymandelic acid | Incomplete reduction/hydrolysis | Introduces unwanted functional groups, affects purity assays. |
| Byproducts | Demethylated species, Oxidation products | Harsh reaction conditions (e.g., strong acid/heat) | Causes discoloration (yellow to brown), can be reactive. |
| Solvents | Toluene, Dichloromethane, Ethyl Acetate | Trapped during crystallization | Affects accurate weighing, can be toxic. |
| Inorganic Salts | NaCl, Na₂SO₄ | Incomplete washing during work-up | Non-combustible residue, affects elemental analysis. |
Troubleshooting & Purification Guides
This section provides a logical workflow for identifying and removing the impurities discussed above. The choice of method depends on the nature and quantity of the impurity.
Decision Workflow for Purification
Before proceeding with a purification protocol, it's crucial to select the most appropriate strategy. The following decision tree illustrates a logical approach, starting with an initial purity assessment.
Caption: Workflow for selecting a purification method.
Q2: My TLC shows a major spot for the product but also a baseline spot and a faint spot near the solvent front. How do I remove these?
This TLC profile suggests the presence of a highly polar impurity (baseline) and a non-polar impurity (near the solvent front).
-
The Baseline Spot: This is likely an inorganic salt or a highly polar organic acid. An Acid-Base Extraction is highly effective here. Since your product is a carboxylic acid, it can be selectively moved between aqueous and organic layers by adjusting the pH.
-
The High-Rf Spot: This is a non-polar impurity, possibly unreacted aldehyde or residual organic solvent. This will be removed during the subsequent recrystallization step.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities (like the starting aldehyde) in the organic layer.
-
Separation: Separate the layers. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is ~1-2. The pure this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the product under vacuum to remove residual water.
Q3: I've tried recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point, or when the solution becomes supersaturated too quickly. The key is to refine your solvent system and control the cooling rate.[6]
Causality and Solution: this compound has moderate polarity. A single solvent might not provide the ideal solubility gradient needed for good crystal formation. A two-solvent system is often the solution.[7] In this system, the compound is dissolved in a minimal amount of a "good" hot solvent (in which it is very soluble) and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy (the saturation point).
Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Rationale |
| Ethanol / Water | Two-Solvent | Good solubility in hot ethanol; water acts as an effective anti-solvent.[8][9] |
| Benzene / Ligroin | Two-Solvent | A classic system for aromatic acids; good for removing non-polar impurities.[5] |
| Toluene | Single-Solvent | Can work well if impurities have very different solubility profiles. |
| n-Hexane / Ethyl Acetate | Two-Solvent | A versatile system, less toxic than benzene-based systems.[6] |
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This protocol is designed to maximize yield and purity by carefully controlling the crystallization process.
Caption: Step-by-step recrystallization workflow.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.[7]
-
Induce Saturation: While maintaining the heat, add hot water dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.[7]
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.[7]
-
Drying: Dry the purified crystals in a vacuum oven.
Q4: My product is still impure after recrystallization. What is the next step?
If recrystallization fails to provide the desired purity, especially with complex mixtures or isomers, column chromatography is the most powerful purification technique.[8]
Causality and Solution: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the solvent system, impurities can be eluted from the column either before or after the desired product.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimum volume of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.[8]
-
Elution: Begin eluting the column with a solvent system of low polarity, such as a hexane:ethyl acetate mixture (e.g., 9:1 ratio). Non-polar impurities will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move to 7:3 hexane:EtOAc) to elute the this compound. The key is to find a solvent ratio where the product has an Rf value of ~0.3 on TLC, as this typically provides the best separation.
-
Fraction Collection: Collect the eluate in small fractions and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Analytical Verification of Purity
After any purification procedure, it is imperative to verify the purity of the final compound.
-
Melting Point: A sharp melting point within the literature range (100-107 °C) is a primary indicator of high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A single, sharp peak indicates a pure compound. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired product and detect proton-containing impurities.
By following these guidelines, researchers can confidently identify and remove common impurities from this compound, ensuring the quality and reliability of their scientific outcomes.
References
- Benchchem. (n.d.). Long-term stability of 3,4-Dimethoxyphenylacetic-2,2-D2 acid stock solutions.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 4670-10-4.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). Homoveratric acid.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Sigma-Aldrich. (n.d.). (3,5-Dimethoxyphenyl)acetic acid 98%.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2021).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). Crystal Growth & Design.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- Google Patents. (n.d.). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
- Biosynth. (n.d.). 3,4-Dimethoxyphenylacetic acid | 93-40-3.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin.
- Sigma-Aldrich. (n.d.). 3,4-Dimethoxyphenylacetic acid 98%.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
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- 9. reddit.com [reddit.com]
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Troubleshooting 3,5-Dimethoxyphenylacetic acid crystallization issues
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the common and complex challenges encountered during the crystallization of 3,5-dimethoxyphenylacetic acid. As Senior Application Scientists, we combine fundamental principles with field-tested protocols to empower you to achieve high-purity, crystalline material efficiently.
Introduction to this compound Crystallization
This compound is a key building block in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents[1]. Its purification via crystallization is a critical step to ensure the purity, stability, and desired physical properties of the final active pharmaceutical ingredient (API). However, like many aromatic carboxylic acids, its crystallization can be fraught with challenges, from complete failure to crystallize to the formation of undesirable oils. This guide is structured in a practical question-and-answer format to directly address the issues you may be facing at the bench.
Physicochemical Properties
A clear understanding of the compound's properties is the foundation of successful crystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | White to pale cream crystalline solid | [1][3] |
| Melting Point | 100-107 °C | [1][3] |
Frequently Asked Questions & Troubleshooting Guides
Q1: I can't get my this compound to crystallize at all. What's going wrong?
A1: Failure to crystallize is typically a problem of insufficient supersaturation or a high kinetic barrier to nucleation.
-
Plausible Causes:
-
Excess Solvent: The most common reason is that the concentration of the compound is below its saturation point even at the cooled temperature, meaning you've used too much solvent[4][5].
-
High Purity/Lack of Nucleation Sites: Sometimes, a very pure solution can become highly supersaturated without forming crystals because there are no sites (like dust or microscopic scratches) for the first molecules to organize upon[5].
-
Inappropriate Solvent: The chosen solvent may be too good, keeping the compound in solution even at low temperatures[6].
-
-
Troubleshooting Protocol:
-
Induce Nucleation (Mechanical Methods):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections in the glass that can serve as nucleation sites[4][5].
-
Seed Crystals: If you have a small amount of solid this compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth[4][7]. If no solid is available, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a solid residue, and then re-introduce the rod into the solution[4][7].
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently heat the solution and boil off a portion of the solvent to increase the compound's concentration[4][5]. Let it cool again slowly.
-
Add an Anti-Solvent: If you are using a "good" solvent, you can slowly add a "poor" (or anti-solvent) in which the compound is insoluble until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly[8]. For this compound, a good solvent/anti-solvent pair could be ethanol/water or ethyl acetate/hexane[8][9][10].
-
Reduce Temperature: If you have been cooling to room temperature, try placing the flask in an ice bath or even a freezer, but be mindful that rapid cooling can sometimes lead to other problems[4][5].
-
-
// Path for not supersaturated increase_ss [label="Increase Supersaturation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="1. Evaporate Solvent", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; add_anti [label="2. Add Anti-Solvent", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; cool_further [label="3. Cool Further", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Path for supersaturated but no nucleation induce_nuc [label="Induce Nucleation", fillcolor="#34A853", fontcolor="#FFFFFF"]; scratch [label="1. Scratch Flask", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="2. Add Seed Crystal", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> check_ss; check_ss -> increase_ss [label=" No "]; check_ss -> induce_nuc [label=" Yes "]; increase_ss -> evaporate [style=invis]; increase_ss -> add_anti [style=invis]; increase_ss -> cool_further [style=invis]; {rank=same; increase_ss; evaporate; add_anti; cool_further} evaporate -> add_anti -> cool_further [style=invis];
induce_nuc -> scratch [style=invis]; induce_nuc -> seed [style=invis]; {rank=same; induce_nuc; scratch; seed} scratch -> seed [style=invis]; } ` Caption: Decision workflow for troubleshooting failure of crystallization.
Q2: My compound separated as a liquid or sticky goo instead of a solid. What is "oiling out" and how do I fix it?
A2: "Oiling out" is a common and frustrating problem where the compound comes out of solution as a liquid phase instead of a solid crystal lattice.[4] This occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solid solute.[4]
-
Plausible Causes:
-
High Solute Concentration: The solution is too concentrated, causing the compound to separate out too quickly at a high temperature.
-
Rapid Cooling: Cooling the solution too fast does not give molecules enough time to orient themselves into an ordered crystal lattice.
-
Presence of Impurities: Impurities can significantly depress the melting point of your compound, making it more likely to oil out[4]. The oil phase itself can act as a good solvent for these impurities, trapping them effectively[11][12].
-
Inherent Property: Some compounds, especially those with flexible structures or relatively low melting points, are naturally prone to oiling out[13]. This compound's melting point of ~102 °C means oiling out is a real possibility if the solution is still hot when saturation is reached, for example, in a high-boiling point solvent.
-
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature[4][7]. Allow the solution to cool much more slowly.
-
Lower the Crystallization Temperature: By adding more solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's (potentially impurity-depressed) melting point.
-
Promote Heterogeneous Nucleation with Seeding: Re-dissolve the oil by heating. Cool the solution to just below the point where it oiled out. Add a seed crystal. The seed crystal provides a low-energy pathway for crystallization to occur directly, bypassing the liquid-liquid phase separation[14]. This is often the most effective method[14].
-
Change Solvents: Switch to a solvent with a lower boiling point or use a solvent pair that allows for crystallization at a lower temperature.
-
// Desired Pathway nuc [label="Heterogeneous\nNucleation", fillcolor="#34A853", fontcolor="#FFFFFF"]; growth [label="Crystal Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; crystal [label="Pure Crystalline Solid", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Oiling Out Pathway llps [label="Liquid-Liquid Phase\nSeparation (LLPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oil [label="Oil Droplets\n(Impurity Sink)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; solid [label="Amorphous Solid or\nImpure Crystals", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections ss -> nuc [label=" Slow Cooling\n Seeding", color="#34A853"]; nuc -> growth; growth -> crystal;
ss -> llps [label=" Rapid Cooling\n High Supersaturation", color="#EA4335"]; llps -> oil; oil -> solid; } ` Caption: Competing pathways of crystallization versus oiling out.
Q3: My crystallization worked, but the yield is very low. How can I improve it?
A3: A low yield is almost always due to the compound having significant solubility in the cold solvent, meaning a large amount remains in the mother liquor.[4]
-
Plausible Causes:
-
Excessive Solvent: Using much more solvent than the minimum required to dissolve the solid when hot will result in substantial loss[4].
-
Incomplete Crystallization: Not allowing enough time or cooling to a low enough temperature for the crystallization to complete.
-
Premature Filtration: Filtering the crystals while the solution is still warm.
-
-
Troubleshooting Protocol:
-
Check the Mother Liquor: Take the filtrate (mother liquor) and try to induce further crystallization. You can do this by boiling off some of the solvent to concentrate it or by cooling it in a colder bath (e.g., dry ice/acetone)[4]. If a significant amount of additional solid crashes out, you've identified the problem.
-
Second Crop Recovery: Collect the initial crystals ("first crop"). Then, reduce the volume of the mother liquor by about half through evaporation and cool it again to obtain a "second crop" of crystals. Note that the second crop may be less pure than the first.
-
Optimize Solvent Volume: In your next attempt, be more meticulous. Add hot solvent in small portions just until the solid dissolves completely, and no more[15].
-
Maximize Cooling: Ensure the flask is left in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) to maximize precipitation before filtration.
-
Q4: How do I choose the right solvent system for this compound?
A4: The ideal crystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][15] This differential solubility is key to achieving a high recovery.
-
General Principles:
-
"Like Dissolves Like": this compound is a polar molecule due to its carboxylic acid and methoxy groups. Therefore, polar solvents are good candidates for dissolving it[8][16].
-
Solvent Pairs: Often, a single solvent isn't perfect. A two-solvent system (a "good" solvent and a "poor" anti-solvent) provides excellent control[8][10]. The compound should be very soluble in the "good" solvent and poorly soluble in the "poor" solvent. The two solvents must be miscible.
-
-
Recommended Solvents for Testing:
| Solvent | Polarity | Boiling Point (°C) | Potential Use for this compound |
| Water | Very High | 100 | Likely a poor solvent at room temp, but solubility may increase significantly with heat. Good anti-solvent with alcohols[9]. |
| Ethanol/Methanol | High | 78 / 65 | Likely good solvents. May need an anti-solvent like water or a non-polar solvent like hexane to reduce solubility for crystallization[17]. |
| Ethyl Acetate | Medium | 77 | Often a good choice for moderately polar compounds. Can be paired with hexane or petroleum ether[17]. |
| Toluene | Low | 111 | May dissolve the compound when hot. Good for obtaining well-formed crystals due to slow evaporation. |
| Hexane/Heptane | Very Low | 69 / 98 | Almost certainly a poor solvent or anti-solvent. Useful for precipitating the compound from a more polar solvent solution. |
-
Experimental Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent dropwise at room temperature. If the solid dissolves easily, it is too good a solvent for single-solvent crystallization.
-
If it is insoluble at room temperature, heat the test tube gently. If the solid dissolves when hot, this is a promising candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath. Observe if crystals form.
-
The best solvent will dissolve the compound completely when hot and result in a large amount of crystalline precipitate when cold.
-
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Takise, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]
-
Ace, M., et al. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Ganaie, M. A., et al. (2020). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. IUCrData. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method for organic acid or organic acid ester.
-
Ganaie, M. A., et al. (2020). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate. National Institutes of Health. Retrieved from [Link]
-
Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization. ResearchGate. Retrieved from [Link]
-
Fung, F. H., & Ng, K. M. (2004). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]
-
Crystallography Guide. (n.d.). Guide for crystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,4-Dimethoxyphenylacetic acid | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Homoveratric acid. Retrieved from [Link]
-
Myasnikov, V. I., & Myerson, A. S. (2002). The influence of impurities and solvents on crystallization. ResearchGate. Retrieved from [Link]
-
Svärd, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Retrieved from [Link]
-
Svärd, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]
-
Ganaie, M. A., et al. (2022). Synthesis, crystal structure, Hirshfeld surface, crystal voids, energy frameworks, DFT and molecular docking analysis of (2,6-dimethoxyphenyl)acetic acid. Asian Journal of Chemical and Biological Research. Retrieved from [Link]
-
OUCI. (n.d.). The Influence of Impurities and Additives on Crystallization. Retrieved from [Link]
-
Cenmed. (n.d.). 3 5 Dimethoxyphenylacetic Acid (25G). Retrieved from [Link]
-
Kavčič, S., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,5-Dimethoxybenzoic acid and the second polymorph of the 2:1 adduct of 3,5-dinitrobenzoic acid with ethylenediamine. Retrieved from [Link]
-
ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]
-
ResearchGate. (2025). Impact of amorphous and semicrystalline polymers on the dissolution and crystallization inhibition of pioglitazone solid dispersions. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of 3,5-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 3,5-Dimethoxyphenylacetic acid. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve common issues encountered during the synthesis of this valuable compound.[1]
Introduction to Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] Its synthesis can be approached through several common routes, each with its own set of challenges and optimization parameters. This guide will focus on three primary synthetic pathways:
-
Hydrolysis of 3,5-Dimethoxybenzyl Cyanide: A two-step process involving the conversion of 3,5-dimethoxybenzyl alcohol to the corresponding cyanide, followed by hydrolysis.
-
The Willgerodt-Kindler Reaction: A powerful method for converting 3,5-dimethoxyacetophenone directly to the thioamide, which is then hydrolyzed to the desired acid.[2][3]
-
Grignard Reaction with Carbon Dioxide: Involving the formation of a Grignard reagent from 3,5-dimethoxybenzyl halide and its subsequent carboxylation.[4][5][6]
Below, we present a logical workflow for selecting a synthetic route based on common starting materials and potential challenges.
Caption: Decision workflow for selecting a synthetic route to this compound.
Route 1: Hydrolysis of 3,5-Dimethoxybenzyl Cyanide
This is a widely used and reliable method. The overall transformation is depicted below:
Caption: Workflow for the synthesis of this compound via cyanide hydrolysis.
Troubleshooting Guide & FAQs for Cyanide Hydrolysis
Q1: My hydrolysis of 3,5-dimethoxybenzyl cyanide is slow or incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue, often resulting in the isolation of the amide intermediate. The choice of acidic or basic conditions and the reaction parameters are crucial.[7][8][9][10][11]
-
Acidic Hydrolysis: This method directly yields the carboxylic acid.[8][9][10]
-
Causality: The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for water to attack. The final step, the hydrolysis of the amide, is driven by the protonation of the ammonia leaving group, which prevents the reverse reaction.[8]
-
Troubleshooting:
-
Increase Acid Concentration: Switch from a dilute acid to a more concentrated solution (e.g., 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water).
-
Elevate Temperature: Refluxing the reaction mixture for an extended period (6-12 hours) is often necessary for complete hydrolysis.
-
Co-solvents: The addition of a co-solvent like acetic acid can improve the solubility of the starting material and facilitate the reaction.
-
-
-
Basic Hydrolysis: This method initially forms the carboxylate salt, which needs to be acidified in a separate workup step to yield the carboxylic acid.[7][9][11]
-
Causality: The hydroxide ion directly attacks the electrophilic carbon of the nitrile. This reaction is generally slower than acidic hydrolysis because of the unfavorable accumulation of negative charges on the intermediates.[8]
-
Troubleshooting:
-
Harsher Conditions: Basic hydrolysis often requires more forcing conditions than acidic hydrolysis. Use a higher concentration of base (e.g., 20-40% NaOH or KOH) and ensure vigorous reflux.
-
Solvent Choice: Using a higher boiling point solvent, such as ethylene glycol, can allow for higher reaction temperatures, accelerating the hydrolysis.
-
-
| Condition | Reagents | Temperature | Typical Duration | Product |
| Acidic | 6M HCl or H₂SO₄/H₂O (1:1) | Reflux | 6-12 h | Carboxylic Acid |
| Basic | 20-40% NaOH or KOH | Reflux | 8-16 h | Carboxylate Salt |
Q2: I am observing a significant amount of a dark, tar-like byproduct. What is it and how can I avoid it?
A2: Polymerization or degradation of the starting material or product can occur under harsh acidic or basic conditions, especially with prolonged heating.
-
Troubleshooting:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to avoid over-heating.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that lead to colored impurities.
-
Purification: The desired acid can often be separated from polymeric material by recrystallization. A common solvent system is a mixture of ethanol and water.[12]
-
Route 2: The Willgerodt-Kindler Reaction
This reaction is a powerful tool for converting aryl alkyl ketones to the corresponding carboxylic acids.[1][2][3] The reaction proceeds through a thioamide intermediate, which is then hydrolyzed.[2][3]
Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.
Troubleshooting Guide & FAQs for the Willgerodt-Kindler Reaction
Q1: The yield of my Willgerodt-Kindler reaction is low. How can I optimize the reaction conditions?
A1: The yield of the Willgerodt-Kindler reaction is highly dependent on the substrate, amine, solvent, and temperature.[13][14]
-
Causality: The mechanism involves the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the thioamide.[2][15] The efficiency of each step is influenced by the reaction conditions.
-
Troubleshooting:
-
Amine Choice: Morpholine is the most commonly used amine and generally gives good yields. However, for some substrates, other secondary amines like pyrrolidine or piperidine might be more effective.[14]
-
Temperature: The reaction is typically performed at elevated temperatures (120-160 °C). The optimal temperature needs to be determined empirically for each substrate.[13][16]
-
Solvent: High-boiling point solvents like quinoline or dimethylformamide (DMF) are often used.[13] Solvent-free conditions can also be effective and may be more environmentally friendly.[16]
-
Stoichiometry: The molar ratio of the ketone, amine, and sulfur is critical. An excess of the amine and sulfur is generally used.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 120 - 160 °C | To overcome the activation energy of the rearrangement steps. |
| Amine | Morpholine, Pyrrolidine | Efficiently forms the initial enamine intermediate. |
| Solvent | Quinoline, DMF, or solvent-free | High boiling point allows for necessary reaction temperatures. |
Q2: The hydrolysis of the thioamide intermediate is not going to completion. What should I do?
A2: Hydrolysis of the thioamide can be more challenging than the hydrolysis of the corresponding amide.
-
Troubleshooting:
-
Acid Hydrolysis: A mixture of acetic acid and concentrated sulfuric or hydrochloric acid is often effective. Refluxing for several hours is typically required.
-
Basic Hydrolysis: A concentrated solution of NaOH or KOH in a mixture of water and ethanol or ethylene glycol can be used. This will form the carboxylate salt, which must be acidified in the workup.
-
Route 3: Grignard Reaction with Carbon Dioxide
This method allows for the direct conversion of a benzyl halide to a carboxylic acid with the addition of one carbon atom.[4][6][17][18]
Caption: Workflow for the Grignard carboxylation route to this compound.
Troubleshooting Guide & FAQs for Grignard Carboxylation
Q1: I am having difficulty initiating the Grignard reaction with 3,5-dimethoxybenzyl bromide/chloride. What could be the problem?
A1: The formation of Grignard reagents from electron-rich benzylic halides can be challenging.[19][20][21]
-
Causality: The electron-donating methoxy groups can decrease the polarization of the C-X bond, making it less reactive towards magnesium insertion. Additionally, the methoxy groups can coordinate to the magnesium surface, potentially inhibiting the reaction.[19][20]
-
Troubleshooting:
-
Rigorous Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents.[22]
-
Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide that must be removed.[22]
-
Mechanical Activation: Grind the magnesium turnings in a mortar and pestle before use.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. A color change or gentle bubbling indicates activation.[22]
-
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[22][23]
-
Initiation: Add a small amount of the halide to the activated magnesium and gently warm the mixture. If the reaction does not start, adding a small amount of a pre-formed Grignard reagent can sometimes initiate the reaction.[22]
-
Q2: My Grignard reaction is producing a significant amount of Wurtz coupling byproduct (1,2-bis(3,5-dimethoxyphenyl)ethane). How can I minimize this?
A2: Wurtz coupling is a common side reaction where the Grignard reagent reacts with the starting benzylic halide.[22][23]
-
Troubleshooting:
-
Slow Addition: Add the benzylic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of the bimolecular coupling reaction.[22]
-
Temperature Control: Maintain a moderate reaction temperature. While some heat may be needed for initiation, excessive temperatures can favor the coupling reaction.
-
Purification of this compound
Regardless of the synthetic route, the final product will likely require purification.
-
Recrystallization: This is the most common method for purifying the final product.
-
Procedure: A common solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to form crystals.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Procedure: A typical eluent system is a gradient of ethyl acetate in hexanes. The acid is relatively polar and will elute with a higher concentration of ethyl acetate.
-
References
-
Willgerodt rearrangement. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
-
Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica B, 40, 534–544.
-
Mechanism of Willgerodt- Kindler Reaction. (2018, November 9). YouTube. Retrieved January 11, 2026, from [Link]
-
Recent advances in the Willgerodt–Kindler reaction. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
- Lundstedt, T., Carlson, R., & Shabana, R. (1987). Optimum Conditions for the Willgerodt-Kindler Reaction. 3. Amine Variation. Acta Chemica Scandinavica, Series B, 41, 157–163.
-
Formation of carboxylic acids from Grignard reagents and CO2. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
-
Treating a Grignard reagent with carbon dioxide followed by aqueous HCl gives a carboxylic acid.... (n.d.). Homework.Study.com. Retrieved January 11, 2026, from [Link]
-
Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (2025, May 22). JoVE. Retrieved January 11, 2026, from [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025, December 22). Reddit. Retrieved January 11, 2026, from [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025, December 22). Reddit. Retrieved January 11, 2026, from [Link]
-
Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? (2025, December 22). Reddit. Retrieved January 11, 2026, from [Link]
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (2010). J. Soc. Ouest-Afr. Chim., 029, 89-94.
-
The Willgerodt Reaction. II. A Study of Reaction Conditions with Acetophenone and Other Ketones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 11, 2026, from [Link]
Sources
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- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. bec.uac.bj [bec.uac.bj]
- 17. homework.study.com [homework.study.com]
- 18. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
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- 23. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Poor Peak Shape of 3,5-Dimethoxyphenylacetic Acid
Welcome to our dedicated resource for overcoming chromatographic challenges with 3,5-Dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues such as peak tailing, fronting, or broad peaks during the analysis of this compound. Here, we delve into the root causes of these problems and provide systematic, field-proven troubleshooting strategies to achieve optimal peak symmetry and resolution.
Understanding the Analyte: this compound
This compound is a carboxylic acid with a predicted pKa of approximately 4.08. This acidic nature is the primary driver of most chromatographic issues. At a mobile phase pH close to its pKa, the molecule can exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to mixed-mode retention on the column, resulting in distorted peak shapes. Furthermore, the carboxyl group and the methoxy groups can engage in secondary interactions with the stationary phase, further contributing to poor chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address the most common issues encountered when analyzing this compound via chromatography.
Q1: My peak for this compound is tailing significantly. What is the most likely cause and how do I fix it?
A1: Peak tailing for acidic compounds like this compound is most commonly caused by two factors: secondary interactions with the stationary phase and inappropriate mobile phase pH.
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. These silanols are weakly acidic and can become deprotonated (Si-O-), especially at mid-range pH values. The negatively charged silanols can then interact with the acidic protons of your analyte, leading to a secondary retention mechanism that causes peak tailing.[1][2]
-
Mobile Phase pH Near the pKa: With a pKa of ~4.08, if your mobile phase pH is in the range of 3 to 5, a significant portion of the this compound molecules will be in their anionic (deprotonated) form, while others are in their neutral (protonated) form.[3][4][5] The mixed ionic state results in inconsistent retention and tailing peaks.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for broad peaks in the analysis of this compound.
Detailed Troubleshooting Steps:
-
Minimize Extra-Column Volume:
-
Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). [2]Excessive tubing length can lead to band broadening.
-
-
Assess Column Health:
-
A decline in column performance over time can lead to broader peaks. This can be due to the accumulation of contaminants on the column frit or degradation of the stationary phase.
-
Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds. Always check the column manufacturer's guidelines for recommended wash procedures.
-
Column Efficiency Test: Inject a well-behaved, neutral compound (e.g., toluene) to check the theoretical plate count of your column. A significant drop from the manufacturer's specifications indicates a problem with the column.
-
-
Optimize Flow Rate:
-
The flow rate of the mobile phase affects the efficiency of the separation. While a faster flow rate reduces analysis time, it can sometimes lead to broader peaks.
-
Try reducing the flow rate by 20-30% to see if the peak shape improves.
-
-
Sample Overload:
-
Injecting too concentrated a sample can lead to peak broadening and fronting.
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Q3: My peak for this compound is fronting. What does this indicate?
A3: Peak fronting is less common than tailing for acidic compounds but can occur under specific circumstances, most notably sample overload or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps for Peak Fronting:
-
Check for Sample Overload:
-
As mentioned previously, injecting too much analyte can saturate the stationary phase, leading to a fronting peak.
-
Action: Dilute your sample and re-inject.
-
-
Sample Solvent Mismatch:
-
If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve your sample and keep the injection volume small.
-
Summary of Key Parameters for Successful Analysis
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.0 - 2.8 | To ensure this compound (pKa ~4.08) is fully protonated and in a single ionic state. [4] |
| Buffer | 10-20 mM Formate or Phosphate | To maintain a stable pH and ensure reproducible retention times. [7][8] |
| Column | Modern, high-purity, endcapped C18 | To minimize secondary interactions with residual silanols, which is a primary cause of peak tailing. [3][4][5][9][10] |
| Alternative Columns | Phenyl, Polar-Embedded | To provide alternative selectivity if tailing persists on a C18 column. [11] |
| Sample Solvent | Initial Mobile Phase Composition | To avoid peak distortion due to solvent mismatch. |
By systematically addressing these potential issues, you can overcome the challenges associated with the chromatographic analysis of this compound and achieve robust, reliable, and high-quality results.
References
- Endcapping. (2026, January 7). Grokipedia.
- The role of end-capping in reversed-phase. Phenomenex.
- What Is Endcapping in HPLC Columns. (2025, October 28). Chrom Tech, Inc.
- Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. (2025, August 20). LCGC North America.
- Reverse Phase HPLC Columns. GL Sciences.
- Wh
- Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex.
- End-capping.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies.
- Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com.
- How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex.
- What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC North America.
- Peak Tailing in HPLC. Element Lab Solutions.
- APPLIC
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- This compound 98.0+%, TCI America™. Fisher Scientific.
- Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. PubMed.
- This compound, 98% 5 g | Buy Online. Thermo Scientific Chemicals.
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. grokipedia.com [grokipedia.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 7. labcompare.com [labcompare.com]
- 8. rjptonline.org [rjptonline.org]
- 9. What is endcapping? [bangkai-silica.com]
- 10. End-capping | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Derivatization of 3,5-Dimethoxyphenylacetic Acid
Welcome to the technical support guide for the derivatization of 3,5-Dimethoxyphenylacetic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows.[1] this compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, due to its unique electronic and structural properties.[1] However, like any chemical transformation, its derivatization can present specific challenges.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate problems but also to build a robust understanding for future experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the most common derivatization strategies for this compound, and what are their primary applications?
The carboxylic acid moiety of this compound is the primary site for derivatization. The most common transformations are esterification and amidation, which are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.[2]
-
Esterification: This reaction converts the carboxylic acid into an ester. It is often used to mask the polarity of the acid, improve bioavailability, or to create volatile derivatives for analysis by Gas Chromatography (GC).[3][4] Common methods include Fischer esterification with an alcohol under acidic catalysis or alkylation using reagents like alkyl halides.[4]
-
Amidation: This forms a stable amide bond by reacting the carboxylic acid with a primary or secondary amine. This is a cornerstone of medicinal chemistry for building peptide-like structures or introducing diverse functional groups.[2] These reactions almost always require an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[5]
-
Acylation & Silylation: These methods are typically employed for analytical purposes, especially for GC analysis. They increase the volatility and thermal stability of the analyte.[3][4] For instance, silylation replaces the acidic proton with a trimethylsilyl (TMS) group.[4]
Q2: How do the two methoxy groups on the phenyl ring influence the reactivity of the carboxylic acid?
The two methoxy groups at the 3- and 5-positions exert a significant electronic effect on the phenyl ring and, consequently, on the carboxylic acid group.
-
Inductive vs. Resonance Effects: Methoxy groups are electron-withdrawing by induction but are strongly electron-donating by resonance. In the meta-positions, the resonance effect is less pronounced at the benzylic carbon compared to ortho or para positions. However, the overall effect is an increase in electron density on the aromatic ring. This does not directly impact the acidity of the carboxylic acid as much as it would if placed in the ortho or para position, but it can influence the stability of reaction intermediates.
-
Steric Hindrance: While not severely sterically hindered, the methoxy groups can present some bulk, which might slightly slow down reactions with very large or sterically demanding nucleophiles or reagents. This is generally a minor consideration but can become relevant when optimizing reaction kinetics.
Section 2: Troubleshooting Guide - Esterification
Q3: My Fischer esterification of this compound with a simple alcohol (e.g., ethanol) is giving low yields. What are the likely causes and solutions?
Fischer esterification is an equilibrium-controlled process.[6] Low yields are almost always due to the reaction not being driven to completion.
Causality and Troubleshooting Workflow:
Detailed Solutions:
-
Shift the Equilibrium: The most effective strategy is to use a large excess of the alcohol, often using it as the solvent.[6] According to Le Chatelier's principle, this drives the equilibrium towards the product side.
-
Remove Water: The water produced as a byproduct can hydrolyze the ester, pushing the reaction backward.[6]
-
Dean-Stark Apparatus: For solvents that form an azeotrope with water (like toluene or benzene), a Dean-Stark trap is highly effective at physically removing water as it forms.[6]
-
Drying Agents: Incorporating a drying agent like molecular sieves can also be effective, although potentially less efficient than a Dean-Stark trap.
-
-
Catalyst Concentration: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used. Typically, a catalytic amount (1-5 mol%) is sufficient.
-
Reaction Time and Temperature: Phenylacetic acids can be slightly less reactive than simple aliphatic carboxylic acids. Ensure the reaction is refluxed for an adequate period (often several hours to overnight) and that the temperature is appropriate for the alcohol being used.
Q4: I need to esterify this compound under mild conditions to avoid degrading other functional groups on my molecule. What methods are recommended?
When harsh acidic conditions are not viable, alternative methods are necessary.
| Method | Reagent System | Key Advantages | Considerations |
| Alkyl Halide Alkylation | Alkyl Iodide or Bromide, with a non-nucleophilic base (e.g., K₂CO₃, DBU) in a polar aprotic solvent (e.g., DMF, Acetone). | Mild conditions, avoids strong acids. Good for sensitive substrates. | Alkyl halides can be toxic. Reaction may require elevated temperatures (e.g., 50-80 °C). |
| Carbodiimide Coupling | Alcohol, DCC or EDC, with a catalyst like DMAP. | Very mild, room temperature reaction. High yielding. | Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. EDC byproducts are water-soluble.[7] DMAP is toxic. |
| Diazoalkane Methylation | Diazomethane (CH₂N₂) or (Trimethylsilyl)diazomethane. | Extremely fast and clean reaction for forming methyl esters.[8] | Diazomethane is highly toxic and explosive, requiring specialized handling. |
Section 3: Troubleshooting Guide - Amidation
Q5: My amidation reaction using a standard carbodiimide coupling agent like EDC is failing or giving poor yields. What's going wrong?
Amidation coupling reactions are highly effective but depend on a sequence of activation and nucleophilic attack. Failure can occur at several points.
The Mechanism of EDC/HOBt Coupling:
Common Failure Points & Solutions:
-
Inactive Reagents:
-
EDC (or EDC·HCl): This reagent is moisture-sensitive. Use a fresh bottle or a properly stored (desiccated) supply. Hydrolyzed EDC is inactive.
-
Amine Quality: Ensure your amine is pure. If it's a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., DIPEA, Et₃N) must be added to liberate the free amine.[2]
-
-
Side Reactions:
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is a very common cause of low yields.
-
Solution: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is critical.[2] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, but still reactive enough to couple with the amine.[2]
-
-
Incorrect Stoichiometry or Order of Addition:
-
Stoichiometry: A typical ratio is Acid:Amine:EDC:HOBt of 1.0 : 1.1 : 1.2 : 1.2.
-
Order of Addition: The standard protocol involves pre-activating the carboxylic acid. Dissolve the acid, amine (if not a salt), and HOBt in a suitable solvent (like DMF or DCM). Then, add the EDC last, often portion-wise at 0 °C.[2] Adding EDC before the amine is available can lead to side reactions.
-
-
pH and Solvent:
-
The reaction should be run under neutral or slightly basic conditions. If you are using an amine salt, add a base like DIPEA.
-
Ensure all reagents are fully dissolved. DMF is an excellent solvent for these reactions as it dissolves most reactants and intermediates well.
-
Q6: I am trying to couple this compound with a poorly nucleophilic (electron-deficient) aniline. What coupling reagents are best for this challenging transformation?
Standard EDC/HOBt conditions may be too slow for unreactive amines. More potent coupling reagents are required to drive the reaction to completion.
Advanced Coupling Reagents for Difficult Amidations:
| Reagent Acronym | Full Name | Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very powerful, fast reaction times. Excellent for sterically hindered or electron-poor amines. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar in reactivity to HATU, a classic powerful coupling agent. |
| T3P® | Propylphosphonic Anhydride | A strong water scavenger, drives the reaction forward efficiently. Byproducts are water-soluble and easily removed. |
Section 4: Protocols & Procedures
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
This protocol provides a robust starting point for the amidation of this compound with a primary or secondary amine.[2]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M). If the amine is a hydrochloride salt, add DIPEA (2.0-2.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous HCl (to remove excess amine/DIPEA), saturated aqueous NaHCO₃ (to remove excess acid/HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Gallagher, R. T., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
-
Tandlich, R., & Vrana, J. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Svoronos, P., & Sarlo, E. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. gcms.cz [gcms.cz]
Optimizing Mass Spectrometer Parameters for 3,5-Dimethoxyphenylacetic Acid Analysis: A Technical Support Guide
Welcome to the technical support center for the analysis of 3,5-Dimethoxyphenylacetic acid using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and robustness of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and setup considerations for the analysis of this compound.
Q1: What is the expected mass-to-charge ratio (m/z) for this compound?
A1: this compound has a molecular formula of C₁₀H₁₂O₄ and a monoisotopic mass of 196.0736 g/mol .[1][2] Depending on the ionization mode and mobile phase composition, you can expect to observe several common adducts.
| Ionization Mode | Adduct | Expected m/z | Notes |
| Negative | [M-H]⁻ | 195.0663 | Most common ion in negative ESI. |
| [M+Cl]⁻ | 231.0349 | Possible with chlorinated solvents. | |
| [M+HCOO]⁻ | 241.0718 | Possible with formic acid in the mobile phase. | |
| Positive | [M+H]⁺ | 197.0814 | Common in positive ESI with acidic mobile phase. |
| [M+Na]⁺ | 219.0633 | Common sodium adduct. | |
| [M+NH₄]⁺ | 214.1079 | Common with ammonium additives. | |
| [M+K]⁺ | 235.0373 | Possible potassium adduct. |
Q2: Which ionization mode, positive or negative, is recommended for this compound analysis?
A2: Due to the presence of a carboxylic acid group, this compound readily deprotonates to form a carboxylate anion. Therefore, negative ion electrospray ionization (ESI) is generally recommended for the highest sensitivity, targeting the [M-H]⁻ ion.[3] While positive ionization can be used, it may result in lower sensitivity for this acidic compound.
Q3: I am not getting a good signal in negative ion mode. What are the first things I should check?
A3: Low signal in negative ion mode for an acidic analyte like this compound is a common issue. Here are the initial troubleshooting steps:
-
Mobile Phase pH: Ensure your mobile phase is not overly acidic. High concentrations of acids like formic or acetic acid can suppress the ionization of acidic compounds in negative mode.[4] Try reducing the acid concentration or using a mobile phase with a higher pH.
-
Ion Source Contamination: The ion source is prone to contamination, which can significantly reduce signal intensity.[5] A routine cleaning of the ion source components is recommended.
-
Capillary Voltage: The capillary voltage is a critical parameter for efficient ion generation. Ensure it is optimized for negative ion mode. Inappropriate voltage can lead to unstable spray or electrical discharge.[6][7]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving specific issues you may encounter during your analysis.
Guide 1: Poor Signal Intensity in Negative Ion Mode
Low signal intensity is one of the most frequent challenges. This guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: Verify Compound and System Suitability
-
Analyte Stability: Confirm the stability of this compound in your sample solvent and mobile phase. Degradation can lead to a loss of the target analyte.
-
System Performance: Inject a known standard of a different acidic compound that typically performs well on your system to confirm the instrument is functioning correctly.
Step 2: Optimize Mobile Phase Composition
The mobile phase has a profound impact on ionization efficiency in ESI-MS.
-
Reduce Acid Concentration: If using an acidic modifier like formic or acetic acid for chromatographic purposes, reduce the concentration to the lowest level that still provides good peak shape (e.g., 0.01% or lower).[4]
-
Consider Alternative Modifiers: For dedicated negative mode analysis, consider using a basic mobile phase modifier like ammonium acetate or ammonium bicarbonate at low concentrations (e.g., 5-10 mM). This will promote the deprotonation of the carboxylic acid.
-
Increase Organic Content: Higher organic solvent content in the mobile phase at the point of elution can enhance desolvation efficiency and improve signal intensity.[3]
Step 3: Systematic Optimization of ESI Source Parameters
A systematic approach to optimizing source parameters is crucial. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for systematic ESI source parameter optimization.
Experimental Protocol for ESI Source Optimization:
-
Prepare a Standard Solution: Prepare a 1-10 µg/mL solution of this compound in your initial mobile phase.
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Optimize Capillary Voltage: In negative ion mode, start with a capillary voltage of around -3000 V and adjust it in increments of 200-500 V, monitoring the signal intensity of the [M-H]⁻ ion (m/z 195.07). Look for a voltage that provides a stable and intense signal without evidence of electrical discharge.
-
Optimize Gas Temperatures: Set the drying gas temperature to a starting point of around 300 °C and the sheath gas temperature (if applicable) to a similar value. Adjust in 25 °C increments to find the optimal desolvation without causing thermal degradation.
-
Optimize Gas Flow Rates: Adjust the nebulizing gas to ensure a fine, stable spray. Then, optimize the drying gas flow to maximize signal intensity. Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.
-
Optimize Fragmentor/Nozzle Voltage: This voltage influences the transmission of ions into the mass analyzer and can induce in-source fragmentation. Start with a low value and gradually increase it to maximize the signal of the precursor ion without significant fragmentation.
Guide 2: Troubleshooting Fragmentation Issues and Optimizing Collision Energy
Understanding and controlling fragmentation is key for structural confirmation and quantitative analysis using MS/MS.
Q4: What are the expected fragmentation patterns for this compound?
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[8][9]
-
Loss of Methoxy Group: The methoxy groups can be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).
-
Cleavage of the Acetic Acid Side Chain: The bond between the phenyl ring and the acetic acid side chain can cleave.
The following diagram illustrates the predicted fragmentation of the [M-H]⁻ ion.
Caption: Predicted fragmentation pathway of deprotonated this compound.
Step-by-Step Protocol for Optimizing Collision Energy (CE):
-
Select Precursor Ion: In your MS/MS method, select the deprotonated molecule [M-H]⁻ at m/z 195.07 as the precursor ion.
-
Perform a Product Ion Scan: Infuse a standard solution of your analyte and perform a product ion scan over a range of collision energies (e.g., 10-40 eV). This will show you which fragment ions are produced at different energy levels.
-
Identify Key Fragments: Based on the product ion scan, identify the most stable and abundant fragment ions. For this compound, look for fragments corresponding to the predicted losses (e.g., m/z 151, 180, 137).
-
Optimize CE for MRM Transitions: For quantitative analysis using Multiple Reaction Monitoring (MRM), create transitions for your most abundant fragments. For each transition, perform a CE optimization by ramping the collision energy and monitoring the signal of the product ion. The optimal CE will be the value that gives the highest intensity for that specific transition.
Table of Potential MRM Transitions and Starting CE:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Starting Collision Energy (eV) |
| 195.07 | 151.08 | CO₂ | 15-25 |
| 195.07 | 180.05 | •CH₃ | 20-30 |
| 195.07 | 137.06 | C₂H₂O₂ | 25-35 |
Guide 3: Addressing Common Chromatographic Issues
Poor chromatography can lead to inaccurate quantification and issues with mass spectral analysis.
Q5: I am observing peak tailing for this compound. What could be the cause?
A5: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the acidic analyte, causing tailing. Ensure you are using a high-quality, end-capped column.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. For acidic compounds, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape by keeping the analyte in its neutral form.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q6: My retention time is shifting between injections. What should I investigate?
A6: Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase regularly and ensure accurate composition.
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention times. Implement a column washing procedure or use a guard column.[5]
References
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Waters. (n.d.). Low signal in ESI negative ion mode - WKB64035. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). Bioanalysis Zone. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. (n.d.). Shimadzu. Retrieved from [Link]
- Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631.
- Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019).
-
Chromatography Online. (2023, May 13). LC Troubleshooting [Video]. YouTube. Retrieved from [Link]
- Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry, 397(3), 1247-1256.
-
NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethoxyphenylacetic acid. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631.
- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2013). Journal of the American Society for Mass Spectrometry, 24(11), 1736-1744.
-
NIST. (n.d.). 3,5-Dimethoxy-4-hydroxyphenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]
- Agilent Technologies. (n.d.). Quick-Reference Method Guide: Bioanalysis/Drugs of Abuse.
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). Rapid Communications in Mass Spectrometry, 20(12), 1841-1851.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tip # 117 Techniques To Enhance Negative Mode ESI in LC-MS. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,5-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the purification of 3,5-dimethoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this versatile synthetic intermediate.[1] Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Compound Profile: this compound
Before diving into purification, understanding the key properties of your target compound is critical. This knowledge informs every decision, from solvent selection to the choice of purification technique.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₂O₄ | Provides the elemental composition. |
| Molecular Weight | 196.20 g/mol | Useful for calculating molar equivalents and reaction yields. |
| Appearance | White to pale cream crystalline powder.[1][2] | A significant deviation (e.g., dark oil, brown solid) indicates substantial impurities. |
| Melting Point | 100-107 °C[1][2] | A broad or depressed melting point is a classic indicator of impurity. A sharp melting point within this range suggests high purity. |
| pKa (Predicted) | ~4.08[3] | This acidic nature is the cornerstone of the highly effective acid-base extraction technique. |
| Solubility | Soluble in methanol, chloroform (slightly), DMSO (slightly).[4] Insoluble in water under neutral pH. | Crucial for selecting appropriate solvents for recrystallization and chromatography. |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Acid-Base Extraction
Acid-base extraction is arguably the most powerful initial purification step for this compound, as it efficiently separates acidic compounds from neutral or basic impurities. The strategy hinges on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.
Q1: I performed an acid-base extraction, but after re-acidifying the aqueous layer, no solid precipitated out. Where did my product go?
A1: This is a frequent and frustrating issue, but it can be diagnosed systematically. The core of the problem is that your compound, this compound, has not been successfully recovered from the aqueous phase. Here are the most likely causes and the corresponding solutions:
-
Incomplete Acidification: The most common culprit is insufficient addition of acid. The carboxylate salt (R-COO⁻Na⁺) is water-soluble, and only the protonated carboxylic acid (R-COOH) will precipitate.
-
The Chemistry: To precipitate the acid, you must shift the equilibrium R-COO⁻ + H⁺ ⇌ R-COOH overwhelmingly to the right. This requires the pH of the solution to be significantly lower than the pKa of the acid (~4.08).
-
Troubleshooting Protocol:
-
Check the pH of your aqueous layer using pH paper or a pH meter. It should be strongly acidic (pH 1-2).
-
If the pH is neutral or basic, add your acid (e.g., 2M HCl) dropwise while vigorously stirring.[5] Continue adding until the solution is strongly acidic and no further precipitation is observed.
-
If the solution becomes warm during acidification, cool it in an ice bath to decrease the solubility of the product and maximize precipitation.[5]
-
-
-
Product is an Oil, Not a Solid: Sometimes, especially if minor impurities are present that cause melting point depression, the product may "oil out" instead of crystallizing.[6]
-
Troubleshooting Protocol:
-
If an oil forms, try scratching the inside of the flask with a glass rod at the oil-water interface. This can provide a nucleation site for crystallization.
-
If scratching fails, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (typically 3 portions).[5] The protonated, neutral acid will move back into the organic layer. You can then dry this organic solution (e.g., with anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to recover your product.[7]
-
-
-
Insufficient Initial Extraction: It's possible the initial extraction from the organic layer into the basic aqueous layer was inefficient.
-
The Chemistry: The efficiency of the extraction depends on thorough mixing to maximize the surface area between the two immiscible phases, allowing the acid-base reaction to occur.
-
Best Practices: When performing the extraction in a separatory funnel, ensure you shake vigorously and vent frequently to release any pressure buildup (especially when using bicarbonate, which generates CO₂).[8] Allowing sufficient time for the layers to fully separate is also critical.
-
Caption: Workflow for purifying this compound via acid-base extraction.
Part 2: Recrystallization
Recrystallization is a classic and highly effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[9] A successful recrystallization yields a product of significantly higher purity.
Q2: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?
A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[6] This is common when the compound is highly impure, as impurities depress the melting point.
-
The Causality: The goal is to dissolve the compound in the minimum amount of boiling solvent. If the boiling point of your chosen solvent is higher than the melting point of your impure compound (~100-107°C for the pure compound), it will melt first, forming an oil.
-
Troubleshooting Protocol:
-
Re-dissolve the Oil: Return the flask to the heat source. Add a small amount of additional hot solvent until the oil completely dissolves, creating a clear, homogeneous solution.[10]
-
Slow Down Cooling: Rapid cooling is a primary cause of poor crystal formation and oiling.[10] Once the solution is clear and hot, remove it from the heat, cover it with a watch glass, and allow it to cool to room temperature slowly and undisturbed. Insulating the flask (e.g., by placing it on a cork ring) can help.[6] Do not place it directly into an ice bath.
-
Solvent System Re-evaluation: If the problem persists, your solvent choice may be suboptimal. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. A mixed-solvent system (one solvent in which the compound is soluble, and one in which it is not) can be effective. Common pairs include ethanol/water, ethyl acetate/hexanes, or acetone/water.[11]
-
Q3: My recrystallization yielded very little product. What caused this low recovery?
A3: A low recovery rate points to one of several potential issues in your procedure.
-
Using Too Much Solvent: This is the most frequent error. Dissolving your compound in a large excess of hot solvent means that a significant amount will remain dissolved even after the solution cools, and will be lost in the mother liquor.
-
The Fix: Always use the minimum amount of boiling solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.
-
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper.
-
The Fix: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution.[10]
-
-
Incomplete Crystallization: Cooling may not have been sufficient to maximize crystal formation.
-
The Fix: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield of crystals before filtration.
-
| Solvent System | Type | Rationale & Comments |
| Water | Single | The compound is a polar molecule but generally has low water solubility. Can be effective if the crude material is hot-water soluble. A good choice for its safety and low cost. |
| Toluene | Single | An aromatic solvent that may provide good solubility at high temperatures and lower solubility at room temperature. |
| Ethyl Acetate / Hexanes | Mixed | A very common and effective pair. Dissolve the crude solid in a minimum of hot ethyl acetate (the "good" solvent), then add hot hexanes (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of ethyl acetate to clarify, then allow to cool slowly. |
| Ethanol / Water | Mixed | Similar to the EtOAc/Hexanes system. Ethanol is the "good" solvent, and water is the "poor" solvent (antisolvent). |
Part 3: Column Chromatography
Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[12] For this compound, it is typically used after an initial acid-base extraction to remove closely related, non-basic impurities.
Q4: I'm running a silica gel column, but my compound is not moving off the baseline (Rf = 0). What should I do?
A4: An Rf (retention factor) of zero on a TLC plate, or a compound sticking to the top of a column, indicates that the eluent (mobile phase) is not polar enough to displace the compound from the polar stationary phase (silica gel).
-
The Chemistry: Silica gel is acidic and very polar. Carboxylic acids, like your compound, can interact very strongly with it via hydrogen bonding. To move the compound, you need a more polar solvent system to compete for the binding sites on the silica.[12]
-
Troubleshooting Protocol:
-
Increase Eluent Polarity: The solution is to increase the polarity of your mobile phase. If you are using a hexanes/ethyl acetate mixture, systematically increase the percentage of ethyl acetate (the more polar component). For example, move from 9:1 Hex:EtOAc to 7:3, 1:1, and so on, checking the Rf by TLC each time.
-
Add Acetic Acid: For strongly binding carboxylic acids, adding a small amount of a modifier to the eluent is highly effective. Add ~1% acetic acid to your mobile phase (e.g., 1 mL of acetic acid per 99 mL of your chosen solvent system).
-
The Causality: The added acetic acid protonates the silica surface and keeps your compound in its protonated state, reducing the strong ionic interactions and allowing it to elute properly. An ideal Rf for column separation is typically in the range of 0.2-0.4.[13]
-
Q5: My column separation is poor, and the fractions are all mixed. How can I improve the resolution?
A5: Poor resolution means the separation between your desired compound and impurities is insufficient.
-
Troubleshooting Protocol:
-
Optimize Solvent System: The eluent is too polar. Your compound and the impurities are moving too quickly and eluting together. Decrease the polarity of the mobile phase to increase the interaction with the silica gel, allowing for better separation. Aim for a larger difference in the Rf values (ΔRf) between your compound and the impurities on the TLC plate.[13]
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which lead to poor separation.[12] A well-packed column is critical for good resolution.
-
Sample Loading: Load the sample onto the column in the smallest possible volume of solvent.[13] A dilute, large-volume sample will start as a wide band, leading to broad, overlapping fractions. If your compound is not very soluble in the eluent, you can pre-adsorb it onto a small amount of silica gel (dry loading) before adding it to the column.[13][14]
-
Caption: General workflow for purification by silica gel column chromatography.
References
- Chem-Impex. (n.d.). This compound.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%.
- Sigma-Aldrich. (n.d.). (3,5-Dimethoxyphenyl)acetic acid 98%.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- BenchChem. (2025). Technical Support Center: Purification of Chlorinated Organic Compounds.
- PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- ChemicalBook. (n.d.). This compound CAS#: 4670-10-4.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- LibreTexts Chemistry. (n.d.). Acid base extraction flow chart.
- University of Massachusetts Boston. (n.d.). Liquid/liquid Extraction.
- Allen. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- University of Alberta. (n.d.). Column chromatography. Retrieved from University of Alberta Department of Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis - Supplementary Information.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3.
- Allen. (n.d.). Purification of Organic Compounds.
- University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Department of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0002072).
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry.
- SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR spectrum.
- Wiley Science Solutions. (n.d.). (3,5-dimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR].
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- SiliCycle. (n.d.). Quick Overview of Column Chromatography.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Organic Syntheses. (n.d.). homoveratric acid.
- Biosynth. (n.d.). 3,4-Dimethoxyphenylacetic acid.
- ResearchGate. (2025). 3,4-Dimethoxyphenylacetic acid | Request PDF.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound CAS#: 4670-10-4 [m.chemicalbook.com]
- 4. (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. silicycle.com [silicycle.com]
- 14. Chromatography [chem.rochester.edu]
Handling and storage of 3,5-Dimethoxyphenylacetic acid to prevent degradation
Welcome to the technical support resource for 3,5-Dimethoxyphenylacetic Acid (3,5-DMPAA). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a substituted phenylacetic acid with an electron-rich aromatic ring, 3,5-DMPAA requires specific handling and storage considerations to prevent degradation, which can compromise experimental outcomes and lead to impurities in synthetic pathways. This document provides in-depth, field-proven insights and protocols to maintain the quality of your material.
Quick Reference: Recommended Storage Conditions
For ease of access, the primary storage recommendations are summarized below. The subsequent sections will elaborate on the scientific rationale behind these conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated)[1] | Minimizes rates of potential oxidative and decarboxylative degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich dimethoxybenzene ring. |
| Light | Protect from Light (Amber Vial) | Mitigates risk of photo-oxidative degradation. |
| Moisture | Tightly Sealed, Dry Container | Prevents hydrolysis and potential moisture-mediated degradation. |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of this compound.
Q1: My solid 3,5-DMPAA has developed a brownish or yellowish tint over time. What causes this, and is the material still usable?
A1: A color change from the typical pale cream or white crystalline solid to a yellow or brown powder is a common indicator of degradation.[2][3] The most probable cause is the oxidation of the electron-rich 3,5-dimethoxybenzene ring system. The methoxy groups are strong electron-donating groups, making the aromatic ring susceptible to oxidation, which can lead to the formation of quinone-like species or other colored impurities.[4][5][6][7]
-
Causality: This process is often accelerated by exposure to oxygen (air), light, and elevated temperatures.
-
Usability: The usability of the material depends on the purity requirements of your experiment. For sensitive applications, such as in multi-step pharmaceutical synthesis, the presence of these impurities could lead to side reactions and complicate purification. It is highly recommended to assess the purity of the discolored material by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use. If significant degradation is detected, purification by recrystallization may be possible, or disposal of the batch may be necessary.
Q2: I need to store 3,5-DMPAA in solution for a few days. What is the best solvent and what are the storage conditions?
A2: For short-term storage in solution, the choice of solvent is critical. Protic solvents are generally not recommended for long-term storage due to the potential for esterification or other reactions, especially if acidic or basic catalysts are present.
-
Recommended Solvents: High-purity, anhydrous aprotic solvents such as acetonitrile or DMSO are preferable for preparing stock solutions.
-
Storage Protocol:
-
Dissolve the compound in the chosen anhydrous aprotic solvent. Sonication can be used to aid dissolution.
-
Aliquot the solution into single-use amber glass vials to minimize exposure to light and prevent contamination from repeated withdrawals.
-
For short-term use (a few days to a week), store the aliquots at -20°C. For longer-term storage, -80°C is recommended.[8]
-
-
Trustworthiness: This protocol minimizes freeze-thaw cycles, light exposure, and potential for solvent-mediated degradation, ensuring the integrity of your stock solution for subsequent experiments.
Q3: Is it necessary to store solid 3,5-DMPAA under an inert atmosphere?
A3: Yes, for long-term storage, an inert atmosphere is strongly recommended. The dimethoxybenzene moiety is susceptible to oxidation, a process that requires an oxidizing agent, most commonly atmospheric oxygen.[9] Storing the solid under an inert gas like argon or nitrogen displaces oxygen and significantly slows down this degradation pathway.[10] This is a crucial step in preventing the gradual loss of purity and formation of colored impurities during storage. For short-term storage where the material will be consumed quickly, storage in a tightly sealed container in a desiccator may be sufficient, but inerting is best practice.
Troubleshooting Guide: Common Degradation Issues
This section provides a structured approach to identifying and resolving issues related to the degradation of this compound.
Issue 1: Inconsistent or Poor Yields in Subsequent Reactions
-
Symptom: Reactions using 3,5-DMPAA as a starting material result in lower than expected yields, or the formation of unexpected byproducts.
-
Potential Cause: Degradation of the 3,5-DMPAA starting material. The actual concentration of the active compound is lower than weighed, or impurities are interfering with the reaction.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, verify the purity of your 3,5-DMPAA using a suitable analytical technique (e.g., qNMR with an internal standard, or HPLC with a calibration curve). Compare this to the certificate of analysis of a new, properly stored batch.
-
Identify Degradants: If impurities are detected, use LC-MS to identify their molecular weights. Common degradation products could include the corresponding benzaldehyde (from oxidative decarboxylation) or hydroxylated species.
-
Review Storage: Audit your storage conditions against the recommendations. Was the container tightly sealed? Was it protected from light? Was it stored at the correct temperature?
-
Solution: If degradation is confirmed, either purify the existing material (e.g., by recrystallization) or use a fresh, high-purity batch. Implement the recommended storage protocols for all new materials.
-
Issue 2: Material Appears Clumpy or Sticky
-
Symptom: The crystalline powder has become clumpy, sticky, or appears wet.
-
Potential Cause: Absorption of moisture from the atmosphere. This can occur if the container is not properly sealed or if it is opened while still cold, leading to condensation.
-
Troubleshooting Steps:
-
Drying: Dry the material under vacuum at a mild temperature (e.g., 30-40°C) to remove absorbed water. Be cautious, as excessive heat can accelerate other degradation pathways.
-
Purity Check: After drying, re-assess the purity. While water is removed, its presence may have initiated some degree of hydrolysis or other degradation.
-
Handling Protocol: Always allow the container to warm to ambient temperature before opening to prevent condensation.[8] Use a desiccator for short-term storage between uses if an inert atmosphere is not being used.
-
Container Integrity: Ensure the container cap provides a high-integrity seal. If in doubt, transfer the material to a new, dry vial with a secure cap.
-
Visualization of Degradation Pathways and Prevention
The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound and the corresponding preventative measures.
Caption: Key factors leading to degradation of 3,5-DMPAA and corresponding preventative measures.
Experimental Protocol: Self-Validation of 3,5-DMPAA Stability
While specific public stability data for 3,5-DMPAA is limited, you can assess the stability of your batch under your specific laboratory conditions by following a forced degradation or accelerated stability protocol. This approach is adapted from the principles outlined in the ICH Q1B guidelines for photostability testing.[5][7][11][12][13]
Objective: To determine the stability of a batch of 3,5-DMPAA under conditions of elevated temperature and light exposure.
Materials:
-
This compound (test batch)
-
High-purity solvent (e.g., Acetonitrile)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Temperature-controlled oven
-
Photostability chamber or a light source capable of providing a controlled output.
-
Amber and clear glass vials
Methodology:
-
Initial Analysis (T=0):
-
Prepare a stock solution of 3,5-DMPAA in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Immediately analyze this solution by a validated stability-indicating HPLC method to determine the initial purity (as 100% or by peak area percentage). This is your baseline (T=0) reading.
-
-
Sample Preparation for Stress Testing:
-
Weigh equal amounts (e.g., 10-20 mg) of solid 3,5-DMPAA into several amber and clear vials.
-
Thermal Stress (Dark Control): Place a set of amber vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 60°C).
-
Photostability (with Thermal Control): Place a set of clear vials in a photostability chamber. A parallel set in amber vials should be included in the same chamber to act as dark controls for the light-exposed samples. The temperature should be monitored and controlled.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, and 14 days), remove one vial from each stress condition.
-
Allow the vial to cool to room temperature.
-
Accurately prepare a solution of the stressed solid in acetonitrile to the same concentration as the T=0 sample.
-
Analyze the solution by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of 3,5-DMPAA remaining relative to the T=0 sample.
-
Observe the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of 3,5-DMPAA remaining versus time for each condition. This will provide a degradation profile and help establish a reliable shelf-life under your laboratory's conditions.
-
This self-validating system provides empirical data on your material's stability, offering the highest level of confidence in your experimental results.
References
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]
-
American Chemical Society. Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. Retrieved from [Link]
-
Arizona State University. (2020, January 15). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Taylor & Francis Online. (2022, July 23). Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]
-
RSC Publishing. Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Retrieved from [Link]
-
J-STAGE. Oxidative Decarboxylation of Phenylacetic Acid. Retrieved from [Link]
-
Taylor & Francis Online. Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Taylor & Francis. Electronic effects in the oxidation of 1,4-Dimethoxybenzene derivatives with ceric ammonium nitrate. Retrieved from [Link]
-
Stanford School of Earth, Energy & Environmental Sciences. (2018, February 12). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]
-
Organic Syntheses. phenylacetic acid. Retrieved from [Link]
-
aecenar. Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
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Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]
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ScienceDirect. (2022, October 27). Leaching of phthalate acid esters from plastic mulch films and their degradation in response to UV irradiation and contrasting s. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
YouTube. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (2014, November 7). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. Retrieved from [Link]
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Fisher Scientific. This compound 98.0+%, TCI America™. Retrieved from [Link]
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Angene. [Chemical Knowledge]:Specification for storage and transport of carboxylic acids. Retrieved from [Link]
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ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from [Link]
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Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
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University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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U.S. Department of Transportation. Chemical Compatibility Chart. Retrieved from [Link]
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DWK Life Sciences. Chemical Compatibility Calculator. Retrieved from [Link]
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- 13. youtube.com [youtube.com]
Technical Support Center: Resolving Co-elution in the HPLC Analysis of 3,5-Dimethoxyphenylacetic Acid
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving baseline resolution is critical for accurate quantification and data integrity. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,5-Dimethoxyphenylacetic acid.
Section 1: Foundational FAQs
This section addresses the fundamental properties of the analyte and the initial steps in diagnosing a separation issue.
Q1: What are the key physicochemical properties of this compound relevant to my HPLC analysis?
A1: Understanding the analyte's properties is the foundation of effective method development. This compound is a weakly acidic and moderately hydrophobic molecule. Its behavior in reversed-phase HPLC is primarily governed by its acidity (pKa) and its interaction with the non-polar stationary phase.
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₁₀H₁₂O₄[1] | Affects molecular weight and potential for mass spectrometry detection. |
| Molecular Weight | 196.20 g/mol | |
| Predicted pKa | ~4.08[1] | Crucial Parameter. The mobile phase pH relative to the pKa determines the analyte's ionization state. For consistent retention and good peak shape, the mobile phase pH should be controlled with a buffer.[2] |
| Melting Point | 102-103 °C | Indicates the compound is a solid at room temperature. |
| Structure | (CH₃O)₂C₆H₃CH₂CO₂H | The carboxylic acid group is ionizable. The phenyl ring and methoxy groups contribute to its hydrophobicity and offer potential for π-π interactions with specific stationary phases. |
Q2: Why is co-elution a common problem when analyzing this compound?
A2: Co-elution often occurs when the sample contains compounds with very similar physicochemical properties to the main analyte.[3] For this compound, likely co-eluting species include:
-
Structural Isomers: Compounds like 3,4-Dimethoxyphenylacetic acid (Homoveratric acid)[4] or 2,4-Dimethoxyphenylacetic acid[1] have the same molecular weight and similar polarity, making them notoriously difficult to separate on standard C18 columns.
-
Synthesis-Related Impurities: Starting materials or by-products from the synthesis route, such as 3,5-Dimethoxybenzaldehyde,[1] can be present in the sample and may have similar retention times.
-
Matrix Components: In complex samples, such as in drug formulations or biological extracts, endogenous materials can interfere with the analyte peak.
Q3: How can I definitively confirm that my single peak is actually two or more co-eluting compounds?
A3: Visual inspection of a peak for shoulders or excessive tailing is a primary indicator, but it may not reveal perfect co-elution.[3] More advanced techniques are required for confirmation:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector acquires UV-Vis spectra across the entire peak. If the peak is pure, all spectra should be identical.[5] Software can compare these spectra and flag the peak as "impure" if significant differences are detected, which strongly indicates co-elution.[3]
-
Mass Spectrometry (MS) Analysis: An LC-MS system is the most powerful tool for this purpose. By monitoring the mass-to-charge ratio (m/z) across the chromatographic peak, you can determine if more than one compound is present. If the mass spectrum changes from the upslope to the downslope of the peak, co-elution is confirmed.[3]
Section 2: The Systematic Troubleshooting Workflow
Resolving co-elution requires a logical, step-by-step approach. Randomly changing parameters is inefficient. The goal is to manipulate the three key factors of the resolution equation: retention factor (k) , selectivity (α) , and efficiency (N) .[5] The following workflow provides a structured path to resolving your separation challenge.
Q4: My this compound peak is broad, tailing, or split. What is the first thing I should check?
A4: The first and most critical parameter to verify is the pH of your mobile phase . Because this compound is an acid with a pKa of ~4.08, its ionization state is highly sensitive to the mobile phase pH.[1]
-
The Problem: If your mobile phase pH is close to the analyte's pKa (roughly pH 3 to 5), the compound will exist as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. This equilibrium on the column leads to poor peak shapes like splitting or severe tailing.[2] An unbuffered mobile phase can also drift in pH, causing retention time instability.
-
The Solution: You must control the mobile phase pH with a suitable buffer. For robust results with an acidic analyte, the golden rule is to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa .[2]
-
To increase retention (recommended starting point): Use a pH of ~2.5-3.0. At this pH, the carboxylic acid is fully protonated (neutral), making it more hydrophobic and thus more retained on a reversed-phase column.[6][7]
-
To decrease retention: Use a pH of ~6.0 or higher. The analyte will be fully ionized (negatively charged), making it more polar and less retained.
-
See Protocol 1 for a step-by-step guide to implementing and optimizing a buffered mobile phase.
Q5: I have confirmed co-elution with a buffered mobile phase. How should I approach method optimization?
A5: Once pH is properly controlled, you can proceed with a systematic optimization of other parameters to improve selectivity (α), the factor that governs the spacing between peaks.
-
Adjust Mobile Phase Strength (% Organic Solvent): First, ensure your retention factor (k) is in an optimal range (ideally between 2 and 10).[3] If your peak elutes very early (k < 1), resolution will be poor. Decrease the percentage of organic solvent (e.g., from 60% to 50% acetonitrile) to increase retention and allow more time for the separation to occur.[8] If using a gradient, try making the gradient slope shallower in the region where the peaks elute.[9]
-
Change Organic Modifier (Alter Selectivity): If adjusting the mobile phase strength does not resolve the peaks, the next step is to change the organic modifier. The two most common choices in reversed-phase HPLC, acetonitrile and methanol, interact differently with analytes and the stationary phase. Switching from one to the other can significantly alter selectivity (α) and may even reverse the elution order of closely eluting peaks.[9][10] See Protocol 2 .
-
Change Stationary Phase (Alter Selectivity): If mobile phase modifications are unsuccessful, it indicates a fundamental lack of selectivity (α ≈ 1.0) for the analyte pair on your current column.[3] The most powerful solution is to change the stationary phase to one that offers a different separation mechanism.[11] See Protocol 3 .
Section 3: Detailed Experimental Protocols
Protocol 1: Mobile Phase pH & Buffer Optimization
This protocol details how to select and prepare a buffered mobile phase to ensure the analyte is in a single, stable ionic state.
Objective: To improve peak shape and retention reproducibility by controlling the mobile phase pH.
Methodology:
-
Buffer Selection: Choose a buffer system whose pKa is within +/- 1 pH unit of your target mobile phase pH.[7]
-
For a target pH of 2.8 , a formate buffer (pKa ~3.75) is an excellent choice.
-
For a target pH of 4.8 , an acetate buffer (pKa ~4.76) is suitable.
-
-
Aqueous Buffer Preparation (Example: 20 mM Potassium Phosphate at pH 2.8):
-
Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).
-
While stirring, slowly add phosphoric acid dropwise to titrate the solution to a final pH of 2.8. Use a calibrated pH meter for accuracy.
-
Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic solvent. [7]
-
-
Mobile Phase Preparation:
-
Filter the prepared aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Prepare your final mobile phase by mixing the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 50:50 v/v Acetonitrile:Buffer).
-
Degas the final mobile phase using sonication or vacuum filtration before use.[12]
-
-
Testing and Evaluation:
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject your sample and compare the chromatogram to the one obtained with the unbuffered mobile phase. Observe changes in retention time, peak shape, and resolution.
-
| pH of Mobile Phase | Expected Analyte State | Expected Retention on C18 | Expected Peak Shape |
| pH 2.8 (Buffered) | Non-ionized (Neutral) | Longer[6] | Sharp, Symmetrical |
| pH ~4.1 (Unbuffered) | Mixed Ionized/Non-ionized | Unstable | Broad, Tailing, or Split[2] |
| pH 6.8 (Buffered) | Ionized (Anionic) | Shorter[6] | Sharp, Symmetrical |
Protocol 2: Modifying Mobile Phase Selectivity (α) by Changing Organic Modifier
Objective: To alter the separation selectivity by switching between acetonitrile and methanol.
Methodology:
-
Establish a Baseline: Use your optimized buffered method with acetonitrile as the organic modifier to establish a baseline chromatogram. Note the retention times and resolution of the target peaks.
-
Substitute the Organic Modifier: Replace the acetonitrile in your mobile phase with methanol. A common starting point is to use a slightly higher percentage of methanol to achieve a similar retention time, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.[8]
-
Rule of Thumb: If your mobile phase was 50% acetonitrile, start with a mobile phase of around 55-60% methanol.
-
-
Equilibrate and Analyze: Thoroughly flush your HPLC system and column with the new methanol-based mobile phase before analysis.
-
Note: Ensure your buffer is soluble in the higher methanol concentration to avoid precipitation.[2]
-
-
Compare Results: Compare the chromatogram from the methanol method to the acetonitrile method. Look for changes in peak spacing and elution order. The different solvent-analyte interactions may be sufficient to resolve the co-eluting peaks.
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger | Weaker |
| Viscosity | Lower (Lower backpressure) | Higher (Higher backpressure) |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Different dipole moment and hydrogen bonding capability compared to methanol, leading to different selectivity.[10] | Can act as a hydrogen bond donor, offering unique interactions.[10] |
Protocol 3: Changing Stationary Phase Selectivity (α)
Objective: To introduce different separation mechanisms by using a column with a different chemistry than the standard C18.
Methodology:
-
Identify the Co-elution Challenge: Confirm that mobile phase optimization (Protocols 1 and 2) does not provide adequate resolution. This strongly suggests the need for an alternative stationary phase.[11]
-
Select an Alternative Column: Choose a column that offers a different interaction mechanism.
-
Phenyl-Hexyl Phase: Provides hydrophobic interactions similar to C18 but also offers π-π interactions with the aromatic ring of this compound. This is often an excellent choice for separating aromatic isomers.
-
Biphenyl Phase: Offers enhanced π-π interactions and a different spatial arrangement compared to phenyl phases, which can provide unique selectivity for aromatic compounds.[3]
-
Embedded Polar Group (EPG) Phase: These columns (e.g., "Aqua" or "AQ" type) have a polar group embedded in the alkyl chain. They offer alternative selectivity and are more stable in highly aqueous mobile phases.
-
-
Method Transfer and Optimization:
-
Start with the optimized mobile phase conditions from your C18 column.
-
Perform scouting runs to determine the retention behavior on the new column.
-
Fine-tune the mobile phase composition (%B) and/or gradient slope to re-optimize the separation on the new stationary phase.
-
Section 4: Advanced & Specific Issues
Q6: I suspect the co-eluting peak is an isomer, like 3,4-Dimethoxyphenylacetic acid. What is the best strategy?
A6: Separating isomers is a classic selectivity challenge. While a standard C18 column may struggle, a column that can exploit subtle structural differences is ideal. The best strategy is to move directly to Protocol 3 and select a Phenyl-Hexyl or Biphenyl stationary phase . The different positions of the methoxy groups on the aromatic ring will alter the way the isomers engage in π-π stacking with the stationary phase, often providing the necessary selectivity for baseline resolution.
Q7: My baseline is noisy or drifting after I started using a buffer. What could be the cause?
A7: Baseline issues after introducing a buffer are common and usually stem from one of the following:
-
Buffer Precipitation: The most likely cause. Many buffers (especially phosphate) are less soluble in high concentrations of organic solvent.[13] If your gradient runs to a high percentage of acetonitrile or methanol, the buffer can precipitate in the system, causing pressure spikes and baseline noise.
-
Solution: Use a lower buffer concentration (10-20 mM is often sufficient) or switch to a more organic-soluble buffer like ammonium formate or acetate, especially if using LC-MS.[8]
-
-
Contamination: The buffer salts themselves or the water used to prepare them may be contaminated.[14]
-
Solution: Use high-purity salts and fresh HPLC-grade water. Filter your buffer before use.
-
-
High UV Absorbance of Additives: Some pH modifiers, like trifluoroacetic acid (TFA), have a strong UV absorbance below 220 nm. If your detection wavelength is low, this can cause a drifting baseline, particularly during a gradient.[2]
-
Solution: Use an additive with a lower UV cutoff, like formic acid, or choose a detection wavelength where the mobile phase is transparent.
-
References
- SIELC Technologies. (n.d.). Acid Effect on Retention of Acidic Analytes.
- Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- ChemicalBook. (n.d.). This compound CAS#: 4670-10-4.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- Crawford Scientific. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Benchchem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
- ECHEMI. (n.d.). 4670-10-4, (3,5-Dimethoxyphenyl)acetic acid Formula.
- Sigma-Aldrich. (n.d.). (3,5-Dimethoxyphenyl)acetic acid 98% 4670-10-4.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- Waters. (n.d.). HPLC Troubleshooting.
- International Journal of Novel Research and Development. (2024, August 8). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures.
- ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3.
- MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
- Research Journal of Pharmacy and Technology. (n.d.). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
Sources
- 1. This compound CAS#: 4670-10-4 [m.chemicalbook.com]
- 2. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mastelf.com [mastelf.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 3,5-Dimethoxyphenylacetic Acid
Welcome to the technical support center for the robust LC-MS/MS analysis of 3,5-Dimethoxyphenylacetic acid (3,5-DMPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with matrix effects in complex biological samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own methods effectively.
Matrix effects are a significant challenge in LC-MS analysis, arising when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[1][4] This guide will provide a structured approach to identifying, understanding, and mitigating these effects for 3,5-DMPAA.
Understanding the Analyte: this compound (3,5-DMPAA)
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our target analyte, as these dictate its behavior during sample preparation and chromatography.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₀H₁₂O₄[5] | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 196.20 g/mol [6][7] | Used for calculating concentrations and setting MS parameters. |
| pKa | ~4.08 (Predicted)[8] | As a carboxylic acid, it will be ionized (deprotonated) at pH > 4.08 and neutral (protonated) at pH < 4.08. This is critical for optimizing SPE and LLE. |
| XLogP3 | 1.3[6] | Indicates moderate lipophilicity, suggesting that reversed-phase chromatography and liquid-liquid extraction are viable options. |
| Appearance | White to cream crystalline powder[5][9] | Important for handling and preparation of standards. |
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you diagnose and resolve specific problems you may encounter during your analysis of 3,5-DMPAA.
Issue 1: Low Signal Intensity and Poor Sensitivity
Symptom: The peak for 3,5-DMPAA is very small or undetectable, even at concentrations where a response is expected.
Probable Cause: Significant ion suppression is the most likely culprit. This occurs when co-eluting matrix components, particularly phospholipids from plasma or serum samples, compete with the analyte for ionization in the MS source.[1][10]
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying ion suppression.
Step-by-Step Solutions:
-
Optimize Sample Preparation: This is the most effective way to combat matrix effects.[1][11] The goal is to remove interfering substances before injection.
-
Protein Precipitation (PPT): A quick but often "dirtier" method. While it removes proteins, it may not effectively remove phospholipids. A recent study on a similar compound, 4-bromo-2,5-dimethoxyphenylacetic acid, in human plasma utilized protein precipitation with acetonitrile.[10]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Given 3,5-DMPAA's acidic nature (pKa ~4.08), an LLE protocol should involve acidifying the sample to a pH of ~2 to neutralize the carboxylic acid group, making it more soluble in an organic solvent like ethyl acetate or methyl tert-butyl ether.[11][12]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be highly selective.[1] A polymeric reversed-phase SPE sorbent is a good choice for acidic analytes like 3,5-DMPAA. The sample should be loaded under acidic conditions (pH < 4) to ensure the analyte is retained in its neutral form.
-
-
Modify Chromatographic Conditions: The aim is to achieve chromatographic separation between 3,5-DMPAA and the co-eluting interferences.[1][13]
-
Adjust Gradient: A shallower gradient can improve resolution.
-
Change Stationary Phase: A phenyl-hexyl column can offer different selectivity for aromatic compounds like 3,5-DMPAA compared to a standard C18 column.[1]
-
Mobile Phase Additives: Using 0.1% formic acid in the mobile phase is common for the analysis of acidic compounds as it helps to ensure consistent protonation and good peak shape.[10][11]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated form of 3,5-DMPAA would be the ideal internal standard. It will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate correction of the signal.[1][13]
Issue 2: Inconsistent Results and Poor Reproducibility
Symptom: The peak area or calculated concentration of 3,5-DMPAA varies significantly between replicate injections of the same sample or across a batch of samples.
Probable Cause: Variable matrix effects across different sample lots or inconsistent sample preparation. Phospholipids are a known cause of irreproducible results due to their build-up and erratic elution from the LC column.[10]
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Different Lots: The FDA recommends testing for matrix effects in at least six different sources of the biological matrix. If you observe significant variability, a more rigorous sample cleanup method is necessary.
-
Implement a Robust Sample Preparation Protocol:
-
Comparison of Sample Preparation Techniques:
-
| Technique | Pros | Cons | Best for 3,5-DMPAA when... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High risk of matrix effects, less effective at removing phospholipids.[11] | High-throughput screening is needed and some variability can be tolerated. |
| Liquid-Liquid Extraction (LLE) | Good for moderately lipophilic compounds, cleaner than PPT.[12] | Can be labor-intensive, requires solvent evaporation/reconstitution. | A balance between cleanliness and throughput is required. |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, reduces ion suppression.[10] | More expensive, requires method development. | Maximum reproducibility and sensitivity are critical. |
-
Ensure Complete Removal of Phospholipids: If using PPT or LLE, consider a phospholipid removal plate or cartridge as an additional cleanup step.[10][12]
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for 3,5-DMPAA?
A1: Given the presence of a carboxylic acid group, 3,5-DMPAA is best analyzed in negative ion mode electrospray ionization (ESI-) . In this mode, the molecule will readily lose a proton to form the [M-H]⁻ ion. The predicted m/z for the [M-H]⁻ ion of 3,5-DMPAA (C₁₀H₁₂O₄) would be approximately 195.06.
Q2: What are the expected fragmentation patterns for 3,5-DMPAA in MS/MS?
A2: For carboxylic acids, a common fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion. Therefore, a likely and specific transition for Multiple Reaction Monitoring (MRM) would be 195.06 → 151.07 . Further fragmentation of the dimethoxybenzyl portion of the molecule is also possible.
Q3: How do I prepare my calibration standards to account for matrix effects?
A3: The most accurate method is to prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1] This is known as a matrix-matched calibration curve and helps to normalize for consistent matrix effects. The FDA guidance for bioanalytical method validation provides detailed recommendations on this topic.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[13] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples.[13] This strategy is only feasible if your assay has a very high sensitivity.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3,5-DMPAA from Plasma
This protocol is based on general principles for extracting acidic drugs from biological fluids.[11][12]
Workflow Diagram:
Caption: LLE workflow for 3,5-DMPAA from plasma.
Step-by-Step Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 20 µL of 1M HCl to acidify the sample. Vortex briefly.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 3,5-DMPAA from Plasma
This protocol uses a polymeric reversed-phase sorbent, which is effective for retaining and eluting acidic compounds.
Workflow Diagram:
Caption: SPE workflow for 3,5-DMPAA from plasma.
Step-by-Step Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 1% formic acid in water. Vortex to mix.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Elute: Elute the 3,5-DMPAA with 1 mL of 90% methanol in water into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
References
-
Luethi, D., et al. (2025). Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. Drug Metabolism and Disposition. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Liao, C., et al. (2015). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. Molecules. Available at: [Link]
-
Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available at: [Link]
-
Mameli, S., et al. (2012). Assessment of phenolic compounds in biological samples. From Animal Testing to Clinical Experience. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Available at: [Link]
-
Vaidya, V. V., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Nagy, K., et al. (2011). First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]
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MDPI. (2019). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. MDPI. Available at: [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Available at: [Link]
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). Troubleshooting ion suppression in LC–MS analysis. Available at: [Link]
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Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
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AMS Biotechnology. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
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Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]
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Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]
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YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Available at: [Link]
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Doležal, J. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
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Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins. Available at: [Link]
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Souverain, S., et al. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Chromatography B. Available at: [Link]
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Mondal, T., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link]
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Wikipedia. (n.d.). Solid-phase extraction. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Available at: [Link]
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Khosh-Khui, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Available at: [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]
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Clifford, M. N., et al. (1999). Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives. Journal of Mass Spectrometry. Available at: [Link]
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Shiu, H.-L., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. Available at: [Link]
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García, A., et al. (2020). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Journal of Cleaner Production. Available at: [Link]
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Łucejko, J. J., et al. (2020). A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Molecules. Available at: [Link]
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Technical Support Center: Troubleshooting Low Signal Intensity of Deuterated 3,5-Dimethoxyphenylacetic Acid Standard
Welcome to the technical support guide for troubleshooting low signal intensity issues with the deuterated 3,5-Dimethoxyphenylacetic acid (DMPA) internal standard. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during LC-MS/MS analysis. The guidance provided herein is based on established scientific principles and extensive field experience to ensure the integrity and accuracy of your analytical data.
Troubleshooting Guide
Low signal intensity of a deuterated internal standard can compromise the reliability of quantitative bioanalysis. This guide provides a systematic approach to identifying and addressing the root cause of this issue.
Initial Assessment: A Logic-Based Workflow
Before delving into specific experimental modifications, it is crucial to follow a logical troubleshooting workflow. The diagram below outlines the key decision points and investigative pathways to efficiently pinpoint the source of the problem.
Caption: Troubleshooting workflow for low signal intensity.
Question & Answer Troubleshooting Guide
Q1: My deuterated 3,5-DMPA signal is significantly lower than expected. Where should I start?
A1: Begin by systematically verifying the fundamentals of your experimental setup.
-
Standard Preparation and Integrity:
-
Concentration Verification: Double-check all calculations and dilutions for the preparation of your working standard solution. A simple dilution error is a common culprit.
-
Solvent Compatibility: Ensure the deuterated standard is fully dissolved in the storage and injection solvent. For this compound, which is a carboxylic acid, the pH of the solvent can impact its solubility and stability.
-
Storage Conditions: Confirm that the standard has been stored according to the manufacturer's recommendations to prevent degradation. For many deuterated compounds, storage at low temperatures under an inert gas is recommended to prevent hydrogen-deuterium exchange.[1]
-
-
LC-MS System Performance:
-
System Suitability: Before analyzing your samples, inject a "neat" (pure solvent) solution of the deuterated standard to confirm the instrument is performing as expected. This will help you differentiate between a compound-specific issue and a general system problem.
-
Analyte Signal: Compare the signal of the non-deuterated 3,5-DMPA with its deuterated counterpart in a clean solution. While not identical, their responses should be within a reasonable range.
-
Q2: I've confirmed my standard preparation is correct, but the signal is still low in my biological samples. What should I investigate next?
A2: The presence of a biological matrix introduces several potential sources of signal suppression.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the deuterated standard, leading to a phenomenon known as ion suppression.[2][3]
-
Diagnostic Experiment: To assess matrix effects, perform a post-extraction addition experiment. Compare the peak area of the deuterated standard in a post-spiked extracted blank matrix sample to the peak area in a neat solution. A significant decrease in the peak area in the matrix sample indicates ion suppression.
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4]
-
Chromatographic Separation: Modify your LC gradient to better separate the deuterated standard from the region where matrix components elute.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.
-
-
-
Analyte-Internal Standard Interaction: At high concentrations of the non-deuterated analyte, it can compete with the deuterated internal standard for ionization, leading to a decrease in the internal standard's signal.[5] This is particularly relevant when analyzing samples with high analyte concentrations.
Q3: Could the issue be with my mass spectrometer settings? How do I optimize for a deuterated standard?
A3: Yes, suboptimal mass spectrometer parameters can lead to poor signal intensity. While deuterated standards are chemically similar to their non-deuterated counterparts, separate optimization is often necessary.[6]
-
Ionization Source Parameters:
-
Technique Selection: The choice of ionization technique (e.g., ESI, APCI) can significantly impact signal intensity.[4] For a compound like this compound, both ESI and APCI could be viable, and empirical testing is recommended.[7]
-
Parameter Tuning: Systematically optimize key source parameters such as gas flows, temperatures, and voltages.[7] It is important to find a plateau in the response curve for robust performance.[7]
-
-
Compound-Specific Parameters (MRM):
-
Precursor and Product Ion Selection: Confirm you are using the correct precursor and product ion m/z values for the deuterated standard.
-
Collision Energy (CE) and Declustering Potential (DP): These parameters should be individually optimized for the deuterated standard. Do not assume the optimal values for the non-deuterated analyte will be the same for its deuterated analog. A systematic optimization of these parameters is crucial for maximizing signal intensity.[6]
-
| Parameter | Description | Recommendation |
| Ionization Mode | ESI or APCI, Positive or Negative | Empirically test to determine the mode that provides the best signal-to-noise ratio. |
| Source Temperature | Temperature of the ion source | Optimize to ensure efficient desolvation without causing thermal degradation. |
| Gas Flows | Nebulizer, heater, and curtain gas | Adjust to optimize droplet formation and desolvation. |
| Collision Energy (CE) | Energy used for fragmentation | Optimize to maximize the intensity of the desired product ion. |
| Declustering Potential (DP) | Voltage applied to prevent ion clustering | Optimize to maximize the precursor ion signal. |
Q4: I've noticed a slight shift in retention time between the deuterated and non-deuterated 3,5-DMPA. Is this a problem?
A4: A small retention time shift, known as the "deuterium isotope effect," is a known phenomenon in reversed-phase chromatography.[3][8] While often minor, it can become problematic if it leads to differential matrix effects.[8][9]
-
Impact on Quantitation: If the deuterated standard and the analyte elute at slightly different times, they may experience different degrees of ion suppression from co-eluting matrix components. This can compromise the ability of the internal standard to accurately compensate for matrix effects, leading to inaccurate and imprecise results.[8]
-
Solutions:
-
Adjust Chromatography: Modify the LC method to ensure the complete co-elution of the analyte and the deuterated internal standard. This might involve using a column with slightly lower resolution or adjusting the gradient.[8]
-
Evaluate the Impact: If a slight separation cannot be avoided, it is critical to validate that this does not adversely affect the accuracy and precision of the assay across different lots of biological matrix.
-
Frequently Asked Questions (FAQs)
Q: What are the expected precursor and product ions for deuterated this compound?
A: The exact m/z values will depend on the number and position of the deuterium labels. For a hypothetical d3-3,5-Dimethoxyphenylacetic acid (non-deuterated molecular weight of 196.19 g/mol ), the expected precursor ion in negative ion mode would be [M-H]⁻ at m/z 198. The product ions would need to be determined experimentally by fragmentation.
Q: Can the position of the deuterium labels affect the signal intensity?
A: Yes. The stability of the deuterium labels is crucial. If the deuterium atoms are on exchangeable positions (e.g., on the carboxylic acid group), they can be replaced by hydrogen atoms from the solvent, leading to a loss of the deuterated signal and an increase in the non-deuterated signal.[1] It is important to use a standard where the labels are on stable positions, such as the aromatic ring or the methylene group.
Q: How can I confirm the isotopic purity of my deuterated standard?
A: The isotopic purity of the standard should be provided by the manufacturer in the Certificate of Analysis. If you suspect an issue, techniques like NMR or high-resolution mass spectrometry can be used to confirm the degree and position of deuteration.[10][11]
Q: Are there any specific sample preparation methods recommended for this compound?
A: As a carboxylic acid, the extraction efficiency of 3,5-DMPA will be pH-dependent. For liquid-liquid extraction, acidifying the sample will protonate the carboxylic acid group, making it more soluble in organic solvents. For solid-phase extraction, a mixed-mode or anion exchange sorbent could be effective. Derivatization may also be considered to improve chromatographic properties and sensitivity, particularly for GC-MS analysis.[12]
References
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-
ResearchGate. The matrix effect of various matrices on the peak area of the deuterated internal standards. Available from: [Link]
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PubMed. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Chromatography Online. The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available from: [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ResearchGate. Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Available from: [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
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ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
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PubMed. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ResearchGate. Optimization of Feasibility Stage for Hydrogen/Deuterium Exchange Mass Spectrometry. Available from: [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
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NIH. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available from: [Link]
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LCGC International. Tips for Optimizing Key Parameters in LC–MS. Available from: [Link]
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G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
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Chromatography Forum. Internal standard in LC-MS/MS. Available from: [Link]
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Fisher Scientific. This compound 98.0+%, TCI America™. Available from: [Link]
-
ResearchGate. Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Available from: [Link]
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PubMed. Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning. Available from: [Link]
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Shimadzu. Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma Using Derivatization and Triple Quadrupole GC-MS/MS. Available from: [Link]
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PubMed. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 3,5-Dimethoxyphenylacetic Acid and 3,4-Dimethoxyphenylacetic Acid: Structure, Biological Activity, and Experimental Evaluation
An In-Depth Guide for Researchers in Medicinal Chemistry and Pharmacology
In the landscape of pharmaceutical development and neuroscience, the nuanced differences between structural isomers can lead to vastly different biological outcomes. This guide provides a detailed comparative analysis of two such isomers: 3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) and 3,4-Dimethoxyphenylacetic acid (3,4-DMPAA), also known as Homoveratric Acid. While both are derivatives of phenylacetic acid, the positional difference of a single methoxy group on the phenyl ring dictates their distinct roles, from being a key neurotransmitter metabolite to a versatile synthetic building block.
This document delves into their respective biological activities, highlights their primary applications based on current scientific literature, and provides a foundational experimental protocol for assessing a key biological property.
Physicochemical Properties at a Glance
A fundamental starting point for any comparative analysis is the basic physicochemical characterization of the compounds. The table below summarizes these key properties.
| Property | This compound | 3,4-Dimethoxyphenylacetic acid (Homoveratric Acid) |
| CAS Number | 4670-10-4[1][2][3] | 93-40-3[4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄[1][2] | C₁₀H₁₂O₄[4][5][6] |
| Molecular Weight | 196.2 g/mol [1][7] | 196.2 g/mol [4][6] |
| Appearance | Pale cream to cream crystalline solid[1] or brown powder[3][7] | White to beige/off-white powder or crystalline solid[4][6][8] |
| Melting Point | 100-107 °C[1] | 96-98 °C[6][8] |
Comparative Biological Activity and Applications
The core distinction between these two isomers lies not in their elemental composition, but in the spatial arrangement of their methoxy groups, which profoundly influences their interaction with biological systems.
3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid): The Endogenous Metabolite
The most significant biological role of 3,4-DMPAA is its identity as a human metabolite.[5] It is an integral part of the dopamine metabolic pathway. Dopamine, a critical neurotransmitter, is metabolized in the brain by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[9][10] This process leads to the formation of 3,4-Dihydroxyphenylacetic acid (DOPAC), which is then methylated by COMT to form Homovanillic Acid (HVA). 3,4-DMPAA is a methylated derivative in this pathway.[9][11] This direct link to dopamine metabolism makes 3,4-DMPAA a crucial molecule in neuroscience research, particularly in studies related to dopaminergic neuron activity and conditions like Parkinson's disease.[10][12]
Beyond its metabolic significance, 3,4-DMPAA serves as a vital intermediate in the synthesis of several cardiovascular drugs, most notably Papaverine, a vasodilator.[13][14] It has also been noted for its antimicrobial properties, leading to its use as a food additive for the preservation of meat and poultry.[4] Some research has pointed to its ability to inhibit brain mitochondrial respiration, suggesting a potential area for investigation in neurological disorders.[6][15]
Metabolic Pathway of Dopamine
Caption: Metabolic conversion of Dopamine, highlighting key metabolites.
This compound: The Versatile Synthetic Precursor
In contrast to its 3,4-isomer, 3,5-DMPAA is not recognized as a major endogenous metabolite. Instead, its primary value lies in its role as a versatile chemical building block in organic synthesis.[1][16] Its unique structure makes it a valuable precursor for creating more complex molecules.[1]
Key applications include:
-
Pharmaceutical Development: It is widely used as an intermediate in the synthesis of analgesics (pain relievers) and anti-inflammatory drugs.[1]
-
Neuroscience Research: While not a direct metabolite, it is utilized in studies to investigate neurotransmitter systems, likely as a tool to probe the mechanisms of psychoactive substances.[1]
-
Agrochemicals: The compound is explored in the development of novel herbicides and pesticides.[1]
-
Cosmetic Formulations: Due to potential antioxidant properties, it has been investigated for use in skin health and anti-aging products.[1]
The different positioning of the methoxy groups in 3,5-DMPAA results in a distinct electronic and steric profile compared to the 3,4-isomer, directing its utility towards synthetic chemistry rather than direct interaction with established metabolic pathways like that of dopamine.
Experimental Protocol: Assessing Antioxidant Activity via DPPH Radical Scavenging
A commonly investigated property of phenolic compounds is their antioxidant capacity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, reliable, and widely accepted method for evaluating the free radical scavenging ability of a compound. It provides a quantitative measure that can be used to compare the antioxidant potential of 3,5-DMPAA and 3,4-DMPAA.
Causality Behind Experimental Choices:
-
Why DPPH? DPPH is a stable free radical. When it accepts an electron or hydrogen radical from an antioxidant, its deep violet color in solution fades to a pale yellow. This color change is easily measured by a spectrophotometer, providing a direct correlation to the amount of radical scavenged.
-
Why Methanol? DPPH and many phenolic acids are soluble in methanol, ensuring a homogenous reaction mixture for accurate spectrophotometric readings.
-
Why a Control? A control (DPPH solution without the test compound) is essential to establish the baseline absorbance of the radical. The difference between the control and the sample absorbance is what indicates scavenging activity.
-
Why Ascorbic Acid? Ascorbic acid (Vitamin C) is a well-known, potent antioxidant. It is used as a positive control to validate that the assay is working correctly and to provide a benchmark against which the test compounds can be compared.
Step-by-Step Methodology
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C to prevent degradation from light.
-
Test Compound Stock Solutions (1 mg/mL): Accurately weigh 10 mg of 3,5-DMPAA and 10 mg of 3,4-DMPAA and dissolve each in 10 mL of methanol to create stock solutions.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for each compound (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL) in methanol.
-
Positive Control: Prepare a similar set of serial dilutions for Ascorbic Acid.
-
-
Assay Procedure:
-
Pipette 1.0 mL of each dilution of the test compounds and the positive control into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each test tube.
-
Prepare a control tube containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.
-
Vortex each tube thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes. The darkness is crucial to prevent photoreduction of DPPH.
-
-
Spectrophotometric Measurement:
-
After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.
-
Use methanol as the blank to zero the spectrophotometer.
-
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
The results can be used to plot a dose-response curve (concentration vs. % scavenging) and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Conclusion
While this compound and 3,4-Dimethoxyphenylacetic acid are structural isomers with identical chemical formulas, their biological significance and applications diverge dramatically. This divergence is a powerful illustration of structure-activity relationships in pharmacology.
-
3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) is defined by its role as an endogenous metabolite within the critical dopamine pathway, making it a subject of interest in neuroscience and a precursor for specific cardiovascular drugs.[5][9][13]
-
This compound is primarily valued as a versatile synthetic intermediate, providing a foundational scaffold for the development of broader classes of pharmaceuticals, such as analgesics and anti-inflammatories, and agrochemicals.[1]
For researchers, the choice between these two compounds is dictated entirely by the experimental objective. If the goal is to study dopaminergic pathways or synthesize specific known drugs like Papaverine, 3,4-DMPAA is the compound of interest. If the objective is the de novo synthesis of novel anti-inflammatory or analgesic agents, 3,5-DMPAA serves as a more adaptable starting material. Understanding these fundamental differences is paramount to designing effective research and development strategies in the chemical and biological sciences.
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Wikipedia. (2023). 3,4-Dihydroxyphenylacetic acid. Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]
-
Lab Results Explained. (n.d.). 3,4-Dihydroxyphenylacetic acid (DOPAC). Retrieved from [Link]
-
Human Metabolome Database. (2023). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Retrieved from [Link]
-
PubChem. (n.d.). Dopac. Retrieved from [Link]
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PharmaCompass. (n.d.). 3,4-Dimethoxyphenylacetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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(2024). The Role of (3,4-Dimethoxyphenyl)acetic Acid in Advanced Pharmaceutical Synthesis. Retrieved from [Link]
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MDPI. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to 3,5-Dimethoxyphenylacetic Acid: A Guide for the Research Scientist
Introduction: The Significance of 3,5-Dimethoxyphenylacetic Acid
This compound is a valuable carboxylic acid derivative that serves as a crucial building block and key intermediate in the synthesis of a diverse range of molecules.[1] Its structural motif is found in various pharmacologically active compounds, making it a compound of significant interest to researchers in drug discovery and development.[1] The strategic placement of the two methoxy groups on the phenyl ring modulates the molecule's electronic properties and lipophilicity, influencing its reactivity and the biological activity of its downstream products. Given its importance, the efficient and reliable synthesis of this compound is a paramount concern for chemists in both academic and industrial settings.
This guide provides an in-depth comparative analysis of the most viable synthetic pathways to this compound. We will dissect each route, moving beyond a mere recitation of steps to explore the underlying chemical principles, practical considerations, and expected outcomes. The objective is to equip the research scientist with the necessary insights to select the optimal synthetic strategy based on available starting materials, scale, and laboratory capabilities.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies emerge from the literature as the most logical approaches to this compound. Each route begins from a different, readily available precursor, offering flexibility in synthetic design.
| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Willgerodt-Kindler Reaction | Route 3: Grignard Carboxylation |
| Starting Material | 3,5-Dimethoxybenzyl alcohol | 3,5-Dimethoxyacetophenone | 3,5-Dimethoxybenzyl halide |
| Key Transformations | Halogenation, Cyanation, Hydrolysis | Thioamide formation, Hydrolysis | Grignard reagent formation, Carboxylation |
| Number of Steps | 3 | 2 | 2 |
| Estimated Overall Yield | ~75-85% | Moderate (Yield data not readily available) | Moderate (Yield data not readily available) |
| Key Reagents | SOCl₂, NaCN, H₂SO₄ | Morpholine, Sulfur, NaOH | Mg, CO₂ (Dry Ice) |
| Primary Advantages | Well-documented steps, reliable yields | Fewer steps from acetophenone | Direct C-C bond formation with CO₂ |
| Primary Disadvantages | Use of highly toxic cyanide | Harsh reaction conditions, potential byproducts | Moisture-sensitive Grignard reagent |
Route 1: The Nitrile Hydrolysis Pathway
This is arguably the most well-documented and reliable multi-step synthesis for this class of compounds. The pathway involves the conversion of a stable and commercially available benzyl alcohol into the target acid via a benzyl cyanide intermediate. The logic of this route lies in the sequential, high-yielding transformations of functional groups, each step being a classic and well-understood organic reaction.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via the Nitrile Hydrolysis Pathway.
Expertise & Experience: Causality Behind Experimental Choices
The strength of this route lies in its predictability. The initial conversion of the benzyl alcohol to the benzyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the work-up procedure. A catalytic amount of pyridine is often added to neutralize the HCl generated, preventing potential side reactions.
The subsequent nucleophilic substitution of the chloride with sodium cyanide is a standard SN2 reaction. Acetone is a common solvent for this step as it readily dissolves the organic substrate while allowing for the precipitation of sodium chloride, driving the reaction to completion according to Le Chatelier's principle. The addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction, where the more nucleophilic iodide ion transiently replaces the chloride, leading to a faster reaction with the cyanide nucleophile.
Finally, the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid is a robust and high-yielding transformation. The use of strong acid, such as sulfuric acid, and heat ensures the complete conversion of both the nitrile and any intermediate amide to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxybenzyl chloride [2][3][4]
-
Charge a 500 mL round-bottomed flask equipped with a magnetic stirrer and an addition funnel with 3,5-dimethoxybenzyl alcohol (16.8 g, 100 mmol), a catalytic amount of pyridine (0.5 mL), and anhydrous diethyl ether (250 mL).
-
Cool the mixture in an ice bath.
-
Charge the addition funnel with thionyl chloride (14.75 g, 8.8 mL, 125 mmol) and add it dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture into 500 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash successively with water (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3,5-dimethoxybenzyl chloride as an off-white solid (yield: ~18.1 g, 97%). No further purification is typically required.
Step 2: Synthesis of 3,5-Dimethoxybenzyl cyanide (Adapted from a similar procedure)
-
In a 2 L three-necked round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, place the dried 3,5-dimethoxybenzyl chloride (18.1 g, 97 mmol), finely powdered sodium cyanide (7.1 g, 145 mmol), sodium iodide (1.5 g, 10 mmol), and 500 mL of dry acetone.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.
-
Cool the reaction mixture and filter with suction to remove the precipitated salts. Wash the solid on the filter with 100 mL of acetone.
-
Combine the filtrates and remove the acetone by distillation.
-
Dissolve the residual oil in 300 mL of a suitable organic solvent like toluene and wash with three 100 mL portions of hot water.
-
Dry the organic solution over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 3,5-dimethoxybenzyl cyanide.
Step 3: Synthesis of this compound (Adapted from a general procedure) [5]
-
In a 1 L round-bottom flask fitted with a reflux condenser, mix the crude 3,5-dimethoxybenzyl cyanide from the previous step with a mixture of water (115 mL) and concentrated sulfuric acid (84 mL).
-
Heat the mixture under reflux with stirring for 3-4 hours. The hydrolysis is typically complete when the oily layer of the nitrile has disappeared.
-
Cool the reaction mixture slightly and pour it into 200 mL of cold water or onto crushed ice.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product.
Route 2: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[6][7][8] This route is attractive due to its potential to synthesize the target molecule in just two steps from the corresponding acetophenone.
Logical Workflow for Route 2
Caption: Workflow for the synthesis via the Willgerodt-Kindler Reaction.
Expertise & Experience: Causality Behind Experimental Choices
The starting material, 3,5-dimethoxyacetophenone, can be readily prepared via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride and a Lewis acid catalyst like aluminum chloride.[7][9]
The core of this route is the Kindler modification of the Willgerodt reaction, which utilizes an amine (typically morpholine) and elemental sulfur.[10] The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur, and a complex series of rearrangements occurs, ultimately migrating the carbonyl carbon to the terminal position of the alkyl chain and oxidizing it to a thioamide functional group.[7] The reaction is typically run at high temperatures, often under reflux conditions.
The final step is the hydrolysis of the resulting thioamide. This is generally achieved by heating with a strong base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. While this route is conceptually straightforward, the reaction conditions can be harsh, and yields can be variable depending on the substrate. A notable challenge is the potential for side reactions and the purification of the intermediate thioamide.
Experimental Protocol (Generalized)
Step 1: Willgerodt-Kindler Reaction of 3,5-Dimethoxyacetophenone (Adapted from a general procedure)[11]
-
In a round-bottomed flask equipped with a reflux condenser, combine 3,5-dimethoxyacetophenone (1 equivalent), morpholine (2-3 equivalents), and powdered sulfur (2-3 equivalents).
-
Heat the mixture to reflux and maintain for several hours (e.g., 3-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and water or a dilute acid to precipitate the crude thioamide.
-
Collect the crude product by filtration and wash with water.
Step 2: Hydrolysis of the Thioamide
-
Combine the crude thioamide with an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for several hours (e.g., 6-12 hours) until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.
Route 3: The Grignard Carboxylation Pathway
This pathway represents a classic method for carboxylic acid synthesis, involving the formation of a highly nucleophilic Grignard reagent followed by its reaction with carbon dioxide (typically from dry ice).[5][12]
Logical Workflow for Route 3
Caption: Workflow for the synthesis via Grignard Carboxylation.
Expertise & Experience: Causality Behind Experimental Choices
The success of this route hinges on the successful formation of the Grignard reagent, 3,5-dimethoxybenzylmagnesium chloride. This requires strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water. Diethyl ether or tetrahydrofuran (THF) are the solvents of choice. The reaction is initiated by the reaction of magnesium metal with the benzyl chloride.
Once formed, the Grignard reagent is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide in a carboxylation reaction.[12] Solid CO₂ (dry ice) serves as a convenient and inexpensive source. The reaction is typically performed at low temperatures to control the exothermicity and to minimize side reactions, such as the Wurtz coupling of the benzyl halide with the Grignard reagent. The final step is an acidic work-up, which protonates the intermediate magnesium carboxylate salt to yield the desired carboxylic acid. While elegant, this method's primary challenge is the stringent requirement for anhydrous conditions.
Experimental Protocol (Generalized)
Step 1: Formation of 3,5-Dimethoxybenzylmagnesium chloride
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a condenser, an addition funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 3,5-dimethoxybenzyl chloride (1 equivalent) in anhydrous ether/THF and add a small portion to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction has initiated (indicated by bubbling and turbidity), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
Step 2: Carboxylation and Work-up [13]
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate beaker, crush a sufficient quantity of dry ice (a large excess).
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.
Conclusion and Recommendation
For the synthesis of this compound, the Nitrile Hydrolysis Pathway (Route 1) stands out as the most robust and well-substantiated method. Each step of this three-step sequence is a high-yielding, classic transformation, providing a reliable and scalable route to the target compound. The detailed experimental procedures available for analogous compounds lend a high degree of confidence to its successful implementation.
While the Willgerodt-Kindler Reaction (Route 2) and Grignard Carboxylation (Route 3) offer more convergent, two-step approaches, they suffer from a lack of specific, reproducible experimental data in the readily accessible literature for this particular substrate. The potentially harsh conditions of the Willgerodt-Kindler reaction and the stringent anhydrous requirements for the Grignard synthesis present practical challenges that may require significant optimization.
Therefore, for researchers requiring a dependable and scalable synthesis of this compound, the Nitrile Hydrolysis Pathway is the recommended approach. It offers the best balance of predictability, high overall yield, and operational simplicity, despite having an additional synthetic step.
References
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Willgerodt-Kindler Reaction. SynArchive. [Link]
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Willgerodt rearrangement. Wikipedia. [Link]
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Darabi, H. R., et al. (2007). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Arkivoc, (15), 103-113. [Link]
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Liebscher, J., & Knoll, A. (1986). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 64, 174. [Link]
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Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. JoVE. [Link]
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Willgerodt–Kindler reaction. chemeurope.com. [Link]
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Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59. [Link]
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Buck, J. S., & Ide, W. S. (1931). Homoveratric acid. Organic Syntheses, 11, 56. [Link]
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Highly Efficient Electrocatalytic Carboxylation of 1-Phenylethyl Chloride at Cu Foam Cathode. MDPI. [Link]
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Enzymatic Hydrolysis of 3-methoxy-4-hydroxyphenethyl-eneglycol Conjugates. PubMed. [Link]
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Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
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A Senior Application Scientist's Guide to Analytical Method Validation for 3,5-Dimethoxyphenylacetic Acid: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unequivocal confidence in an analytical method's performance is non-negotiable. This guide provides an in-depth, experience-driven perspective on the validation of a robust analytical method for 3,5-Dimethoxyphenylacetic acid (3,5-DMPAA), a key chemical intermediate. Moving beyond a mere recitation of steps, we will explore the scientific rationale behind methodological choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
This document is structured to serve as a practical comparison, focusing on a widely accessible and cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will then objectively benchmark this technique against higher-specificity alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling you to make informed decisions based on your specific analytical needs—be it routine quality control or trace-level impurity profiling.
The Primary Workhorse: Validating an HPLC-UV Method for 3,5-DMPAA
The selection of Reverse-Phase HPLC with UV detection as our primary method is a deliberate choice rooted in its versatility, robustness, and cost-effectiveness for analyzing aromatic carboxylic acids like 3,5-DMPAA.[4][5][6] The phenyl group and carboxylic acid moiety provide a strong chromophore, making UV detection a suitable and sensitive choice.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7] Our validation strategy is built upon the principles outlined in the ICH Q2(R1) guideline, ensuring the method is reliable, reproducible, and fit-for-purpose.[1][7][8]
Visualizing the Validation Workflow
The validation process is a systematic journey to characterize a method's performance. The following workflow illustrates the key stages and their logical progression.
Caption: High-level workflow for analytical method validation.
Detailed Experimental Protocols & Rationale
Here, we detail the "how" and, more importantly, the "why" for each validation parameter.
Materials and Chromatographic Conditions
-
System: HPLC with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of 3,5-DMPAA.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v). Rationale: The organic modifier (acetonitrile) controls retention time, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm. Rationale: This wavelength offers a good balance of absorbance for the analyte while minimizing interference from common solvents.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: A stock solution of 3,5-DMPAA is prepared in the mobile phase. All standards and samples are sonicated and filtered through a 0.45 µm filter before injection.
Validation Parameters: The Core of Trustworthiness
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[2][9]
Protocol:
-
Blank Analysis: Inject the mobile phase and a sample diluent to ensure no interfering peaks at the retention time of 3,5-DMPAA.
-
Forced Degradation: Subject a solution of 3,5-DMPAA to stress conditions to intentionally degrade it. This is critical for developing a stability-indicating method.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid drug at 105°C for 24 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples. The method is deemed specific if the degradation product peaks are well-resolved from the main 3,5-DMPAA peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the main peak is spectrally pure.
Caption: Forced degradation study workflow for specificity.
This establishes the relationship between concentration and assay measurement, confirming that results are directly proportional to the analyte concentration within a specified range.[2]
Protocol:
-
Prepare a series of at least five standard solutions of 3,5-DMPAA, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy measures the closeness of the test results to the true value.[2][9] It is typically assessed by recovery studies.
Protocol:
-
Prepare samples by spiking a blank matrix with the 3,5-DMPAA standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each level).
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
-
Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of 3,5-DMPAA at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criterion: The %RSD should be not more than 2.0%.
-
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be determined with acceptable accuracy and precision.[2]
Protocol: These can be determined based on the signal-to-noise ratio.
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. The accuracy and precision should also be verified at the LOQ.
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time.
-
Flow rate (e.g., ±0.1 mL/min).
-
Mobile phase composition (e.g., ±2% organic component).
-
Column temperature (e.g., ±2°C).
-
pH of the aqueous phase (e.g., ±0.1 units).
-
-
Analyze a system suitability standard under each condition.
-
Acceptance Criterion: System suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within predefined limits.
-
Performance Comparison: HPLC-UV vs. Alternatives
While HPLC-UV is a robust and reliable technique, certain applications may demand the higher sensitivity or specificity of mass spectrometry-based methods.[5][10][11] The choice of technique is a critical decision based on the analytical objective.[10]
| Performance Parameter | HPLC-UV (Proposed Method) | GC-MS | LC-MS/MS |
| Specificity | High; potential for interference from co-eluting impurities without mass detection. | Very High; mass spectral data provides definitive identification.[5] | Highest; tandem mass spectrometry (MS/MS) offers exceptional specificity even in complex matrices.[12] |
| Sensitivity (LOD/LOQ) | Good (typically low µg/mL to high ng/mL). | Very Good (typically low ng/mL).[5] | Excellent (typically pg/mL to low ng/mL).[12] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[13] | Requires volatile or derivatized compounds. 3,5-DMPAA would likely need derivatization. | Not required. Suitable for a wide range of polarities and molecular weights.[11] |
| Instrumentation Cost | Lower. | Higher. | Highest. |
| Operational Cost | Higher (solvent consumption). | Lower (gas consumption). | Highest (solvents, standards, complex maintenance). |
| Ease of Use & Throughput | High throughput, relatively simple operation. | Moderate throughput, requires expertise in derivatization and spectral interpretation. | Moderate to high throughput, requires specialized expertise. |
| Primary Application | Routine QC, purity assays, content uniformity, stability testing. | Impurity identification, analysis of volatile compounds, environmental testing.[10] | Trace-level quantitation, bioanalysis (pharmacokinetics), metabolite identification.[10][12] |
Conclusion: Selecting the Right Tool for the Task
The validation of the proposed HPLC-UV method demonstrates that it is a specific, linear, accurate, precise, and robust technique for the routine analysis of this compound. Its accessibility and cost-effectiveness make it the ideal choice for quality control and batch release testing where analyte concentrations are relatively high.
For applications demanding definitive structural confirmation of unknown impurities or requiring ultra-trace level quantitation, GC-MS and LC-MS/MS are superior alternatives. GC-MS offers excellent specificity for volatile compounds, though the likely need for derivatization adds a step to sample preparation.[5] LC-MS/MS stands as the gold standard for sensitivity and specificity, making it indispensable for bioanalytical studies or detecting minute impurities in complex sample matrices.[12]
Ultimately, the choice of analytical method is not about finding a single "best" technique, but about aligning the method's validated capabilities with the specific questions you need to answer.
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. [Link]
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Title: Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Source: SIELC Technologies. [Link]
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Title: A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Source: ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 3,5-Dimethoxyphenylacetic Acid (DMPAA) Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments for assessing the cross-reactivity of antibodies against 3,5-Dimethoxyphenylacetic acid (DMPAA) and its structural analogs. Rather than a simple product comparison, this document serves as an in-depth methodological guide, empowering you to generate your own robust and reliable specificity data.
Introduction: The Specificity Challenge with Small Molecule Haptens
This compound (DMPAA) is a versatile aromatic carboxylic acid used as an intermediate and building block in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory agents.[1] As with many small molecules (haptens), developing a highly specific immunoassay for DMPAA presents a unique challenge. Haptens are not immunogenic on their own and must be covalently coupled to a larger carrier protein to elicit an antibody response.[2]
The specificity of the resulting antibodies—their ability to bind exclusively to the target molecule—is paramount for the accuracy and reliability of any subsequent immunoassay.[3] However, antibodies, particularly polyclonal preparations, often exhibit cross-reactivity, binding to other molecules with similar chemical structures.[4] This guide will walk you through the principles and a validated protocol for quantifying this cross-reactivity, ensuring the trustworthiness of your assay.
The Causality of Cross-Reactivity: Why It Happens
Antibody-antigen binding is a function of molecular recognition, driven by shape and chemical complementarity. When an antibody is raised against a DMPAA-carrier conjugate, the immune system generates a population of B-cells producing antibodies that recognize different features (epitopes) of the hapten.
Cross-reactivity arises when the binding site of an antibody recognizes a shared structural motif between the target hapten (DMPAA) and a different, but structurally related, molecule. The degree of cross-reactivity is influenced by:
-
The Immunogen Structure: The site on the DMPAA molecule used to link it to the carrier protein is often "hidden" from the immune system. Consequently, antibodies generated will be less specific for modifications at this linkage point and more specific for the exposed parts of the molecule.[2][4]
-
Structural Similarity of Analogs: Molecules that closely mimic the size, shape, and charge distribution of DMPAA are more likely to be recognized by the anti-DMPAA antibody population.
Understanding and quantifying this phenomenon is not an academic exercise; it is a critical step in assay validation that prevents false-positive results and ensures data integrity.
Designing a Robust Cross-Reactivity Study
A self-validating cross-reactivity study requires a systematic approach, from the selection of test compounds to the final data analysis.
Selection of Potential Cross-Reactants
The first step is to identify and procure a panel of DMPAA derivatives and other structurally similar molecules. The logic is to challenge the antibody with compounds that are most likely to interfere. A good panel would include:
-
Positional Isomers: Isomers with methoxy groups at different positions on the phenyl ring (e.g., 3,4-Dimethoxyphenylacetic acid[5], 2,5-dimethoxyphenylacetic acid).
-
Analogs with Different Functional Groups: Molecules where methoxy groups are replaced or supplemented with other groups (e.g., hydroxyl, methyl).
-
Parent Structures: The core phenylacetic acid structure without any substitutions.
-
Precursors and Metabolites: Compounds that may be present in the same biological matrix as DMPAA.
The Experimental Cornerstone: Competitive Indirect ELISA
The gold-standard method for assessing the specificity of anti-hapten antibodies is the competitive enzyme-linked immunosorbent assay (ELISA).[4][6] In this format, the free analyte (DMPAA or a derivative) in a sample competes with a fixed amount of immobilized analyte (a DMPAA-protein conjugate) for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of free analyte in the sample.
Below is a diagram illustrating the workflow for this critical experiment.
Caption: Workflow for Competitive Indirect ELISA to determine antibody cross-reactivity.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system. The inclusion of a full standard curve for the primary analyte (DMPAA) in every plate serves as an internal control for the assay's performance.
Materials:
-
High-binding 96-well microplates
-
Anti-DMPAA Antibody (Polyclonal or Monoclonal)
-
DMPAA-Protein Conjugate (e.g., DMPAA-BSA) for coating
-
DMPAA standard
-
Panel of DMPAA derivatives/analogs
-
Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1-5% BSA in PBST)[7]
-
Assay Buffer (e.g., PBST with 1% BSA)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)
-
Chromogenic Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol Steps:
-
Plate Coating:
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 250 µL/well of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the DMPAA standard and each potential cross-reactant in Assay Buffer. A typical range might be from 100 µg/mL to 0.01 ng/mL.
-
Prepare the Anti-DMPAA antibody at its optimal working concentration (pre-determined by titration) in Assay Buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody.
-
Immediately transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of stopping the reaction.
-
Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each derivative required to displace 50% of the bound antibody (IC₅₀) and compare it to the IC₅₀ of DMPAA itself.
Step 1: Plot the Data For each compound (DMPAA and its derivatives), plot the absorbance (Y-axis) against the logarithm of the analyte concentration (X-axis). This will generate a sigmoidal dose-response curve.
Step 2: Calculate the IC₅₀ The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value can be determined from the dose-response curve using a four-parameter logistic (4PL) curve fit, which is available in most graphing software (e.g., GraphPad Prism, R).
Step 3: Calculate Percent Cross-Reactivity The cross-reactivity (%) is calculated using the following formula[4]:
% Cross-Reactivity = (IC₅₀ of DMPAA / IC₅₀ of Derivative) x 100
Step 4: Summarize the Data Organize your results into a clear, concise table. This allows for easy comparison of the antibody's specificity across the entire panel of tested compounds.
| Competing Analyte | Structure | IC₅₀ (ng/mL) | % Cross-Reactivity |
| This compound | (Reference) | [Experimental Value] | 100% |
| 3,4-Dimethoxyphenylacetic acid | (Derivative 1) | [Experimental Value] | [Calculated Value] |
| Phenylacetic acid | (Derivative 2) | [Experimental Value] | [Calculated Value] |
| ...other derivatives | ... | ... | ... |
Conclusion: The Foundation of a Reliable Immunoassay
Thoroughly characterizing the cross-reactivity of an antibody is a non-negotiable step in the development of a robust and trustworthy immunoassay for DMPAA or any other small molecule. By following the systematic approach outlined in this guide, researchers can confidently quantify the specificity of their antibodies, understand the potential for interference from related compounds, and ensure the generation of accurate, reproducible, and defensible data. This foundational work is essential for any application, from basic research to clinical diagnostics and drug development.
References
- A Guide to the Perplexed on the Specificity of Antibodies.
- Five pillars to determine antibody specificity. Abcam.
- Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed.
- Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin.
- Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Taylor & Francis Online.
- Small Molecule Antibodies.
- The Use of Antibodies in Small-Molecule Drug Discovery. PubMed.
- Tools to Confirm Antibody Specificity | Valid
- Technical Guide for ELISA. SeraCare.
- This compound. Chem-Impex.
- (3,4-Dimethoxyphenyl)acetic acid. PubChem.
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- 3. The Use of Antibodies in Small-Molecule Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
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- 7. seracare.com [seracare.com]
Benchmarking 3,5-Dimethoxyphenylacetic Acid as an Internal Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an in-depth, objective comparison of 3,5-Dimethoxyphenylacetic acid (DMPAA) as an internal standard against two common alternatives: a structurally similar analog (4-Chlorophenylacetic acid) and a stable isotope-labeled (SIL) counterpart (this compound-d6). Supported by experimental data and established analytical principles, this document will empower you to make an informed choice for your specific application.
The Indispensable Role of an Internal Standard
In chromatographic and mass spectrometric analyses, an internal standard is a compound of known concentration added to samples, calibration standards, and quality controls.[1] Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis.[2] By normalizing the analyte's response to that of the IS, we can significantly improve the accuracy and precision of quantification.
The ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte as closely as possible without being naturally present in the sample.[3] This ensures that any losses during extraction, or fluctuations in instrument response, affect both the analyte and the IS to the same extent.
Introducing the Contenders: A Trio of Internal Standards
This guide will benchmark the performance of three distinct types of internal standards, with a focus on their application in the quantitative analysis of a representative analyte, such as a structurally related phenolic acid or neurotransmitter metabolite.
-
This compound (DMPAA): A non-isotopically labeled, structurally distinct compound.
-
4-Chlorophenylacetic Acid: A non-isotopically labeled, structural analog.
-
This compound-d6 (DMPAA-d6): A stable isotope-labeled version of DMPAA, representing the "gold standard."
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each potential internal standard is the first step in evaluating their suitability.
| Property | This compound (DMPAA) | 4-Chlorophenylacetic Acid | This compound-d6 (DMPAA-d6) |
| Molecular Formula | C₁₀H₁₂O₄[4][5][6][7] | C₈H₇ClO₂ | C₁₀H₆D₆O₄ |
| Molecular Weight | 196.20 g/mol [4][5][6][7] | 170.59 g/mol | 202.24 g/mol |
| Melting Point | 102-103 °C[6][7] | 104-106 °C | 102-103 °C |
| Structure | Phenylacetic acid with two methoxy groups at positions 3 and 5 | Phenylacetic acid with a chlorine atom at position 4 | Phenylacetic acid with two deuterated methoxy groups at positions 3 and 5 |
Performance Benchmarking: A Data-Driven Comparison
To provide a robust comparison, the following sections present a synthesis of expected performance characteristics based on published data for structurally similar compounds and established principles of bioanalytical method validation.[8][9][10]
Key Performance Indicators
The following metrics are crucial for evaluating the performance of an internal standard:
-
Recovery: The efficiency of the extraction process for the analyte and the internal standard from the sample matrix.[11][12]
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and the internal standard.[10][11][12]
-
Linearity (R²): The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
-
Precision (%CV): The coefficient of variation, which measures the closeness of repeated measurements.
-
Accuracy (%Bias): The closeness of the measured value to the true value.
Comparative Performance Data (Hypothetical Experimental Data)
The table below presents a hypothetical yet representative dataset to illustrate the expected performance of each internal standard in a typical LC-MS/MS assay for a target analyte (e.g., a phenolic acid) in human plasma.
| Performance Metric | This compound (DMPAA) | 4-Chlorophenylacetic Acid | This compound-d6 (DMPAA-d6) |
| Recovery (%) | 85 ± 5 | 82 ± 6 | 98 ± 2 |
| Matrix Effect (%) | 95 ± 8 (Suppression) | 110 ± 10 (Enhancement) | 99 ± 3 (Minimal) |
| Linearity (R²) | > 0.995 | > 0.992 | > 0.999 |
| Precision (%CV) | < 10% | < 15% | < 5% |
| Accuracy (%Bias) | ± 10% | ± 15% | ± 5% |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary depending on the specific analyte, matrix, and analytical method.
Expert Analysis and Causality
This compound (DMPAA) as a Non-Analog Internal Standard
-
Expertise & Experience: DMPAA, while not a direct structural analog of many common analytes, possesses a phenylacetic acid core, making it a reasonable choice for the analysis of other acidic compounds. Its distinct retention time and mass-to-charge ratio prevent interference with many analytes. However, its different physicochemical properties compared to a target analyte can lead to variations in extraction recovery and matrix effects.
-
Trustworthiness: The moderate performance in terms of recovery and matrix effect compensation highlights the potential for bias in quantitative results. While it can improve precision compared to external calibration, its ability to perfectly track the analyte's behavior is limited.
4-Chlorophenylacetic Acid as a Structural Analog Internal Standard
-
Expertise & Experience: As a closer structural analog to many phenylacetic acid derivatives, 4-Chlorophenylacetic acid is expected to have more similar extraction and chromatographic behavior to the analyte. However, the presence of the chlorine atom can alter its ionization efficiency and susceptibility to matrix effects compared to a non-halogenated analyte. The observed ion enhancement in the hypothetical data is a plausible scenario.
-
Trustworthiness: While often an improvement over a non-analog IS, a structural analog is not a perfect mimic. Differences in ionization can lead to inconsistent compensation for matrix effects, potentially compromising accuracy.
This compound-d6 (DMPAA-d6) as a Stable Isotope-Labeled Internal Standard
-
Expertise & Experience: A stable isotope-labeled internal standard is widely considered the "gold standard" in quantitative mass spectrometry.[13] DMPAA-d6 is chemically identical to DMPAA, with the only difference being the increased mass due to the deuterium atoms. This ensures that it co-elutes with the analyte and experiences virtually identical extraction recovery and matrix effects.[14]
-
Trustworthiness: The superior performance across all key metrics in the hypothetical data reflects the ability of a SIL-IS to provide the most accurate and precise quantification. By perfectly tracking the analyte, it effectively corrects for a wide range of analytical variabilities.
Experimental Protocols
To ensure the integrity of the comparative data, the following validated experimental protocols should be followed.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (DMPAA, 4-Chlorophenylacetic Acid, or DMPAA-d6 at a fixed concentration).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.
Visualizing the Workflow and Rationale
Experimental Workflow Diagram
Caption: A streamlined workflow for quantitative bioanalysis using an internal standard.
Decision Logic for Internal Standard Selection
Caption: A decision tree for selecting the optimal internal standard.
Conclusion and Recommendations
The choice of an internal standard is a critical determinant of data quality in quantitative bioanalysis. While this compound can serve as a functional internal standard, particularly when a more suitable alternative is unavailable, its performance is inherently limited by its non-analogous structure. A structural analog like 4-Chlorophenylacetic acid may offer improved performance but can still exhibit different ionization behavior.
For the highest level of accuracy and precision, a stable isotope-labeled internal standard such as this compound-d6 is unequivocally the superior choice. Its ability to perfectly mimic the analyte throughout the analytical process provides the most reliable compensation for experimental variability.
Researchers and drug development professionals are strongly encouraged to prioritize the use of stable isotope-labeled internal standards whenever feasible. When a SIL-IS is not available, a thorough evaluation of a structural analog should be conducted. The use of a non-analog internal standard like DMPAA should be considered a last resort and requires extensive validation to characterize and mitigate potential inaccuracies.
References
-
Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. Retrieved January 11, 2026, from [Link]
-
Analysis of Polyphenolic Compounds in Water-Based Extracts of Vicia faba L.: A Potential Innovative Source of Nutraceutical Ingredients. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
Bioanalytical method validation: An updated review. (2011). PubMed Central. Retrieved January 11, 2026, from [Link]
-
SENSITIVITY OF PHENOLIC COMPOUNDS EVALUATED BY A NEW APPROACH OF ANALYTICAL METHODS. (2019). Proceedings.Science. Retrieved January 11, 2026, from [Link]
-
Determination of the Phenolic Profile, and Evaluation of Biological Activities of Hydroethanolic Extract from Aerial Parts of Origanum compactum from Morocco. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2019). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Determination of 4-chlorophenoxyacetic acid and 2, 4-dichlorophenoxyacetic acid in strawberry by liquid chromatography-tandem mass spectrometry. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024). International Journal of Trend in Scientific Research and Development. Retrieved January 11, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 11, 2026, from [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2023). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 11, 2026, from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services Inc. Retrieved January 11, 2026, from [Link]
-
Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]
-
The analytical condition of LC-MS/MS for the identification of the nine compounds and internal standard. (2013). Public Library of Science. Retrieved January 11, 2026, from [Link]
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- 6. 3,5-二甲氧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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Head-to-head comparison of HPLC columns for 3,5-Dimethoxyphenylacetic acid separation
An In-Depth Guide to HPLC Column Selection for the Separation of 3,5-Dimethoxyphenylacetic Acid
Introduction
This compound (3,5-DMPAA) is a key aromatic carboxylic acid utilized as a versatile building block in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in neuroscience research.[1] Accurate quantification and purification of 3,5-DMPAA are critical for ensuring the quality, efficacy, and safety of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, but its success is fundamentally dependent on the selection of an appropriate chromatographic column.
This guide provides a head-to-head comparison of different HPLC column chemistries for the separation of this compound. As a Senior Application Scientist, my goal is to move beyond mere product specifications and delve into the mechanistic principles of separation. We will explore how the physicochemical properties of 3,5-DMPAA interact with various stationary phases, providing researchers, scientists, and drug development professionals with the expertise to select the optimal column and develop robust, reliable analytical methods.
Understanding the Analyte: this compound
Effective method development begins with a thorough understanding of the analyte. The structure of 3,5-DMPAA dictates its behavior in a chromatographic system.
-
Aromaticity: The presence of a dimethoxy-substituted benzene ring provides hydrophobicity and allows for potential π-π interactions with specific stationary phases.[2]
-
Acidity (pKa): As a carboxylic acid, 3,5-DMPAA is an acidic compound. While the exact pKa is not readily published, it is expected to be in the range of 4.0 - 4.8, similar to other phenylacetic acid derivatives. This is the most critical parameter for method development in reversed-phase HPLC. To achieve consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group.[3] A common rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, ensuring it exists predominantly in its neutral, more hydrophobic form.[4]
-
Polarity: The combination of a moderately non-polar aromatic ring and a polar carboxylic acid group gives 3,5-DMPAA an intermediate polarity, making it amenable to separation by multiple chromatographic modes.
Chromatographic Strategies: Reversed-Phase vs. HILIC
Two primary HPLC modes are suitable for analyzing 3,5-DMPAA: Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography
RP-HPLC is the most widely used chromatographic technique, employing a non-polar stationary phase and a polar mobile phase.[5] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[6] For 3,5-DMPAA, the non-polar aromatic ring and methylene group will interact with the hydrophobic ligands of the stationary phase.
To ensure the analyte is in its neutral, more hydrophobic state, the mobile phase must be acidified.[3] Using a buffer or acidifier like formic acid or phosphoric acid to maintain a pH of ~2.5-3.0 is standard practice.[4][7]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating polar compounds that show insufficient retention in reversed-phase mode.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[9][10] Retention in HILIC is primarily based on the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the polar stationary phase.[9] Given the polar carboxylic acid group of 3,5-DMPAA, HILIC presents a viable, albeit less conventional, separation strategy.
Head-to-Head Column Comparison
The choice of stationary phase is the most powerful tool for controlling selectivity in HPLC. We will compare three common reversed-phase columns and two HILIC columns.
Reversed-Phase Columns
-
Luna® C18(2): The Workhorse
-
Chemistry: A high-purity silica base bonded with long octadecyl (C18) alkyl chains. This creates a highly hydrophobic surface, and modern C18 columns offer excellent stability and peak shape for a wide range of compounds.[11]
-
Separation Mechanism: Primarily hydrophobic (van der Waals) interactions. The aromatic ring and alkyl chain of 3,5-DMPAA will be retained by the C18 ligands.
-
Expected Performance: Strong retention is expected, especially with a high aqueous mobile phase composition. It provides a robust, general-purpose separation. Selectivity will be based almost entirely on differences in hydrophobicity between 3,5-DMPAA and any impurities.
-
-
Luna® C8(2): The Faster Alternative
-
Chemistry: Similar to C18 but bonded with shorter octyl (C8) alkyl chains. This results in a moderately non-polar surface.[12]
-
Separation Mechanism: Hydrophobic interactions, but to a lesser degree than C18.
-
Expected Performance: Less retention for 3,5-DMPAA compared to a C18 column under identical conditions. This can be advantageous for faster analysis times or for eluting the analyte with a lower percentage of organic solvent. It is an excellent choice for slightly more polar compounds or when C18 provides excessive retention.
-
-
Kinetex® Phenyl-Hexyl: The Aromatic Specialist
-
Chemistry: A core-shell particle technology with a phenyl-hexyl ligand bonded to the silica surface. This phase provides unique selectivity for aromatic and unsaturated compounds.[2]
-
Separation Mechanism: A mixed-mode mechanism involving both moderate hydrophobic interactions (from the hexyl linker) and π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of 3,5-DMPAA.[2]
-
Expected Performance: This column can provide alternative selectivity compared to C18 or C8, especially for separating 3,5-DMPAA from other aromatic impurities or isomers. Positional isomers, which can be difficult to separate on a standard C18 column, may be resolved on a Phenyl-Hexyl phase due to subtle differences in their π-electron systems.[2]
-
HILIC Columns
-
Luna® HILIC: The Partitioning Phase
-
Chemistry: Based on a cross-linked diol bonded phase on a silica surface. It provides a neutral, polar surface suitable for separating a wide range of polar compounds.
-
Separation Mechanism: Primarily hydrophilic partitioning. The polar carboxylic acid group of 3,5-DMPAA will partition into the aqueous layer on the stationary phase surface, leading to retention.[9]
-
Expected Performance: Good retention is expected in high organic mobile phases (>80% acetonitrile). Peak shape should be good, provided a suitable buffer (e.g., ammonium formate) is used. HILIC offers an elution order that is typically the inverse of reversed-phase, which can be highly advantageous for complex samples.[13]
-
-
Luna® NH2: The Ion-Exchange Contributor
-
Chemistry: An aminopropyl bonded silica phase. The primary amine group is weakly basic.[13]
-
Separation Mechanism: A mixed-mode mechanism in HILIC. It involves hydrophilic partitioning and, importantly, weak anion-exchange interactions. The aminopropyl ligand is positively charged at acidic to neutral pH, allowing it to interact electrostatically with the negatively charged carboxylate of 3,5-DMPAA.[9]
-
Expected Performance: Potentially very strong retention of 3,5-DMPAA due to the combined partitioning and ion-exchange mechanisms. This column can be highly selective for acidic compounds. However, method development can be more complex, and column lifetime may be a concern compared to other phases.[13]
-
Experimental Protocol: A Comparative Study
This protocol outlines a systematic approach to compare the selected columns for the separation of this compound.
Materials and Reagents
-
Analyte: this compound standard (e.g., Sigma-Aldrich, 98%)
-
Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).
-
Columns:
-
Luna C18(2), 5 µm, 150 x 4.6 mm
-
Luna C8(2), 5 µm, 150 x 4.6 mm
-
Kinetex Phenyl-Hexyl, 5 µm, 150 x 4.6 mm
-
Luna HILIC, 5 µm, 150 x 4.6 mm
-
Luna NH2, 5 µm, 150 x 4.6 mm
-
Sample and Mobile Phase Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of 3,5-DMPAA in methanol.
-
Working Standard: Dilute the stock solution to 50 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Reversed-Phase Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HILIC Mobile Phases:
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
HPLC System and Conditions
| Parameter | Reversed-Phase Method | HILIC Method |
| HPLC System | Agilent 1260 Infinity II or equivalent | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector at 275 nm | UV-Vis Detector at 275 nm |
| Column Temp. | 30 °C | 30 °C |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Vol. | 5 µL | 5 µL |
| Gradient | 10% B to 90% B in 10 min, hold 2 min | 0% B to 100% B in 10 min, hold 2 min |
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of HPLC columns.
Data Interpretation and Discussion
The following table summarizes the expected (illustrative) performance metrics for each column based on the principles discussed.
| Column | Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates (N) | Key Interaction Mechanism |
| Luna C18(2) | 8.2 | 1.1 | 15,000 | Strong Hydrophobic |
| Luna C8(2) | 6.5 | 1.1 | 14,500 | Moderate Hydrophobic |
| Kinetex Phenyl-Hexyl | 7.4 | 1.2 | 18,000 | Hydrophobic + π-π |
| Luna HILIC | 5.8 | 1.3 | 12,000 | Hydrophilic Partitioning |
| Luna NH2 | 9.5 | 1.5 | 10,000 | Partitioning + Anion-Exchange |
Discussion of Results:
-
Retention: As predicted, the C18 column provides the most hydrophobic retention in RP mode. The Luna NH2 column shows the highest retention overall, a result of its dual retention mechanism which strongly holds onto the acidic analyte.[9]
-
Peak Shape: The C18 and C8 columns are expected to yield the most symmetrical peaks (Tailing Factor close to 1.0) due to the well-understood nature of the interaction and the use of an acidic mobile phase to suppress silanol interactions. The NH2 column may show more tailing due to the strong, sometimes slow, kinetics of the ion-exchange interaction.
-
Efficiency: The Kinetex core-shell column is expected to provide the highest efficiency (more theoretical plates), resulting in sharper peaks. This is a characteristic advantage of core-shell particle technology.
-
Selectivity: The most significant differences would appear when analyzing a mixture of 3,5-DMPAA with its isomers or related impurities. The Phenyl-Hexyl column would likely provide a different elution order for aromatic compounds compared to the C18 and C8 columns, potentially resolving critical pairs that co-elute on the alkyl phases.[2] Similarly, the HILIC columns would offer a completely orthogonal selectivity, separating compounds based on their polarity and hydrophilic character rather than their hydrophobicity.[8]
Caption: Primary retention mechanisms for 3,5-DMPAA on different stationary phases.
Conclusion and Recommendations
Selecting the right HPLC column is a balance of achieving the desired separation, analysis time, and method robustness. For this compound, the choice depends heavily on the analytical goal.
Caption: Decision tree for selecting the optimal HPLC column.
-
For Routine Purity and Potency Assays: The Luna C18(2) is the recommended starting point. It provides robust, reliable performance with well-understood retention mechanisms. If faster run times are a priority, the Luna C8(2) is an excellent choice.
-
For Complex Separations with Aromatic Impurities: If you need to separate 3,5-DMPAA from positional isomers or other aromatic compounds, the Kinetex Phenyl-Hexyl column is the superior choice. Its unique π-π interaction mechanism offers an alternative selectivity that can resolve compounds that co-elute on standard C18 phases.[2]
-
For Orthogonal Method Development or Polar Analytes: If 3,5-DMPAA is part of a mixture with very polar compounds that are poorly retained in reversed-phase, or if an orthogonal verification method is required, the Luna HILIC column is highly recommended. It provides a completely different separation mechanism based on polarity.[8]
By understanding the interplay between the analyte's properties and the column's stationary phase chemistry, researchers can move beyond trial-and-error and make informed, scientifically-grounded decisions to develop efficient and robust HPLC methods.
References
-
SIELC Technologies. (n.d.). Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
Welch Materials. (2025, March 18). Characteristics and Application Scenarios of HPLC Column Stationary Phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
Incognito, T. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Retrieved from [Link]
-
Quora. (2018, February 7). Which stationary phase is mainly used in HPLC? Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of α-Methoxyphenylacetic acid. Retrieved from [Link]
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
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- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. biocompare.com [biocompare.com]
- 11. Characteristics and Application of HPLC Column Stationary Phase [hawachhplccolumn.com]
- 12. labtech.tn [labtech.tn]
- 13. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Evaluating the Purity of Commercial 3,5-Dimethoxyphenylacetic Acid
Abstract
3,5-Dimethoxyphenylacetic acid (3,5-DMPAA) is a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] The isomeric purity and absence of process-related impurities in the starting material are paramount, as these can directly impact the yield, safety, and efficacy of the final product. This guide provides a comprehensive framework for researchers and quality control professionals to evaluate the purity of commercial 3,5-DMPAA. We will move beyond simple certificate of analysis (CoA) verification and detail a multi-faceted, orthogonal approach combining chromatographic, spectroscopic, and physical analysis techniques. By employing this self-validating system, laboratories can confidently ascertain the true purity and suitability of their chemical reagents for demanding applications.
The Imperative of Purity: Why a Deeper Look is Necessary
In drug development and complex organic synthesis, the stated purity on a supplier's label (e.g., "≥98%") only tells part of the story. The nature of the remaining ≤2% is often more critical than its quantity. Potential impurities in 3,5-DMPAA can include:
-
Positional Isomers: Synthetically challenging isomers like 2,5- and 3,4-Dimethoxyphenylacetic acid possess similar physical properties, making them difficult to separate, yet they can lead to completely different biological activities or reaction pathways.
-
Starting Material Carryover: Incomplete reactions can leave residual starting materials, such as 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzyl cyanide.
-
Solvent Residues: Residual solvents from purification steps can interfere with reactions or be toxicologically significant.
-
Degradation Products: Improper storage or handling can lead to degradation, affecting the material's reactivity and stability.
A robust evaluation protocol is therefore not just about confirming the primary component's identity but also about actively searching for and quantifying these potentially detrimental impurities.
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete purity profile. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to build a comprehensive and trustworthy assessment. Our evaluation will focus on four key techniques:
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and precise quantification of the active compound and non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities, often requiring derivatization.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation and detection of structurally related impurities.
-
Melting Point Analysis: A fundamental physical test to assess bulk purity and detect the presence of mixed, impure crystals.
The logical workflow for this comprehensive evaluation is outlined below.
Caption: Orthogonal workflow for purity verification.
Comparative Analysis: Hypothetical Supplier Data
To illustrate this guide, we will analyze hypothetical data from three different commercial sources against a well-characterized internal reference standard.
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C |
| Stated Purity (CoA) | 99.8% (Quantitative NMR) | ≥99% (GC) | ≥98% (Titration) | 99.5% (HPLC) |
| Appearance | White Crystalline Solid | Pale Cream Crystalline Solid | White to Pale Yellow Powder | White Crystalline Solid |
| Melting Point (°C) | 102.5 - 103.0 | 100.1 - 102.8 | 98.5 - 102.0 | 102.0 - 103.0 |
| HPLC Purity (% Area) | 99.91% | 99.52% | 98.65% | 99.75% |
| ¹H NMR | Conforms to structure | Conforms, minor unidentified peaks | Conforms, contains 0.8% isomer | Conforms |
| GC-MS (Derivatized) | No significant impurities | 0.2% residual solvent | 0.3% starting material | <0.05% impurities |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for quantifying non-volatile organic acids. By using an acidic mobile phase (ion-suppression), we ensure that the carboxylic acid group of 3,5-DMPAA is protonated, leading to a sharp, well-retained peak and enabling the separation of closely related acidic and neutral impurities.[2]
Caption: HPLC experimental workflow.
Protocol:
-
Mobile Phase Preparation: Prepare a solution of 50:50 Acetonitrile:Water containing 0.1% Phosphoric Acid. Filter and degas.
-
Standard Preparation: Accurately weigh and dissolve the 3,5-DMPAA reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare samples from Suppliers A, B, and C in the same manner.
-
Instrument Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
-
-
Analysis: Inject each sample. The expected retention time for 3,5-DMPAA is approximately 4.5 minutes. Integrate all peaks and calculate the purity based on the area percent of the main peak.
Hypothetical Results:
| Sample | Retention Time (min) | Area % | Impurities Detected |
| Reference Std. | 4.51 | 99.91% | Minor peak at 3.2 min (0.09%) |
| Supplier A | 4.52 | 99.52% | Peaks at 3.2 min (0.15%), 5.1 min (0.33%) |
| Supplier B | 4.50 | 98.65% | Peak at 4.8 min (isomeric, 0.80%), others (0.55%) |
| Supplier C | 4.51 | 99.75% | Minor peak at 3.2 min (0.25%) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H NMR provides an unambiguous structural fingerprint of the molecule. The chemical shift, integration, and multiplicity of each proton signal confirm the identity of 3,5-DMPAA. Crucially, it allows for the detection and potential identification of structurally similar impurities (like isomers) that may co-elute in chromatography.
Caption: ¹H NMR experimental workflow.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Analysis:
-
Confirm Expected Signals:
-
~3.65 ppm (singlet, 2H, -CH₂-)
-
~3.78 ppm (singlet, 6H, 2 x -OCH₃)
-
~6.40 ppm (triplet, 1H, Ar-H)
-
~6.55 ppm (doublet, 2H, Ar-H)
-
A broad singlet for the carboxylic acid proton (-COOH) may be observed >10 ppm.
-
-
Examine for Impurities: Carefully inspect the baseline for small peaks that do not correspond to the main compound or the solvent. Integrate these relative to the main compound's signals to estimate their concentration.
-
Hypothetical Findings:
-
Supplier B's spectrum shows additional small aromatic signals around 6.8-7.2 ppm, inconsistent with the 3,5-substitution pattern. Integration suggests an isomeric impurity at ~0.8 mol %.
-
Supplier A's spectrum shows a small, sharp singlet at 2.1 ppm, potentially indicating residual acetone.
Melting Point Analysis
Causality: The melting point of a pure crystalline solid occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This simple, physical measurement provides a rapid and reliable indication of bulk purity.[3]
Caption: Melting point analysis workflow.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Pack a small amount into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 5-10 °C below the expected melting point (literature value: 102-103 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).
Interpretation of Hypothetical Data:
-
Reference Standard & Supplier C: Show sharp melting ranges (0.5-1.0 °C wide) within the expected literature value, indicating high purity.
-
Supplier A: Shows a slightly broadened range, consistent with the minor impurities detected by HPLC.
-
Supplier B: Shows a significantly depressed and broad melting range (3.5 °C), strongly confirming the presence of substantial impurities as seen in HPLC and NMR.
Synthesis and Conclusion
-
Supplier C provides the highest quality material, closely matching the reference standard with high purity confirmed by HPLC, a clean NMR spectrum, and a sharp melting point.
-
Supplier A provides good quality material, but the presence of a minor, unidentified impurity and residual solvent might be a concern for highly sensitive applications.
-
Supplier B's material, despite a stated purity of "≥98%", is demonstrably inferior due to the presence of a significant isomeric impurity, which was confirmed by all three analytical techniques (HPLC, NMR, and melting point depression). This material would be unsuitable for cGMP synthesis or applications where isomeric purity is critical.
This comprehensive, evidence-based approach empowers researchers to qualify suppliers and select reagents with confidence, ensuring the integrity and reproducibility of their scientific work.
References
-
Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
-
3 5 Dimethoxyphenylacetic Acid (25G) - Cenmed. Cenmed. [Link]
-
Separation of 3,4,5-Trimethoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]
-
Chromatographic separations of aromatic carboxylic acids - PlumX. Elsevier. [Link]
-
(3,5-Dimethoxyphenyl)acetic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Wiley-VCH. [Link]
Sources
A Guide to Inter-Laboratory Validation of a 3,5-Dimethoxyphenylacetic Acid (DMPAA) Bioanalytical Assay
Introduction: The Imperative for Reproducible Bioanalysis
3,5-Dimethoxyphenylacetic acid (DMPAA) is a carboxylic acid whose accurate quantification in biological matrices is essential in various research contexts, from metabolism studies to its use as a potential biomarker. When analytical data is generated across multiple sites—as is common in multi-center clinical trials or collaborative drug development—the bioanalytical method must be not just accurate and precise within a single laboratory, but robust and reproducible across all of them. An inter-laboratory validation study is the ultimate test of a method's transferability and reliability, providing the necessary confidence that data generated in one facility is equivalent to data from another.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a DMPAA assay. We will explore the selection of an appropriate analytical technique, detail the foundational single-laboratory validation required, and outline the design and execution of the inter-laboratory study itself. This process is grounded in the principles set forth by major regulatory bodies, ensuring that the resulting data is defensible and fit for purpose.[1][2]
Part 1: Selecting the Right Analytical Tool
The choice of analytical methodology is the first critical decision point and is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. For a small molecule like DMPAA, several techniques are viable, each with distinct advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separates DMPAA from matrix components via liquid chromatography, followed by quantification based on its ultraviolet absorbance. | Cost-effective, widely available, relatively simple operation. | Lower sensitivity and specificity compared to MS; potential for interference from co-eluting compounds.[3] |
| GC-MS | Separates volatile derivatives of DMPAA by gas chromatography, followed by detection using mass spectrometry for high specificity. | Excellent specificity and sensitivity; provides structural information for analyte confirmation. | Requires a derivatization step for the non-volatile DMPAA, adding complexity and potential for variability.[4][5] |
| LC-MS/MS | Combines the powerful separation of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Considered the gold standard for bioanalysis; offers exceptional sensitivity and specificity, minimizing matrix interference.[6][7][8] | Higher instrument and operational costs; susceptible to matrix effects that must be carefully managed.[6][9] |
For the purposes of this guide, we will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its superior sensitivity and specificity make it the most suitable platform for generating the high-quality data required for regulatory submissions and critical decision-making in drug development.[7][10]
Part 2: The Prerequisite: Rigorous Single-Laboratory Validation
Before a method can be challenged in an inter-laboratory study, it must first be exhaustively validated within a single laboratory to demonstrate its suitability for the intended purpose.[11][12] This process establishes the method's core performance characteristics according to internationally harmonized guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[1]
The objective of this phase is to prove the method is accurate, precise, and reliable under a controlled set of conditions.
Caption: Workflow for single-laboratory bioanalytical method validation.
Experimental Protocol: LC-MS/MS Method for DMPAA in Human Plasma
This protocol is a representative example and should be optimized during method development.
1. Materials & Reagents:
-
This compound (DMPAA) reference standard
-
This compound-d5 (DMPAA-d5) as Internal Standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Control human plasma (K2-EDTA)
2. Sample Preparation (Protein Precipitation):
- Rationale: This is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.
- Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Pipette 50 µL of plasma sample into the appropriate tubes.
- Add 200 µL of the working Internal Standard solution (e.g., 100 ng/mL DMPAA-d5 in acetonitrile). The organic solvent serves to precipitate the proteins.
- Vortex vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for injection.
3. LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Rationale: A C18 column provides excellent retention and separation for moderately polar acidic compounds like DMPAA.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic mobile phase ensures DMPAA is in its protonated form, leading to better chromatographic peak shape and consistent ionization.
-
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.
-
Rationale: The carboxylic acid group on DMPAA readily loses a proton, making it ideal for detection in negative ion mode.
-
-
MRM Transitions (Hypothetical):
-
DMPAA: Q1 195.1 -> Q3 151.1
-
DMPAA-d5 (IS): Q1 200.1 -> Q3 156.1
-
Illustrative Single-Laboratory Performance Data
The following table shows typical acceptance criteria and illustrative data for an accuracy and precision run. According to FDA and EMA guidelines, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[1][12][13]
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day (3 runs) Mean Conc. (ng/mL) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1.0 | 1.08 | 8.5% | +8.0% | 1.05 | 11.2% | +5.0% |
| Low | 3.0 | 2.91 | 6.2% | -3.0% | 2.95 | 7.8% | -1.7% |
| Mid | 50.0 | 51.5 | 4.1% | +3.0% | 50.9 | 5.5% | +1.8% |
| High | 150.0 | 148.2 | 3.5% | -1.2% | 149.1 | 4.9% | -0.6% |
Part 3: The Inter-Laboratory Validation Study
Once the method is proven reliable in a single lab, the inter-laboratory study assesses its reproducibility. This is not merely a re-validation; it is a test of the method's robustness against the inherent variability of different environments, equipment, and operators.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
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- 4. gcms.cz [gcms.cz]
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- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Introduction: The Strategic Importance of the Methoxy-Substituted Phenylacetic Acid Scaffold
An In-Depth Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethoxyphenylacetic Acid Derivatives as Anticancer Agents
In the landscape of medicinal chemistry, the phenylacetic acid framework is a cornerstone, serving as a fundamental building block for a multitude of therapeutic agents, including widely-used non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its true potential, however, is unlocked through aromatic substitution, which allows for the fine-tuning of a molecule's steric and electronic properties to achieve specific biological activities. Among these modifications, the strategic placement of methoxy (-OCH₃) groups on the phenyl ring has proven to be a particularly fruitful strategy, giving rise to potent bioactive compounds.
The 3,5-dimethoxy substitution pattern, while less common than the vicinal 3,4-dimethoxy or the ubiquitous 3,4,5-trimethoxy arrangements found in natural products like combretastatin, holds significant therapeutic promise.[2][3] This guide, from the perspective of a Senior Application Scientist, will dissect the structure-activity relationship (SAR) of derivatives based on this compound, with a primary focus on their development as potent anticancer agents. We will explore the causal relationships behind synthetic choices, present comparative data from key studies, and provide robust, validated experimental protocols for researchers aiming to explore this promising chemical space.
Core Scaffold Analysis: this compound as a Combretastatin Analogue
The potent, naturally occurring stilbene, Combretastatin A-4 (CA-4), is a powerful inhibitor of tubulin polymerization, making it a benchmark for antimitotic drug design. A key pharmacophoric feature of CA-4 is its 3,4,5-trimethoxyphenyl "A-ring," which is crucial for binding to the colchicine site on β-tubulin. The development of synthetic analogues often involves replacing or modifying this ring to improve potency, overcome metabolic instability, or circumvent issues like cis-trans isomerization of the stilbene bridge.[2]
The 3,5-dimethoxyphenyl group serves as a bioisostere of the trimethoxyphenyl moiety. This substitution retains the critical electron-donating methoxy groups, which are essential for interaction with the tubulin binding pocket, while offering a distinct electronic and steric profile. This guide will use a series of 1,4-diarylazetidin-2-ones (β-lactams) as a central case study, where the 3,5-dimethoxyphenyl group was strategically employed as the "A-ring" to create potent and stable CA-4 analogues.[2]
Synthetic Strategy: A Generalized Pathway to Bioactive Derivatives
The synthesis of novel derivatives requires a logical and efficient pathway. For the core case study of 1-(3,5-dimethoxyphenyl)azetidin-2-ones, a common strategy involves the Staudinger cycloaddition. This reaction provides a reliable method for constructing the four-membered β-lactam ring.
Causality in Synthesis: The choice of the Staudinger [2+2] cycloaddition between an imine (Schiff base) and a ketene is deliberate. It is a highly versatile and diastereoselective reaction, allowing for controlled introduction of substituents on the β-lactam ring, which is critical for a detailed SAR study. The imine is typically formed from an appropriately substituted aniline and benzaldehyde, while the ketene is generated in situ from an acid chloride in the presence of a tertiary amine base like triethylamine.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized synthetic workflow for 1,4-diarylazetidin-2-ones.
Comparative Structure-Activity Relationship (SAR) Analysis
The anticancer potency of these derivatives was evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The data below is from studies on the MCF-7 human breast adenocarcinoma cell line, a standard model for screening potential anticancer agents.[2]
Table 1: Antiproliferative Activity of 1-(3,5-Dimethoxyphenyl)azetidin-2-one Derivatives against MCF-7 Cells
| Compound ID | B-Ring Substituent (at C4) | C3-Substituent | IC₅₀ (nM)[2] |
| CA-4 | 4-Hydroxy-3-methoxyphenyl | (Z)-Stilbene | 4.6 |
| 12a | 4-Methoxyphenyl | -H | 25 |
| 12d | 4-Methoxyphenyl | 3-OH (trans) | 54 |
| 12o | 4-Methoxyphenyl | 3-OPh (trans) | 55 |
| 12k | 4-Methoxyphenyl | 3-OH (cis) | 1.5 |
| 12f | 4-Methoxyphenyl | 3-Cl (trans) | 680 |
| 12g | 4-Methoxyphenyl | 3-Cl (cis) | 945 |
| 12j | 4-Methoxyphenyl | 3-Vinyl (cis) | 170 |
Note: IC₅₀ is the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.
Key SAR Insights:
-
Stereochemistry at C3 is Critical: The most striking observation is the profound impact of the stereochemistry of the C3-hydroxyl group. The cis-3-hydroxy derivative (12k ) exhibited an exceptionally low IC₅₀ of 1.5 nM, making it more potent than the parent compound CA-4 in this assay. In contrast, its trans diastereomer (12d ) was nearly 36-fold less active (IC₅₀ = 54 nM). This highlights a highly specific conformational requirement for interaction with the biological target.[2]
-
3,5-Dimethoxy A-Ring is Highly Effective: The nanomolar and even sub-nanomolar activity of the lead compounds confirms that the 1-(3,5-dimethoxyphenyl) group is an excellent substitute for the 3,4,5-trimethoxyphenyl A-ring of combretastatin. It successfully orients the molecule within the colchicine binding site of tubulin.
-
Impact of C3-Substituent:
-
Small, Polar Groups are Favored: A simple hydrogen at C3 (12a ) already confers high potency (25 nM). The introduction of a hydroxyl or phenoxy group maintains this activity, particularly in the cis configuration.
-
Bulky/Halogen Groups are Detrimental: The addition of a chloro group at C3, regardless of stereochemistry (12f , 12g ), led to a dramatic loss of activity, with IC₅₀ values increasing to 680-945 nM. This suggests a steric clash or unfavorable electronic interaction within the binding site.[2]
-
Mechanism of Action: Disruption of Microtubule Dynamics
Like their parent compound CA-4, these derivatives exert their anticancer effects by inhibiting tubulin polymerization. Microtubules are dynamic polymers essential for cell division (mitosis), intracellular transport, and maintenance of cell structure. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules. This leads to a collapse of the microtubule network, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, induction of programmed cell death (apoptosis).
Caption: Mechanism of action for tubulin polymerization inhibitors.
Validated Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure the trustworthiness and reproducibility of the presented IC₅₀ data, a self-validating protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[4][5] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Culture & Seeding:
-
Maintain MCF-7 cells in complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.[5]
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of each test derivative in sterile DMSO.[4]
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[4]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Incubation & Formazan Solubilization:
-
After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for another 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.[4]
-
-
Data Acquisition & Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability % = (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The evidence strongly supports the 3,5-dimethoxyphenyl moiety as a highly effective pharmacophore in the design of potent anticancer agents, particularly those targeting tubulin polymerization. The SAR analysis of 1,4-diarylazetidin-2-one derivatives reveals that while the core 3,5-dimethoxy A-ring provides a solid foundation for high-affinity binding, the ultimate potency is exquisitely sensitive to the nature and, most importantly, the stereochemistry of substituents on the heterocyclic scaffold.[2] The sub-nanomolar activity of the cis-3-hydroxy derivative 12k underscores the potential of this scaffold, surpassing even the well-established natural product CA-4 in in vitro assays.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing and testing a broader range of amides and esters derived directly from this compound to explore different linker strategies and their impact on activity.
-
In Vivo Evaluation: Advancing the most potent compounds, such as 12k , to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Exploring Other Targets: While the antitubulin activity is well-supported, screening these derivatives against other cancer-related targets could uncover novel mechanisms of action and expand their therapeutic potential.
This guide provides a robust framework for researchers, grounded in comparative data and validated protocols, to further investigate and exploit the promising anticancer properties of this compound derivatives.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cytotoxicity MTT Assay Protocols and Methods.
- Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
- This compound. Chem-Impex.
- Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. PubMed.
- Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed.
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A Comparative Analysis of the Herbicidal Activity of 3,5-Dimethoxyphenylacetic Acid and Other Phenoxyacetic Acids
A Technical Guide for Researchers in Weed Science and Agrochemical Development
This guide provides a detailed comparison of the herbicidal activity of 3,5-Dimethoxyphenylacetic acid with established phenoxyacetic acid herbicides such as 2,4-D and MCPA. It is intended for researchers, scientists, and professionals in the field of drug and agrochemical development.
Introduction: The Role of Phenoxyacetic Acids in Weed Management
Phenoxyacetic acids are a class of systemic herbicides that have been instrumental in selective weed control since the 1940s.[1][2] These compounds are synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4][5] By overwhelming the plant's natural hormonal balance, they induce rapid, uncontrolled, and unsustainable growth in susceptible broadleaf (dicotyledonous) plants, ultimately leading to their death.[1][6] This selective action allows for the effective removal of broadleaf weeds from monocotyledonous crops like corn, wheat, and rice.[1][6][7]
The most well-known members of this herbicide family are 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][2][7] This guide will explore the herbicidal potential of a lesser-known analogue, this compound, and compare its structural and functional characteristics to these industry standards. While this compound is recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, its direct herbicidal efficacy is less documented.[8]
Mechanism of Action: A Deeper Look at Synthetic Auxins
The herbicidal effect of phenoxyacetic acids is initiated by their absorption through the leaves and translocation to the plant's meristematic tissues, the sites of active growth.[1][2] At the molecular level, these synthetic auxins bind to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1) and other Auxin Signaling F-Box proteins (AFBs).[9][10] This binding event triggers a cascade of downstream effects:
-
Degradation of Aux/IAA Repressors: The herbicide-receptor complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]
-
Activation of Auxin Response Genes: The removal of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.
-
Uncontrolled Growth: This leads to a host of physiological disruptions, including rapid cell elongation, epinasty (stem and leaf curling), and ultimately, the destruction of vascular tissue, which proves fatal to the plant.[1][11]
The structural characteristics of the phenoxyacetic acid, particularly the substitutions on the phenyl ring, play a crucial role in its binding affinity to the auxin receptors and, consequently, its herbicidal potency.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Herbicidal Efficacy: An Experimental Overview
To objectively compare the herbicidal activity of this compound with 2,4-D and MCPA, a standardized dose-response bioassay is essential. The following data is presented based on a hypothetical, yet plausible, experimental setup to illustrate the potential differences in efficacy. The experiment evaluates the effective dose required to cause 50% growth inhibition (ED50) in a common broadleaf weed, Sinapis alba (white mustard), and a representative monocot crop, Zea mays (corn).
Table 1: Comparative Herbicidal Activity (ED50 Values)
| Compound | Target Species | ED50 (µM) | Selectivity Index (Corn ED50 / Mustard ED50) |
| 2,4-D | Sinapis alba | 15 | 133.3 |
| Zea mays | 2000 | ||
| MCPA | Sinapis alba | 25 | 100.0 |
| Zea mays | 2500 | ||
| This compound | Sinapis alba | 150 | 26.7 |
| Zea mays | 4000 | ||
| Control | Sinapis alba | N/A | N/A |
| Zea mays | N/A |
Interpretation of Data:
Based on this hypothetical data, both 2,4-D and MCPA exhibit potent herbicidal activity against the broadleaf weed at low concentrations, with 2,4-D being slightly more effective. This compound demonstrates significantly lower activity, requiring a tenfold higher concentration to achieve the same level of growth inhibition.
Crucially, the Selectivity Index reveals the margin of safety for the crop. A higher index indicates greater selectivity. Both 2,4-D and MCPA show high selectivity, effectively controlling the weed at concentrations far below those that would harm the corn crop. This compound, in this model, shows a much lower selectivity, suggesting a narrower window for safe and effective application.
Structure-Activity Relationship (SAR)
The observed differences in herbicidal activity can be attributed to the specific chemical structures of the compounds.
-
2,4-D and MCPA: The chlorine atoms on the phenyl ring of 2,4-D and the chlorine and methyl groups on MCPA are crucial for their high affinity to the TIR1/AFB auxin receptors. These substitutions create a molecular shape and electronic distribution that effectively mimics natural auxin, leading to a strong herbicidal response.
-
This compound: The methoxy groups (-OCH3) at the 3 and 5 positions are electron-donating but are also bulkier than chlorine atoms. This alteration in size and electronic properties likely results in a suboptimal fit within the auxin receptor's binding pocket. This poorer fit would explain the reduced herbicidal potency and potentially altered selectivity observed in our hypothetical data. A halogen at the 4-position of the aromatic ring is often considered important for high auxin activity.
Experimental Protocol: Dose-Response Bioassay for Herbicidal Activity
This section details a standardized protocol for conducting a dose-response bioassay to determine the ED50 values of herbicidal compounds.
Objective: To quantify and compare the herbicidal efficacy of test compounds on a target weed and a non-target crop species.
Materials:
-
Seeds of Sinapis alba (white mustard) and Zea mays (corn).
-
Test compounds: 2,4-D, MCPA, this compound.
-
Solvent (e.g., acetone or DMSO).
-
Petri dishes (9 cm diameter) with filter paper.
-
Growth chamber with controlled light (16h light/8h dark), temperature (22-25°C), and humidity.
-
Distilled water.
-
Micropipettes and sterile tubes.
-
Image analysis software.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in a suitable solvent.
-
Preparation of Treatment Solutions: Create a serial dilution of each stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000, 5000 µM). A control solution containing only the solvent at the highest concentration used should also be prepared.
-
Seed Plating: Place 20 seeds of Sinapis alba or 5 seeds of Zea mays evenly on the filter paper in each Petri dish.
-
Application of Treatment: Apply 5 mL of each treatment solution (or control) to the corresponding Petri dish, ensuring the filter paper is saturated. Each treatment and control should be replicated at least three times.
-
Incubation: Place the sealed Petri dishes in a growth chamber under controlled conditions for 7-10 days.
-
Data Collection: After the incubation period, measure the primary root length and shoot length of each seedling. For a more robust measurement, fresh biomass can be determined.
-
Data Analysis:
-
Calculate the percent growth inhibition for each concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the herbicide concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and calculate the ED50 value.[12][13][14]
-
Caption: Workflow for a laboratory dose-response bioassay.
Conclusion and Future Directions
This comparative guide, utilizing established knowledge and a hypothetical dataset, illustrates that while this compound is structurally related to potent phenoxyacetic acid herbicides, its specific substitutions likely render it less effective as a selective herbicide. The methoxy groups, in contrast to the chloro- and methyl-substitutions of 2,4-D and MCPA, appear to reduce its binding affinity to auxin receptors, leading to lower potency and selectivity.
For researchers in agrochemical development, this analysis underscores the critical importance of structure-activity relationships in designing effective and selective herbicides. While this compound itself may not be a promising lead candidate for a broadleaf herbicide, it serves as a valuable case study. Future research could explore other substitutions on the phenoxyacetic acid backbone or investigate if this compound could serve as a pro-herbicide, being metabolized into a more active form within the target plant.
References
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2,4-Dichlorophenoxyacetic acid - Wikipedia. Wikipedia. [Link]
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How MCPA Enhances Weed Control in Modern Agriculture. (2025-07-21). [Link]
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MCPA - Wikipedia. Wikipedia. [Link]
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2,4-Dichlorophenoxyacetic acid. PubChem. [Link]
-
2,4-D 101: Everything Farmers Need to Know About 2,4-D - FBN. Farmers Business Network. (2025-05-13). [Link]
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2,4-D Herbicide | Minnesota Department of Agriculture. Minnesota Department of Agriculture. (2024-05-21). [Link]
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The Herbicide 2, 4-D - Wessels Living History Farm. Wessels Living History Farm. [Link]
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cheminformatics review of auxins as herbicides | Journal of Experimental Botany. Oxford Academic. (2017-09-06). [Link]
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Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. Encyclopedia.pub. (2023-07-26). [Link]
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MCPA AMINE 500 HERBICIDE - Greenbook.net. Greenbook.net. (2012-12-19). [Link]
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MCPA (257) First draft prepared by Dr. Yibing He, Department of Science and Education, Ministry of Agriculture, Beijing, China E. Food and Agriculture Organization of the United Nations. [Link]
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The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Knowns and Unknowns of the Herbicide MCPA - Advanced Science News. Advanced Science News. (2019-12-05). [Link]
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Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. University of Nebraska–Lincoln. [Link]
-
Phenoxy herbicide - Wikipedia. Wikipedia. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. National Center for Biotechnology Information. (2023-02-02). [Link]
-
(PDF) Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana - ResearchGate. ResearchGate. [Link]
-
Auxinic herbicide conjugates with an α-amino acid function: Structural requirements for biological activity on motor cells - R Discovery. R Discovery. (2020-08-02). [Link]
-
Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed. National Center for Biotechnology Information. [Link]
-
Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PubMed Central. National Center for Biotechnology Information. (2025-08-21). [Link]
-
Use of dose-response relationship to identify herbicide's efficacy in a mixture - CABI Digital Library. CABI Digital Library. [Link]
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Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity - SciELO. SciELO. [Link]
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The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to 3,5-Dimethoxyphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the identification and optimization of enzyme inhibitors remain a cornerstone of therapeutic advancement. The 3,5-dimethoxyphenylacetic acid scaffold has emerged as a promising starting point for the development of novel inhibitors targeting a range of clinically relevant enzymes. This guide provides a comprehensive comparison of the efficacy of this compound derivatives as inhibitors of three key enzyme classes: tyrosinase, cholinesterases, and carbonic anhydrases. We will delve into the mechanistic rationale behind their inhibitory action, present available experimental data, and provide detailed protocols for the evaluation of these compounds, empowering researchers to navigate this exciting area of medicinal chemistry.
The Scientific Rationale: Why this compound?
The this compound structure presents several advantageous features for inhibitor design. The phenylacetic acid core provides a carboxylic acid group, a well-known zinc-binding group in metalloenzymes, and a scaffold for further functionalization. The meta-positioned methoxy groups influence the electronic properties of the aromatic ring and can participate in key interactions within an enzyme's active site, potentially enhancing binding affinity and selectivity. By modifying the carboxylic acid moiety into esters, amides, and other derivatives, a diverse chemical space can be explored to fine-tune the inhibitory potency and pharmacokinetic properties of these molecules.
Comparative Efficacy as Enzyme Inhibitors
This section compares the inhibitory potential of this compound derivatives against tyrosinase, cholinesterases (acetylcholinesterase and butyrylcholinesterase), and carbonic anhydrases. While comprehensive data for a wide range of this compound derivatives is still emerging, we can draw valuable insights from related structures and the parent compound.
Tyrosinase Inhibition: A Gateway to Cosmeceuticals and Melanoma Treatment
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[1] Its inhibition is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders. Phenolic compounds are well-established tyrosinase inhibitors, often acting by chelating the copper ions in the active site.[2]
While specific IC50 values for a broad series of this compound derivatives are not extensively reported, studies on related cinnamic acid derivatives provide valuable structure-activity relationship (SAR) insights. For instance, the presence and position of hydroxyl and methoxy groups on the phenyl ring significantly impact inhibitory activity.[3] It is hypothesized that the 3,5-dimethoxy substitution pattern can contribute to favorable interactions within the tyrosinase active site.
Table 1: Comparative Tyrosinase Inhibitory Activity of Phenolic Compounds
| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Kojic Acid (Reference) | Mushroom | L-DOPA | 14.15 ± 0.46 | Competitive | [4] |
| Cinnamic Acid | Mushroom | L-DOPA | 201.4 ± 5.3 | - | [5] |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom | L-tyrosine | 0.013 | Competitive | [6] |
| Compound c27 (cinnamic acid-eugenol ester) | Mushroom | L-DOPA | 3.07 ± 0.26 | Mixed-type | [4] |
This table presents data for reference and related compounds to illustrate the potential of this chemical class. Data for a comprehensive series of this compound derivatives is a subject for future research.
Cholinesterase Inhibition: Targeting Neurodegenerative Diseases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine.[7] Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[8] While direct data on this compound derivatives is limited, studies on structurally similar 3,4,5-trimethoxycinnamates have demonstrated moderate cholinesterase inhibitory activity.[6] This suggests that the trimethoxyphenyl scaffold can be a valuable starting point for the design of new cholinesterase inhibitors.
Table 2: Comparative Cholinesterase Inhibitory Activity of Trimethoxycinnamates
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Inhibition Type (for compound 7) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7) | 46.18 | 32.46 | Mixed | [6] |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | - | 44.41 | - | [6] |
This table showcases the potential of the trimethoxyphenyl scaffold in cholinesterase inhibition, suggesting a promising avenue for the investigation of this compound derivatives.
Carbonic Anhydrase Inhibition: From Glaucoma to Anticancer Therapy
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport.[9] CA inhibitors are used in the treatment of glaucoma, epilepsy, and some types of cancer.[10] The primary mechanism of action for many CA inhibitors involves the binding of a zinc-binding group, such as a sulfonamide or a carboxylic acid, to the zinc ion in the enzyme's active site.[9][11] The carboxylic acid moiety of this compound makes it a plausible candidate for a CA inhibitor. A recent study has indeed shown that (E)-1-(3,5-Dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, a derivative, was synthesized, though its CA inhibitory activity was not the primary focus of that particular report.[12]
Table 3: Comparative Carbonic Anhydrase Inhibitory Activity
| Compound | Isozyme | Kᵢ (nM) | Inhibition Mechanism | Reference |
| Acetazolamide (Reference) | hCA II | 12 | Zinc binder | [13] |
| 4-Carboxybenzolamide | hCA I | Low nanomolar | Zinc binder | [14] |
| 4-Carboxybenzolamide | hCA II | Low nanomolar | Zinc binder | [14] |
| 4-Carboxybenzolamide | hCA IV | Low nanomolar | Zinc binder | [14] |
This table provides context on the inhibitory potential of aromatic carboxylic acid derivatives against carbonic anhydrases, highlighting the rationale for investigating this compound derivatives.
Mechanistic Insights and Experimental Causality
The inhibitory activity of this compound derivatives is intrinsically linked to their ability to interact with the specific architecture of the enzyme's active site.
Tyrosinase Inhibition Mechanism
dot graph Tyrosinase_Inhibition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Mechanism of Tyrosinase Inhibition."; fontsize=10; }
As phenolic compounds, these derivatives can inhibit tyrosinase through multiple mechanisms. A primary mode of action is the chelation of the two copper ions in the enzyme's active site, which are essential for catalysis.[2] The carboxylic acid group or other functionalities introduced through derivatization can directly participate in this chelation. Furthermore, the aromatic ring can mimic the natural substrate, L-tyrosine, leading to competitive inhibition by blocking substrate access to the active site.
Cholinesterase Inhibition Mechanism
dot graph Cholinesterase_Inhibition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Mechanism of Cholinesterase Inhibition."; fontsize=10; }
The active site of cholinesterases contains a catalytic triad and a peripheral anionic site. Inhibitors can bind to either or both of these sites. For derivatives of phenylacetic acid, the aromatic ring can engage in π-π stacking interactions with aromatic residues in the active site gorge, while other functional groups can form hydrogen bonds or other interactions. The observation of mixed-type inhibition for related compounds suggests that these molecules may bind to both the free enzyme and the enzyme-substrate complex.[6]
Carbonic Anhydrase Inhibition Mechanism
dot graph Carbonic_Anhydrase_Inhibition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Mechanism of Carbonic Anhydrase Inhibition."; fontsize=10; }
The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile. Carboxylic acids can inhibit CAs by displacing the zinc-bound water/hydroxide ion and directly coordinating to the zinc (II) ion through their carboxylate group.[9][11] The affinity of this interaction and the overall inhibitory potency can be modulated by the rest of the molecule, which can form additional interactions with residues in the active site.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the scientific integrity and reproducibility of findings, the following detailed protocols for enzyme inhibition assays are provided.
Mushroom Tyrosinase Inhibition Assay
dot graph Tyrosinase_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Workflow for Tyrosinase Inhibition Assay."; fontsize=10; }
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[15]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds (this compound derivatives)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer. Prepare fresh daily.
-
Dissolve test compounds and kojic acid in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay in 96-Well Plate:
-
To each well, add 40 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations. For the control well, add 20 µL of the solvent.
-
Add 20 µL of the tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
dot graph AChE_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Workflow for AChE Inhibition Assay."; fontsize=10; }
This colorimetric assay measures the activity of AChE based on the reaction of thiocholine with DTNB.[16]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a stock solution of AChE in the buffer.
-
Prepare a 10 mM stock solution of DTNB in the buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare fresh.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations. For the control well, add 10 µL of the solvent.
-
Add 10 µL of the AChE working solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of ATCI solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm in a kinetic mode.
-
Calculate the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Carbonic Anhydrase Inhibition Assay
dot graph CA_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Workflow for Carbonic Anhydrase Inhibition Assay."; fontsize=10; }
This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.[3]
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl Buffer (50 mM, pH 7.5)
-
Test compounds
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare 50 mM Tris-HCl buffer (pH 7.5).
-
Prepare a stock solution of hCA II in the buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO. Prepare fresh.
-
Dissolve test compounds and acetazolamide in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of Tris-HCl buffer.
-
Add 50 µL of the test compound solution at various concentrations. For the control well, add 50 µL of the solvent.
-
Add 50 µL of the hCA II working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPA solution to all wells.
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 405 nm in a kinetic mode.
-
Calculate the rate of reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. While comprehensive comparative data is still emerging, the available information on related compounds and the mechanistic understanding of enzyme inhibition by phenolic and carboxylic acids provide a strong rationale for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new derivatives. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound esters, amides, and other analogues to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for tyrosinase, cholinesterases, and carbonic anhydrases. Such efforts will undoubtedly contribute to the advancement of new therapeutic agents for a range of human diseases.
References
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Bio-protocol. (n.d.). Determination of Mushroom Tyrosinase Inhibition Activity. Retrieved from [Link]
- Parvez, S., Kang, M., Chung, H. S., Cho, C., Lee, M. C., & Bae, H. (2007). Naturally occurring tyrosinase inhibitors: mechanism and applications in skin health, cosmetics and agriculture industries. Phytotherapy Research, 21(9), 805–816.
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Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2023, January 11). Tyrosinase inhibitory activity. Retrieved from [Link]
- Supuran, C. T. (2016). How many carbonic anhydrase inhibition mechanisms exist?. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 1-6.
-
Angeli, A., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-substituted-2-sulfanilamido[3][15]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 260, 115757.
-
Universiti Kebangsaan Malaysia. (n.d.). Synthesis, Molecular Docking and Tyrosinase Inhibitory Activity of the Decorated Methoxy Sulfonamide Chalcones. Retrieved from [Link]
- Qian, W., Liu, W., Zhu, D., Cao, Y., Tang, A., Gong, G., & Su, H. (2020). Natural skin-whitening compounds for the treatment of melanogenesis (Review). Experimental and Therapeutic Medicine, 20(2), 173-185.
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ResearchGate. (n.d.). IC50 values for selected compounds versus DO activity of human tyrosinase. Retrieved from [Link]
- Armstrong, J. M., & Meyers, D. E. (1986). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
-
ResearchGate. (2014, October 29). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. Retrieved from [Link]
- Poprac, P., et al. (2017).
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Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and their experimental values. Retrieved from [Link]
- Košak, U., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2962.
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ResearchGate. (n.d.). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Retrieved from [Link]
- D'Andrea, P., et al. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. International Journal of Molecular Sciences, 24(10), 9097.
-
ResearchGate. (n.d.). IC 50 values of pure compounds on tyrosinase inhibitory activity. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic carbonic anhydrase inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity | Semantic Scholar. Retrieved from [Link]
-
PubMed. (2017). Carbonic anhydrase inhibitors drug design. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid-Eugenol Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Anti-tyrosinase Activity of 3',4',5'-Trimethoxychalcones: Experimental and Computational Studies. Retrieved from [Link]
-
Preprints.org. (2024). Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. Retrieved from [Link]
-
FLORE. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Retrieved from [Link]
-
MedChemComm. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. Retrieved from [Link]
-
StatPearls. (2023). Carbonic Anhydrase Inhibitors. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3,5-Dimethoxyphenylacetic Acid
A Hypothetical Exploration into Anti-Inflammatory and Neuroprotective Potential
For researchers and drug development professionals, the journey of a novel compound from laboratory bench to potential therapeutic application is a meticulous process of characterization. A crucial aspect of this journey is understanding how a compound's activity in a controlled in vitro environment translates to its effects within a complex living organism, or in vivo. This guide provides a comparative framework for evaluating 3,5-Dimethoxyphenylacetic acid, a versatile aromatic carboxylic acid, in the context of its potential anti-inflammatory and neuroprotective activities.[1]
Due to the limited publicly available experimental data specifically on this compound, this guide will employ a predictive approach based on the known biological activities of structurally similar phenylacetic acid derivatives. We will explore the standard in vitro and in vivo methodologies used to assess these activities and discuss the critical considerations for extrapolating in vitro findings to predict in vivo efficacy.
The Compound in Focus: this compound
This compound is a derivative of phenylacetic acid, a scaffold found in numerous biologically active compounds. The presence of two methoxy groups on the phenyl ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can impact its biological activity and pharmacokinetic profile. Phenylacetic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and neuroprotective agents.[2][3][4]
I. Assessing Anti-Inflammatory Potential: From Enzyme Inhibition to Animal Models
Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. Phenylacetic acid derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[2]
In Vitro Evaluation: A Mechanistic First Look
In vitro assays provide the initial, mechanistic insights into a compound's anti-inflammatory potential. A primary target for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX enzymes is the colorimetric COX inhibitor screening assay.
-
Preparation of Reagents: Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes. The test compound, this compound, and a reference NSAID (e.g., Diclofenac) are dissolved in a suitable solvent.
-
Enzyme Incubation: In a 96-well plate, the COX enzymes are incubated with the test compound or reference drug at various concentrations.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The peroxidase activity of COX is measured colorimetrically using a chromogen such as tetramethyl-p-phenylenediamine (TMPD). The absorbance is read at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the compound concentration.
Hypothetical Data for this compound (Based on Phenylacetic Acid Derivatives)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 50 | 15 | 3.3 |
| Diclofenac (Reference) | 5 | 0.1 | 50 |
This is hypothetical data for illustrative purposes.
Interpretation of In Vitro Data
The IC50 values provide a quantitative measure of the compound's potency in inhibiting COX enzymes. The selectivity index indicates its preference for inhibiting COX-2 over COX-1. A higher selectivity index is often desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition.
In Vivo Evaluation: Assessing Efficacy in a Living System
In vivo models are essential to evaluate the overall anti-inflammatory effect of a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammation model.[5][6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week.
-
Compound Administration: The rats are divided into groups and administered either the vehicle, this compound at different doses (e.g., 10, 20, 40 mg/kg), or a reference drug (e.g., Diclofenac) intraperitoneally or orally.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group compared to the vehicle-treated control group.
Hypothetical Data for this compound
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound (Hypothetical) | 20 | 0.85 ± 0.12 | 32% |
| This compound (Hypothetical) | 40 | 0.60 ± 0.10 | 52% |
| Diclofenac (Reference) | 10 | 0.55 ± 0.08 | 56% |
This is hypothetical data for illustrative purposes.
Workflow for Anti-Inflammatory Evaluation
Caption: Workflow for evaluating the anti-inflammatory potential of a compound.
II. Investigating Neuroprotective Effects: From Cell-Based Assays to Disease Models
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Phenylacetic acid derivatives have been explored for their potential to protect neurons from damage.[3][4]
In Vitro Evaluation: Modeling Neuronal Stress
Cell-based assays are fundamental for screening compounds for their neuroprotective effects and elucidating their mechanisms of action. A common model involves inducing cytotoxicity in neuronal cell lines and assessing the compound's ability to mitigate this damage.
Experimental Protocol: In Vitro Neuroprotection Assay against Amyloid-β Induced Toxicity
A study on a structurally similar compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, demonstrated its ability to inhibit the aggregation of amyloid β-peptide (Aβ), a key pathological hallmark of Alzheimer's disease.[8] A similar assay could be employed for this compound.
-
Aβ Aggregation: Synthetic Aβ peptide is incubated to form aggregates.
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured.
-
Treatment: The cells are treated with the pre-aggregated Aβ in the presence or absence of various concentrations of this compound.
-
Viability Assay: Cell viability is assessed using an MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect) is determined.
Hypothetical Data for this compound (Based on a Structural Analog)
| Compound | EC50 for Inhibition of Aβ Aggregation (mM) |
| This compound (Hypothetical) | 4.5 |
| Rosmarinic Acid (Reference) | 0.2 |
This is hypothetical data for illustrative purposes, with the EC50 for the hypothetical compound being in a similar range to the analog 3-(4-Hydroxy-3-methoxyphenyl) propionic acid which had an EC50 of 5-6 mM.[8]
Interpretation of In Vitro Data
A lower EC50 value indicates greater potency in preventing Aβ-induced neurotoxicity. This assay provides a preliminary indication of the compound's potential as a disease-modifying agent in Alzheimer's disease.
In Vivo Evaluation: Assessing Functional and Pathological Outcomes
Animal models of neurodegenerative diseases are crucial for evaluating the therapeutic potential of a compound in a complex physiological system. For Alzheimer's disease, transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used.
Experimental Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Use of APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.
-
Compound Administration: The mice are treated with this compound or a vehicle over a prolonged period (e.g., several months).
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate spatial learning and memory.
-
Histopathological Analysis: After the treatment period, the brains of the mice are collected for histological analysis to quantify the amyloid plaque burden and assess neuronal loss.
Hypothetical Data for this compound
| Treatment Group | Escape Latency in Morris Water Maze (seconds) | Amyloid Plaque Load (% area) |
| Wild-Type Control | 20 ± 5 | 0.1 ± 0.05 |
| APP/PS1 + Vehicle | 65 ± 10 | 15 ± 3 |
| APP/PS1 + this compound (Hypothetical) | 40 ± 8 | 8 ± 2 |
This is hypothetical data for illustrative purposes.
Signaling Pathway in Neuroprotection
Caption: Postulated mechanism of neuroprotection by inhibiting amyloid-β aggregation.
III. The Bridge: In Vitro to In Vivo Extrapolation (IVIVE)
The ultimate goal is to use in vitro data to predict in vivo outcomes, a process known as in vitro to in vivo extrapolation (IVIVE). This is a complex challenge as the simplified in vitro systems do not fully replicate the intricate biological processes of a living organism.
Key Considerations for IVIVE:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its concentration and duration of action at the target site in vivo. For phenylacetic acid derivatives, metabolism to conjugates like phenylacetylglutamine is a major clearance pathway.
-
Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to exert its effect.
-
Cellular and Tissue Barriers: The ability of the compound to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for neuroprotective agents, is critical.
-
Off-Target Effects: In vivo, a compound may interact with multiple targets, leading to unforeseen effects or toxicities not observed in specific in vitro assays.
Bridging the Data:
A successful IVIVE requires integrating in vitro potency data (IC50, EC50) with pharmacokinetic parameters obtained from in vivo studies. For instance, if the in vitro effective concentration of this compound for COX-2 inhibition is known, pharmacokinetic modeling can predict the oral dose required to achieve and maintain that concentration at the site of inflammation.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, by examining the established methodologies and findings for structurally related phenylacetic acid derivatives, we can construct a robust framework for its evaluation. The comparison of in vitro and in vivo studies is not merely a validation step but a dynamic interplay of data that informs and refines the drug discovery process. For this compound, future research focusing on its COX inhibitory and neuroprotective properties, coupled with a thorough investigation of its pharmacokinetic profile, will be essential to bridge the gap between its in vitro potential and its putative in vivo efficacy.
References
-
Langlois, M., Rapin, M., et al. (1977). ANTIINFLAMMATORY PHENYLACETIC ACID DERIVATIVES. II. P-CYCLOHEXYLPHENYLACETIC ACID DERIVATIVES. Semantic Scholar. [Link]
-
Knaus, E. E., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. [Link]
-
Stoyanova, A., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. PubMed. [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Yamada, M., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. [Link]
-
Al-Snafi, A. E. (2019). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
Szwajgier, D., Borowiec, K., & Pustelniak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. PubMed. [Link]
-
Abdel-Mottaleb, M. M. A., et al. (2022). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]
-
Szwajgier, D., Borowiec, K., & Pustelniak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3,5-Dimethoxyphenylacetic Acid
As laboratory professionals, our commitment extends beyond discovery and innovation to the core principles of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Dimethoxyphenylacetic acid, grounded in established safety data and regulatory standards. Our approach is designed to ensure the protection of personnel, the integrity of our research environment, and full compliance with environmental regulations.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified as a hazardous substance that requires careful management.
Known Hazards: According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
It is crucial to note that the comprehensive toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2][3]
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The causality is clear: creating physical barriers prevents the chemical from contacting sensitive tissues. All PPE should meet or exceed standards set by OSHA and relevant European Standards (EN).
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5][6] | Essential. Protects against airborne dust particles and accidental splashes, directly mitigating the "serious eye irritation" hazard.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4][5] | Mandatory. Prevents direct skin contact, addressing the "skin irritation" hazard.[1] Proper removal technique is critical to avoid self-contamination. |
| Body Protection | A professional lab coat or chemical-resistant apron.[4] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood.[4] For bulk handling, spill cleanup, or where dust may be generated, a NIOSH/MSHA or EN 149 approved respirator is necessary.[4][6][7] | Prevents inhalation of airborne particles. While not a primary classified hazard, it is a prudent measure given the incomplete toxicological data. |
Part 2: Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must never be discarded in the regular trash or washed down the drain.[2][4] It must be managed as regulated hazardous waste.
Step 1: Waste Segregation and Collection
The foundation of proper waste management is segregation at the point of generation.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a tightly sealing lid.[4][8][9]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents: "this compound." Include the date of initial waste accumulation. This is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[10]
-
Collect Waste: Place all contaminated materials—including unused solid chemical, contaminated filter paper, weigh boats, and contaminated PPE (such as gloves)—directly into this designated container.
Step 2: Managing Accidental Spills
In the event of a small spill, the objective is to contain and collect the material safely without creating dust.
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. If not already worn, don the full required PPE.[1]
-
Prevent Dispersion: Gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Collect Material: Carefully sweep or scoop the solid material and place it into the designated hazardous waste container.[1][2][11] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Wipe the spill area with a damp cloth. The cloth must then be disposed of in the hazardous waste container.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[1][2][4]
Step 3: Final Consolidation and Professional Disposal
All waste streams of this compound must be disposed of through a licensed and approved channel.
-
Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[2][5][12]
-
Contact EHS: Follow your institution's protocol for hazardous waste pickup by contacting your Environmental Health & Safety (EHS) department.
-
Professional Disposal: The EHS office will arrange for the waste to be transported and disposed of by a licensed professional waste disposal company, ensuring compliance with all local, state, and federal regulations.[1][13]
Part 3: The Regulatory & Scientific Rationale
The procedures outlined above are dictated by a combination of scientific principles and legal requirements established by regulatory bodies.
Disposal Decision Workflow
The following workflow provides a logical pathway for ensuring compliant disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Regulatory Imperative
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are legally responsible for that waste from "cradle to grave."[10] This includes proper identification, labeling, storage, and ensuring its final disposal at a permitted facility.
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER), mandate that employers inform and train employees on chemical hazards and implement safety plans for handling and emergency response.[14][15][16]
Chemical Incompatibility
The SDS for similar compounds notes incompatibility with strong oxidizing agents.[2][12] The scientific reason for this is that carboxylic acids can be oxidized, potentially leading to a highly exothermic reaction that could cause a fire or explosion. Therefore, segregating this waste from oxidizing waste streams is a critical safety measure.
References
-
Introduction to Hazardous Waste Management. University of Alaska Fairbanks. Retrieved from [Link]
-
Lab Safety: Phenylacetic Acid Info. Scribd. Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. University of Rochester. Retrieved from [Link]
-
SAFETY DATA SHEET - Phenylacetic acid. (2023, September 25). Fisher Scientific. Retrieved from [Link]
-
PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]
-
Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%. Cole-Parmer. Retrieved from [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Retrieved from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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A Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethoxyphenylacetic Acid
In the precise and demanding world of chemical research and pharmaceutical development, the foundational principle is safety. Handling reagents like 3,5-Dimethoxyphenylacetic acid, a common building block in organic synthesis, requires more than just procedural knowledge; it demands a deep, causal understanding of the risks involved and the protective measures needed to mitigate them. This guide provides an in-depth, field-proven perspective on the selection, use, and disposal of Personal Protective Equipment (PPE) for this specific compound, ensuring that safety protocols are not just followed, but understood.
The Hazard Profile: Understanding the "Why" Behind the Protection
Before selecting a single piece of PPE, we must first understand the inherent hazards of this compound. Safety Data Sheets (SDS) consistently classify this compound with several key hazard statements under the Globally Harmonized System (GHS). These classifications are the bedrock upon which we build our safety protocols. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Implication for Handling |
| H315 | Causes skin irritation | Direct contact with the solid or its solutions can cause redness, itching, or inflammation. This mandates robust hand and body protection. |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging irritation if it comes into contact with the eyes, necessitating stringent eye and face protection.[1][2] |
| H335 | May cause respiratory irritation | Inhalation of the dust, particularly during weighing or transfer, can irritate the nose, throat, and lungs.[1][2] This requires either engineering controls or respiratory protection. |
This triad of irritant effects dictates a multi-faceted approach to PPE, ensuring every potential route of exposure is effectively blocked.
The Core Directive: A Risk-Based PPE Selection Workflow
The type and extent of PPE required are not static; they are dictated by the specific task being performed. A risk assessment is crucial. Weighing the solid powder, for instance, presents a greater inhalation risk than handling a dilute solution. The following workflow provides a logical pathway for selecting appropriate PPE.
Caption: Risk-based workflow for PPE selection.
Essential PPE Protocols: From Donning to Disposal
A. Detailed PPE Specifications
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks with higher splash potential, a chemically resistant apron over the lab coat is recommended.
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact.[2] It is crucial to inspect gloves for tears or punctures before use. For extended work or when handling larger quantities, consider double-gloving. Always remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Eye and Face Protection : Due to the "serious eye irritation" classification, safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[1][3] When performing tasks with a high risk of splashing (e.g., transfers, reaction work-ups), a full-face shield must be worn over the goggles.
-
Respiratory Protection : The primary and most effective control for the respiratory hazard is an engineering control: always handle the solid powder in a certified chemical fume hood .[3] This captures dust at the source. If a fume hood is not available for a specific task, a NIOSH-approved N95 dust mask is required as a minimum level of respiratory protection.[2]
B. Operational Plan: Donning and Doffing Procedure
The sequence of putting on (donning) and taking off (doffing) PPE is a self-validating system designed to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Lab Coat/Apron : Put on your lab coat and fasten all buttons.
-
Eye Protection : Put on your chemical splash goggles.
-
Face Shield (if required) : Position the face shield over the goggles.
-
Gloves : Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow):
-
Gloves : Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in your still-gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately.
-
Face Shield/Goggles : Remove from the back of your head by handling the strap. Do not touch the front surface.
-
Lab Coat : Unbutton the coat and remove it by folding it in on itself, keeping the contaminated exterior away from your body.
-
Hand Hygiene : Immediately and thoroughly wash your hands with soap and water.
C. Disposal Plan for Contaminated PPE
Proper disposal is the final step in the safety lifecycle.
-
Single-Use Items : All disposable items, such as nitrile gloves and N95 respirators, that are contaminated with this compound must be disposed of in a designated, sealed hazardous waste container.
-
Reusable Items : Goggles and face shields should be decontaminated after use according to your institution's standard procedures.
-
Contaminated Clothing : If a lab coat becomes contaminated, it must be removed immediately and laundered by a service familiar with handling contaminated lab wear, or disposed of as hazardous waste if heavily contaminated. Do not take contaminated lab coats home.[1]
By integrating this expert-driven, scientifically-grounded approach to PPE, you build a resilient and trustworthy safety culture that protects not only the individual researcher but also the integrity of the scientific work itself.
References
-
PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

